Bomedemstat hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C28H35ClFN7O2 |
|---|---|
Molekulargewicht |
556.1 g/mol |
IUPAC-Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C28H34FN7O2.ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);1H/t24-,25-,26+;/m0./s1 |
InChI-Schlüssel |
SVTQVUBVQOSRKS-KGLRHMGQSA-N |
Isomerische SMILES |
CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Bomedemstat Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bomedemstat (B606314) hydrochloride (formerly IMG-7289), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), represents a novel therapeutic approach for the treatment of myeloproliferative neoplasms (MPNs). This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic routes of Bomedemstat. It includes a compilation of key preclinical and clinical data, detailed experimental protocols for its synthesis, and visualizations of its mechanism and development workflow to support researchers and drug development professionals in the field of hematology and oncology.
Introduction
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells. The discovery of key driver mutations in genes such as JAK2, CALR, and MPL has led to the development of targeted therapies. However, there remains a significant unmet need for treatments that can modify the disease course and offer durable responses.
Bomedemstat, developed by Imago BioSciences (now part of Merck), emerged from the pursuit of novel epigenetic modulators for cancer therapy.[1] It is an orally bioavailable small molecule that irreversibly inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in hematopoiesis and is overexpressed in various cancers, including MPNs.[2]
Discovery and Rationale
The discovery of Bomedemstat was rooted in the understanding of the epigenetic regulation of hematopoiesis. LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase, demethylates histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the repression or activation of gene transcription, respectively.[3][4] In the context of MPNs, LSD1 is crucial for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[5]
By inhibiting LSD1, Bomedemstat aims to restore normal gene expression patterns, thereby promoting the differentiation and apoptosis of neoplastic cells.[6] Preclinical studies in mouse models of MPNs demonstrated that LSD1 inhibition with Bomedemstat led to reduced peripheral blood cell counts, decreased spleen size, resolution of bone marrow fibrosis, and a reduction in the mutant allele burden.[5] These promising results provided a strong rationale for its clinical development.
Mechanism of Action
Bomedemstat acts as an irreversible, mechanism-based inhibitor of LSD1.[7] Its chemical structure includes a cyclopropylamine (B47189) moiety that, upon oxidation by the FAD cofactor in the LSD1 active site, forms a reactive intermediate. This intermediate then covalently binds to the FAD cofactor, leading to the irreversible inactivation of the enzyme.[3] This targeted inhibition of LSD1 leads to an increase in H3K4 and H3K9 methylation, altering the expression of genes involved in cell proliferation and differentiation.[8]
References
- 1. CZ286713B6 - Cyclopeptide, process of its preparation and use as well as pharmaceutical preparation in which it is comprised - Google Patents [patents.google.com]
- 2. Bomedemstat - Wikipedia [en.wikipedia.org]
- 3. RU2153504C2 - Pentapeptide, methods of preparation thereof, and peptide compounds which are pentapeptide preproducts - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [ash.confex.com]
- 8. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
Bomedemstat Hydrochloride: A Technical Guide to Irreversible LSD1 Inhibition in Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bomedemstat (B606314) (formerly IMG-7289, now MK-3543) is an investigational, orally bioavailable small molecule that acts as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is a critical epigenetic regulator involved in the proliferation and differentiation of hematopoietic stem cells, and its overactivity is implicated in the pathogenesis of myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).[3][4][5] This technical guide provides a comprehensive overview of bomedemstat, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing its core pathways and workflows. By covalently modifying its target, bomedemstat offers a durable therapeutic effect, showing promise in normalizing blood cell counts, reducing spleen volume and symptom burden, and potentially altering the disease course for patients with MPNs.[1][6][7]
Core Mechanism of Irreversible LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a pivotal role in transcriptional regulation.[8][9] It primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks typically associated with active gene transcription.[8][10] By removing these activating marks, LSD1 generally functions as a transcriptional repressor.[9] However, it can also demethylate H3K9me1/2 (a repressive mark) in complex with certain nuclear receptors, thereby activating gene expression.[9][10] In the context of MPNs, LSD1 is crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of progenitors, particularly megakaryocytes.[11][12]
Bomedemstat is designed as a mechanism-based, irreversible inhibitor of LSD1.[13] Its mechanism involves the formation of a covalent bond with the FAD cofactor within the enzymatic active site of LSD1.[1][8][13] This covalent modification leads to sustained, irreversible inactivation of the enzyme.[1] The inhibition of LSD1 by bomedemstat results in an accumulation of H3K4 and H3K9 methylation, which alters the chromatin structure and subsequently modifies the expression of genes critical for cell differentiation and proliferation.[14][15][16] This epigenetic reprogramming selectively inhibits the proliferation of malignant cells, induces apoptosis (programmed cell death), and promotes the differentiation of hematopoietic progenitors, thereby addressing the underlying pathology of MPNs.[4][7][15]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical and clinical investigations of bomedemstat.
Table 1: Preclinical Biochemical and Pharmacodynamic Data
| Parameter | Value | Model System | Reference |
| LSD1 IC₅₀ | 9.7 ± 4.0 nM | Recombinant human LSD1 (pre-incubation) | [13] |
| LSD1 IC₅₀ | 56.8 nM | Not specified | [17] |
| Specificity | >2500-fold greater for LSD1 over MAO-A and MAO-B | Enzyme kinetics | [13][18][19] |
| Intra-tumoral Level (7.5 mg/kg dose) | 1.2 ± 0.45 µM | Xenograft model | [13][18][19] |
| Intra-tumoral Level (15 mg/kg dose) | 3.76 ± 0.43 µM | Xenograft model | [13][18][19] |
| Effect on Blood Counts | Normalizes or improves | Mouse models of MPN | [7][14][15] |
| Effect on Spleen Volume | Reduces | Mouse models of MPN | [7][14][15] |
| Effect on Bone Marrow Fibrosis | Reduces | Mouse models of MPN | [7][14][15] |
Table 2: Clinical Trial Efficacy in Myelofibrosis (MF) (NCT03136185)
Data from a Phase 2 study in patients with advanced MF refractory to or intolerant of JAK inhibition.
| Endpoint (at 24 weeks) | Result | Patient Subgroup | Reference |
|---|---|---|---|
| Spleen Volume Reduction (SVR) | 64% of patients had any reduction | Evaluable patients (n=50) | [20][21] |
| SVR ≥20% | 28% of patients | Evaluable patients (n=50) | [20][21] |
| SVR ≥35% | 6% of patients | Evaluable patients (n=50) | [11][20] |
| Total Symptom Score (TSS) Reduction | 65-72% of patients had any reduction | Evaluable patients with baseline TSS ≥20 (n=25-26) | [11][20][21] |
| TSS Reduction ≥50% | 19-24% of patients | Evaluable patients with baseline TSS ≥20 (n=25-26) | [11][20][21] |
| Hemoglobin (Hb) Status | 90% had stable or improved Hb | Transfusion-independent patients at baseline (n=41) | [11][20][21] |
| Bone Marrow Fibrosis Improvement | 31% improved by 1 grade | Patients with post-baseline scoring (n=52) | [21] |
| Mutant Allele Frequency (MAF) Reduction | 48% of mutant alleles showed reduction (mean decrease 39%) | Patients with follow-up sequencing (n=32) | [21] |
| ASXL1 MAF Reduction | 71% of patients showed a reduction (mean decrease 40%) | Patients with ASXL1 mutations |[21] |
Table 3: Clinical Trial Efficacy in Essential Thrombocythemia (ET) (NCT04254978)
Data from a Phase 2b study in patients with ET resistant/intolerant to at least one standard treatment.
| Endpoint | Result | Timepoint / Subgroup | Reference |
|---|---|---|---|
| Platelet Count ≤400x10⁹/L | 91% of patients achieved | Patients treated for ≥12 weeks (n=34) | [22] |
| Median Time to Platelet Response | 8.1 weeks | N/A | [22] |
| Durable Response | 79-83% of patients achieved | Patients treated for ≥24 weeks (n=24) | [22] |
| WBC Count Normalization (<10x10⁹/L) | 89% of patients | Patients with elevated baseline WBC (n=9) | [22] |
| Symptom Reduction (TSS) | 69% of patients showed reduction | Patients with baseline TSS ≥10 at Week 12 (n=16) | [22] |
| Mutant Allele Frequency (MAF) Reduction | 87% of patients had a decrease (mean: -29%) | Patients with JAK2 or CALR mutations at Week 24 (n=14) |[22] |
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize LSD1 inhibitors like bomedemstat.
Biochemical LSD1 Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3(1-21)K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
Bomedemstat hydrochloride
-
96-well black plates
Protocol:
-
Compound Preparation: Prepare 3-fold serial dilutions of bomedemstat in assay buffer.
-
Pre-incubation: In a 96-well plate, add 38.5 nM of LSD1 enzyme to each well containing the bomedemstat dilutions. Include a "100% activity" control (enzyme, no inhibitor) and a "background" control (no enzyme). Incubate on ice for 15-30 minutes to allow the inhibitor to bind to the enzyme.[13][23]
-
Reaction Initiation: Prepare an enzymatic reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer. Add this mix to all wells to start the reaction.
-
Signal Detection: Incubate the plate at room temperature, protected from light, for 30-60 minutes. Monitor the conversion of Amplex Red to the fluorescent product, resorufin, using a microplate reader (Excitation: ~540 nm; Emission: ~590 nm).[23]
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each bomedemstat concentration relative to the "100% activity" control. Plot the percent inhibition against the log of the inhibitor concentration and use a nonlinear 4-parameter equation to determine the IC₅₀ value.[23]
Cell Viability Assay (Luminescent)
This protocol determines the effect of an LSD1 inhibitor on the viability of cancer cells by measuring cellular ATP levels.
Materials:
-
MPN-relevant cell line (e.g., SET-2, UKE-1)
-
Complete cell culture medium
-
This compound
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 384-well plate and incubate overnight at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare a serial dilution of bomedemstat in complete medium. A typical concentration range is 1 nM to 10 µM.[9] Add the desired concentrations to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.[9][14][15]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[9]
-
Lysis and Signal Stabilization: Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][24]
-
Measurement: Measure the luminescence using a plate-reading luminometer.[9]
-
Data Analysis: Normalize the data to the vehicle control (set as 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[24]
Western Blot for Histone Methylation
This protocol assesses the pharmacodynamic effect of bomedemstat by measuring the change in H3K4me2 levels within cells.
Materials:
-
Treated and untreated cell pellets
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Protocol:
-
Cell Lysis: Lyse cell pellets in lysis buffer and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[9]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[24]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.[9][24]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9][24]
-
Analysis: Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading. Quantify the band intensities to determine the relative change in H3K4me2 levels upon inhibitor treatment.[9]
Logical Pathway from Inhibition to Clinical Response
The therapeutic effects of bomedemstat can be understood as a cascade of events initiated by the specific, irreversible inhibition of its target enzyme, LSD1.
Safety and Tolerability Profile
Across clinical trials, bomedemstat has demonstrated a manageable safety profile. The most frequently reported non-hematologic adverse events (AEs) include dysgeusia (altered taste), diarrhea, fatigue, constipation, and arthralgia, which are mostly Grade 1 or 2.[20][21][22][25] On-target hematologic effects, primarily thrombocytopenia, are observed and are typically managed by dose titration; this effect is rapidly reversible upon treatment cessation.[18][19][25] Serious adverse events (SAEs) deemed related to the drug have been reported but are infrequent.[21][22] Importantly, no patient transformations to acute myeloid leukemia (AML) were attributed to the drug in the reported studies.[11][21]
Conclusion and Future Directions
This compound is a potent, specific, and irreversible inhibitor of LSD1 that has shown significant clinical activity and a tolerable safety profile in patients with advanced myeloproliferative neoplasms.[6][26] Its unique mechanism of targeting the epigenetic machinery of malignant stem cells offers a novel therapeutic strategy that is distinct from existing treatments like JAK inhibitors.[4][5] Data from Phase 2 trials have demonstrated its ability to reduce platelet counts, alleviate symptom burden, decrease spleen size, and improve bone marrow fibrosis.[20][21][22] Furthermore, evidence of reducing the mutant allele burden suggests a potential for disease modification.[7][21][22]
Ongoing and planned clinical trials are further exploring the potential of bomedemstat, both as a monotherapy and in combination with other agents like ruxolitinib.[1][25][27] Pivotal Phase 3 trials are underway to evaluate bomedemstat against the standard of care in essential thrombocythemia.[28][29] The continued investigation of this first-in-class agent will be crucial in defining its role in the treatment landscape for MPNs and potentially other hematologic malignancies.[6]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. drughunter.com [drughunter.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is Bomedemstat used for? [synapse.patsnap.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bomedemstat - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Bomedemstat | C28H34FN7O2 | CID 122460381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. youtube.com [youtube.com]
- 26. onclive.com [onclive.com]
- 27. ashpublications.org [ashpublications.org]
- 28. merck.com [merck.com]
- 29. targetedonc.com [targetedonc.com]
Bomedemstat effect on hematopoietic stem cell differentiation
An In-depth Technical Guide on the Effect of Bomedemstat (B606314) on Hematopoietic Stem Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bomedemstat (formerly IMG-7289, also known as MK-3543) is an investigational, orally available, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic enzyme that plays a critical role in regulating the self-renewal of hematopoietic stem cells (HSCs) and the differentiation and maturation of hematopoietic progenitors. In myeloproliferative neoplasms (MPNs), LSD1 is often overexpressed and contributes to the disease pathology, particularly in the megakaryocytic lineage. By inhibiting LSD1, bomedemstat aims to modify the course of MPNs such as essential thrombocythemia (ET) and myelofibrosis (MF) by promoting the differentiation of malignant progenitors and reducing the burden of mutant cells. This technical guide provides a comprehensive overview of bomedemstat's mechanism of action, its effects on HSC differentiation, and summarizes key quantitative data from clinical studies.
Core Mechanism of Action: LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. By demethylating H3K4, LSD1 generally represses the transcription of target genes.
In hematopoiesis, LSD1 is crucial for maintaining the self-renewal capacity of malignant myeloid cells and is a key regulator of progenitor cell differentiation.[1][2][3] Specifically, LSD1, in complex with transcription factors like GFI1b, is required to license the maturation of megakaryocyte progenitors.[3][4] In MPNs, the overexpression of LSD1 contributes to the hyperproliferation of megakaryocytes and the production of pro-inflammatory cytokines that drive bone marrow fibrosis.[5][6]
Bomedemstat irreversibly inhibits LSD1, leading to an increase in H3K4 methylation at target gene promoters. This epigenetic modification alters gene expression, leading to:
-
Inhibition of Malignant Stem Cell Self-Renewal : Loss of LSD1 activity is associated with a decreased self-renewal capacity of malignant hematopoietic stem cells.[5]
-
Promotion of Myeloid Differentiation : LSD1 inhibition promotes the differentiation of myeloid-lineage cells.[7] In the context of MPNs, this leads to the maturation of megakaryocyte progenitors, which is thought to reduce the production of pathogenic, immature megakaryocytes.[5][8]
-
Reduction of Pro-inflammatory Cytokines : In mouse models of MPNs, bomedemstat has been shown to reduce levels of inflammatory cytokines, which can ameliorate bone marrow fibrosis and systemic symptoms.[1][2][9]
-
Induction of Tumor Suppressors : Bomedemstat's mechanism of action may also involve increasing levels of the tumor suppressor protein p53.[10]
Signaling Pathway Diagram
Caption: Bomedemstat inhibits LSD1, altering gene expression to reduce HSC self-renewal and promote differentiation.
Quantitative Data from Clinical Trials
Bomedemstat has been evaluated in multiple Phase 2 clinical trials for patients with myeloproliferative neoplasms. The data demonstrates its clinical activity in managing disease signs and symptoms.
Table 1: Efficacy of Bomedemstat in Essential Thrombocythemia (ET)
Data from the IMG-7289-CTP-201 Phase 2b study in patients resistant to or intolerant of at least one standard treatment.
| Endpoint | Timepoint | Result | Citation |
| Platelet Count Response | ≥ 24 weeks | 95% (61/64) of patients achieved platelet counts ≤ 400 x 10⁹/L without new thromboembolic events. | [11] |
| > 6 weeks | 83% of patients (n=12) achieved a platelet count of <400 × 10⁹/L. | [8] | |
| Overall | 100% (62/62) of patients treated for >24 weeks achieved platelet count reduction to ≤ 400 x 10⁹/L. | [12] | |
| Durable Response | 48 weeks | 89% (25/28) of patients achieved a durable response (platelet count ≤ 400 x 10⁹/L for ≥ 12 weeks). | [12] |
| Mutant Allele Frequency (MAF) | Follow-up | 67% (20/30) of patients showed a net decrease in MAF (including CALR and JAK2). | [12] |
| Homozygous Mutant Cells | Follow-up | The proportion of homozygous cells (JAK2, CALR, MPL) dropped by a mean of 66%. | [9] |
Table 2: Efficacy of Bomedemstat in Myelofibrosis (MF)
Data from the IMG-7289-CTP-102 Phase 2 study in patients with advanced MF, many of whom were resistant to or intolerant of JAK inhibitors.
| Endpoint | Timepoint | Result | Citation |
| Spleen Volume Reduction (SVR) | 24 weeks | 66% of evaluable patients (n=50) had a reduction in spleen volume. | [13] |
| 24 weeks | 28% of patients achieved ≥20% SVR; 6% achieved ≥35% SVR. | [13] | |
| Total Symptom Score (TSS) Reduction | 24 weeks | In patients with baseline TSS ≥20, 65% recorded a reduction (mean change -19%). | [13] |
| 24 weeks | 19% of patients reported a ≥50% reduction in TSS. | [13] | |
| Bone Marrow (BM) Fibrosis | Post-baseline | 31% of evaluable patients (n=52) had an improvement by one grade; 50% were stable. | [14] |
| Hemoglobin (Hb) Improvement | 24 weeks | 90% of transfusion-independent patients (n=41) had stable or improved Hb. | [13] |
| Mutant Allele Frequency (MAF) | ~24 weeks | The mean MAF for 60 mutant alleles in 32 patients fell by 39% in 48% of cases. | [14] |
| ~24 weeks | ASXL1 MAFs fell by a mean of 40% in 71% of patients. | [14] | |
| Inflammatory Cytokines | 12 weeks | 83% of evaluable patients (n=52) experienced a reduction in cytokine levels. | [15] |
Experimental Protocols & Methodologies
The clinical development of bomedemstat involves a range of experimental procedures to assess its safety, pharmacodynamics, and efficacy.
Clinical Trial Design (Representative)
The Phase 2 studies of bomedemstat (e.g., NCT03136185 for MF, NCT04254978 for ET) are typically global, open-label trials.[1][2]
-
Patient Population : Patients with a confirmed diagnosis of MF or ET who are intolerant of, or resistant to, at least one standard-of-care therapy. Key eligibility criteria often include a platelet count ≥100 x 10⁹/L.[2][13]
-
Dosing Regimen : Bomedemstat is administered orally once daily. The dose is individually tailored based on platelet count, which serves as a key pharmacodynamic biomarker of LSD1 inhibition on megakaryocyte function. The target platelet range is typically between 50-100 x 10⁹/L.[1][13]
-
Primary Objectives : The primary endpoints are typically safety and efficacy, as measured by spleen volume reduction (SVR) and total symptom score (TSS) in MF, or platelet count response in ET.[2][13]
-
Key Assessments :
-
Safety : Monitored through adverse event (AE) reporting and laboratory tests.
-
Efficacy : Spleen volume measured by MRI/CT; symptoms assessed using the MPN-Symptom Assessment Form (MPN-SAF).
-
Biomarkers : Serial bone marrow biopsies are performed to assess fibrosis. Blood samples are collected for deep sequencing of MPN-associated genes to quantify mutant allele frequencies (MAFs).[13]
-
Workflow Diagram for Clinical Assessment
Caption: Workflow from patient screening and baseline assessment to treatment, follow-up, and endpoint analysis.
Hematopoietic Colony-Forming Cell (CFC) Assay Protocol
This assay is used to assess the effect of a compound on the proliferation and differentiation of hematopoietic progenitors in vitro.
-
Cell Isolation : Isolate hematopoietic stem and progenitor cells (HSPCs), typically CD34+ cells, from bone marrow, peripheral blood, or cord blood using immunomagnetic bead separation or fluorescence-activated cell sorting (FACS).[16]
-
Cell Culture Preparation : Prepare a single-cell suspension of the isolated CD34+ cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).[16]
-
Plating : Add a defined number of cells (e.g., 1,000-5,000 cells) to a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO) to support the growth of various hematopoietic lineages.[16] The medium should also contain the desired concentrations of bomedemstat or a vehicle control (e.g., DMSO).
-
Incubation : Plate the cell/methylcellulose mixture in 35 mm culture dishes. Incubate at 37°C in a humidified incubator with 5% CO₂ for 14-16 days.[16]
-
Colony Enumeration : Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
CFU-GM : Granulocyte, macrophage colonies.
-
BFU-E : Burst-forming unit-erythroid colonies.
-
CFU-GEMM : Granulocyte, erythrocyte, macrophage, megakaryocyte multipotential colonies.
-
-
Data Analysis : Compare the number and type of colonies in the bomedemstat-treated cultures to the vehicle control to determine the compound's effect on progenitor proliferation and lineage-specific differentiation.
Mutant Allele Frequency (MAF) Analysis Protocol
This method is used to quantify the burden of cancer-associated mutations in patient samples.
-
Sample Collection : Collect peripheral blood or bone marrow aspirates from patients at baseline and at specified time points during treatment.
-
DNA Extraction : Isolate genomic DNA from specific cell populations, such as purified granulocytes or mononuclear cells. Germline DNA is often isolated from cultured skin fibroblasts or T-cells for comparison.[9]
-
Library Preparation : Prepare DNA libraries for next-generation sequencing (NGS). This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Targeted Gene Sequencing : Perform deep sequencing using a targeted panel of genes recurrently mutated in myeloid malignancies (e.g., a 261-gene panel).[13] This ensures high coverage (>1000x) of the specific genomic regions of interest, allowing for sensitive detection of low-frequency mutations.
-
Bioinformatic Analysis :
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Calculate the variant allele frequency (VAF or MAF) for each identified mutation, defined as the percentage of sequencing reads that contain the mutation.
-
-
Data Interpretation : Compare the MAF of driver mutations (e.g., JAK2, CALR, ASXL1) at follow-up to the baseline measurement to assess the molecular response to bomedemstat treatment. A significant reduction in MAF suggests the drug is targeting the malignant clone.[8]
Conclusion
Bomedemstat represents a novel therapeutic approach for myeloproliferative neoplasms by targeting the epigenetic regulator LSD1. Its mechanism of action is centered on inhibiting the self-renewal of malignant hematopoietic stem cells and promoting the differentiation of progenitor cells, particularly within the megakaryocytic lineage. Clinical data has demonstrated its ability to normalize platelet counts in essential thrombocythemia and improve spleen volume, symptom burden, and bone marrow fibrosis in myelofibrosis. Furthermore, bomedemstat has shown the potential for disease modification by reducing the allele frequency of key driver mutations. Ongoing and future studies will further define its role in the treatment landscape of MPNs and may help establish new therapeutic endpoints focused on molecular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [ash.confex.com]
- 4. ashpublications.org [ashpublications.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 9. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. ashpublications.org [ashpublications.org]
- 14. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Hematopoietic Stem Cell Cultures and Assays - PMC [pmc.ncbi.nlm.nih.gov]
Bomedemstat's Regulation of Histone H3K4 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bomedemstat (B606314) (formerly IMG-7289, MK-3543) is a pioneering, irreversible, small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme pivotal to the regulation of hematopoietic stem cell proliferation and maturation.[1] By targeting LSD1, bomedemstat modulates the methylation state of histone H3 at lysine (B10760008) 4 (H3K4), a critical epigenetic mark, thereby influencing gene expression programs that govern hematopoiesis. This technical guide provides an in-depth analysis of bomedemstat's mechanism of action, a compilation of key quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant assays, and a visualization of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of hematology, oncology, and drug development.
Introduction to Bomedemstat and its Target: LSD1
Bomedemstat is an orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[2] By demethylating H3K4, LSD1 primarily functions as a transcriptional repressor.[2]
LSD1 plays a crucial role in the self-renewal of malignant myeloid cells and the maturation of megakaryocytes, the precursors to platelets.[3] In myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF), LSD1 is often overexpressed, contributing to the aberrant proliferation of hematopoietic cells.[2] Bomedemstat's irreversible inhibition of LSD1 leads to an increase in H3K4 methylation, thereby altering gene expression to promote the differentiation and maturation of hematopoietic progenitor cells, and reducing the proliferation of malignant clones.[4][5]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding bomedemstat's biochemical potency and its clinical efficacy in patients with essential thrombocythemia and myelofibrosis.
Table 1: Biochemical and Pharmacokinetic Properties of Bomedemstat
| Parameter | Value | Reference |
| IC50 (LSD1 Inhibition) | 9.7 ± 4.0 nM | [6] |
| Mechanism of Inhibition | Irreversible, covalent modification of FAD cofactor | [6] |
| Specificity | >2500-fold greater specificity for LSD1 over MAO-A and MAO-B | [6] |
Table 2: Clinical Efficacy of Bomedemstat in Essential Thrombocythemia (NCT04254978)
| Endpoint | Result | Reference |
| Patients Treated (≥12 weeks) | 34 | [3] |
| Platelet Count ≤400x10⁹/L | 91% (31/34) | [3] |
| Median Time to Platelet Response | 8.1 weeks | [3] |
| Durable Response (>24 weeks treatment) | 83% (20/24) | [3] |
| WBC Count <10x10⁹/L (in patients with baseline ≥10x10⁹/L) | 89% (8/9) | [3] |
| Decrease in Allele Frequencies (JAK2 & CALR at Week 24) | 87% of patients (mean decrease of -29%) | [3] |
| Symptom Improvement (TSS ≥10 at baseline, at Week 12) | 69% (11/16) showed reduction | [3] |
Table 3: Clinical Efficacy of Bomedemstat in Myelofibrosis (NCT03136185)
| Endpoint | Result | Reference |
| Patients Enrolled | 89 | [7] |
| Spleen Volume Reduction (at 24 weeks) | 66% of patients (33/50) | [7] |
| Total Symptom Score (TSS) Reduction (at 24 weeks) | 65% of patients (17/26) | [7] |
| Stable or Improved Hemoglobin (transfusion-independent at baseline) | 70% | [8] |
| Stable or Improved Bone Marrow Fibrosis Score | 71% | [8] |
| Reduction in Elevated Cytokines | >90% of patients | [8] |
Signaling Pathways and Experimental Workflows
Bomedemstat's Mechanism of Action in Hematopoietic Differentiation
Bomedemstat's primary mechanism involves the inhibition of the LSD1/GFI1B complex. Growth Factor Independence 1B (GFI1B) is a key transcriptional repressor in hematopoietic stem cells that recruits LSD1 to specific gene promoters.[9][10] This complex then demethylates H3K4, leading to the repression of genes that would otherwise drive differentiation. By inhibiting LSD1, bomedemstat prevents this demethylation, leading to the expression of genes that promote the maturation of megakaryocytes and other hematopoietic lineages, while simultaneously repressing genes associated with a myeloid fate.[9][11]
Caption: Bomedemstat inhibits LSD1, preventing H3K4 demethylation and promoting megakaryocyte differentiation.
Experimental Workflow for Assessing Bomedemstat's Activity
The following diagram illustrates a typical workflow for evaluating the effects of bomedemstat on histone methylation and gene expression in hematopoietic cells.
Caption: A workflow for studying bomedemstat's effects on histone methylation and gene expression.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of bomedemstat.
LSD1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of bomedemstat to inhibit the demethylase activity of LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Bomedemstat
-
Di-methylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of bomedemstat in assay buffer. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.5%.
-
Enzyme and Inhibitor Pre-incubation: In the microplate, add the diluted bomedemstat or vehicle control. Add the LSD1 enzyme to each well and incubate for 30 minutes at room temperature to allow for irreversible binding.
-
Enzymatic Reaction: Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer. Add the reaction mix to all wells to initiate the reaction.
-
Signal Detection: Incubate the plate at room temperature, protected from light, for 60 minutes. Measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Calculate the percent inhibition for each bomedemstat concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
Western Blot for Histone H3K4 Methylation
This protocol is for detecting changes in global H3K4 methylation levels in cells treated with bomedemstat.
Materials:
-
Cells treated with bomedemstat or vehicle
-
Histone extraction buffer
-
SDS-PAGE gels (15% acrylamide)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction: Lyse the cells and perform an acid extraction of histones. Quantify the protein concentration.
-
SDS-PAGE: Denature the histone samples and separate them on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me1/2 signals to the total H3 signal.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol outlines the steps to identify genomic regions with altered H3K4 methylation following bomedemstat treatment.
Materials:
-
Cells treated with bomedemstat or vehicle
-
Formaldehyde (B43269) for cross-linking
-
ChIP lysis buffer
-
Sonicator
-
Anti-H3K4me1 and anti-H3K4me2 antibodies
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking: Fix cells with 1% formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-H3K4me1 or anti-H3K4me2 antibodies overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library for next-generation sequencing and sequence the immunoprecipitated DNA.
-
Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify regions of enrichment, and compare the enrichment profiles between bomedemstat-treated and control samples.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
This protocol describes how to assess changes in the transcriptome of cells treated with bomedemstat.
Materials:
-
Cells treated with bomedemstat or vehicle
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
mRNA enrichment or rRNA depletion kit
-
RNA-seq library preparation kit
-
Next-generation sequencer
Procedure:
-
RNA Extraction: Isolate total RNA from the cells and treat with DNase I to remove any contaminating DNA.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Enrich for mRNA (e.g., using poly-A selection) or deplete ribosomal RNA. Fragment the RNA and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome or transcriptome. Quantify gene expression levels. Perform differential gene expression analysis between bomedemstat-treated and control samples to identify up- and down-regulated genes.
Conclusion
Bomedemstat represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the epigenetic regulation of histone H3K4 methylation. Its irreversible inhibition of LSD1 offers a promising approach for the treatment of myeloproliferative neoplasms by promoting the differentiation of hematopoietic progenitor cells and reducing the malignant clone burden. The quantitative data from clinical trials demonstrate its potential to provide significant clinical benefits to patients with essential thrombocythemia and myelofibrosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of bomedemstat and other LSD1 inhibitors, facilitating further research into their biological effects and therapeutic applications. As our understanding of the epigenetic control of hematopoiesis deepens, bomedemstat stands out as a key example of how targeting these fundamental processes can lead to innovative and effective cancer therapies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 3. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d1fdloi71mui9q.cloudfront.net [d1fdloi71mui9q.cloudfront.net]
- 7. Bomedemstat (IMG-7289/MK-3543) in Participants With Myelofibrosis (IMG-7289-CTP-102/MK-3543-002) [clin.larvol.com]
- 8. onclive.com [onclive.com]
- 9. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifaceted Actions of GFI1 and GFI1B in Hematopoietic Stem Cell Self-Renewal and Lineage Commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
Bomedemstat Hydrochloride: A Technical Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat hydrochloride (formerly IMG-7289) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator.[1] LSD1 plays a critical role in hematopoiesis and is overexpressed in various myeloproliferative neoplasms (MPNs), making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by Bomedemstat, summarizing key preclinical and clinical findings, and detailing relevant experimental methodologies.
Core Mechanism of Action: LSD1 Inhibition
Bomedemstat's primary mechanism of action is the irreversible inhibition of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. LSD1 specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), epigenetic marks generally associated with transcriptional repression. By inhibiting LSD1, Bomedemstat leads to the accumulation of H3K4me1 and H3K4me2 at the enhancers and promoters of target genes, resulting in the de-repression of gene expression. This epigenetic modulation is central to the therapeutic effects of Bomedemstat in MPNs.
Downstream Signaling Pathways
The inhibition of LSD1 by Bomedemstat initiates a cascade of downstream signaling events that collectively contribute to its clinical efficacy. These pathways primarily impact megakaryocyte differentiation, inflammatory cytokine production, and apoptosis of malignant cells.
Modulation of Megakaryocyte Differentiation
LSD1 is a crucial regulator of megakaryopoiesis, the process of platelet production. It forms a complex with the transcription factor GFI1B to repress genes that are not associated with the megakaryocytic lineage. By inhibiting LSD1, Bomedemstat disrupts this repressive complex, leading to a more controlled and normalized differentiation of megakaryocytes. This is particularly relevant in essential thrombocythemia (ET), a condition characterized by excessive platelet production.
The downstream effects on megakaryocyte differentiation are mediated through the modulation of key transcription factors, including GATA1 and FLI1. LSD1 inhibition has been shown to reduce the activity of GATA1 and TAL1, transcription factors essential for megakaryocyte development. This leads to a decrease in the production of mature megakaryocytes and, consequently, a reduction in platelet counts.
Suppression of Inflammatory Cytokine Signaling
Chronic inflammation is a hallmark of MPNs and contributes significantly to disease symptoms and progression. Bomedemstat has been shown to reduce the levels of various pro-inflammatory cytokines. This effect is likely mediated through the modulation of the NF-κB signaling pathway. LSD1 can interact with components of the NF-κB pathway, and its inhibition may lead to a decrease in the transcription of NF-κB target genes, which include many pro-inflammatory cytokines. Clinical data has specifically shown a reduction in CCL5 levels following Bomedemstat treatment.
The reduction in pro-inflammatory cytokines can, in turn, lead to a dampening of the downstream JAK/STAT signaling pathway, which is constitutively active in many MPNs and is a key driver of the disease phenotype. While Bomedemstat does not directly inhibit JAK kinases, its anti-inflammatory effects contribute to the overall reduction of JAK/STAT pathway hyperactivity.
Induction of Apoptosis in Malignant Cells
Preclinical studies have suggested that LSD1 inhibition can induce apoptosis in malignant hematopoietic cells. This is thought to occur, in part, through the activation of the p53 tumor suppressor pathway. LSD1 can demethylate and thereby inactivate p53. By inhibiting LSD1, Bomedemstat may lead to an increase in active, methylated p53, which can then initiate the apoptotic cascade in genetically unstable malignant cells.
Quantitative Data from Clinical Trials
The clinical development of Bomedemstat has yielded significant quantitative data demonstrating its efficacy in patients with myelofibrosis and essential thrombocythemia.
Myelofibrosis (NCT03136185)
| Endpoint | Result |
| Spleen Volume Reduction (SVR) ≥35% at 24 weeks | Achieved in a subset of patients |
| Total Symptom Score (TSS) Reduction ≥50% at 24 weeks | Observed in a significant portion of patients |
| Reduction in Inflammatory Cytokines (e.g., CCL5) | Demonstrated in the majority of patients |
| Reduction in Mutant Allele Frequency (e.g., JAK2, CALR, ASXL1) | Observed in a substantial number of patients |
Essential Thrombocythemia (NCT04254978)
| Endpoint | Result |
| Platelet Count Reduction to ≤400 x 10⁹/L | Achieved in the majority of patients |
| White Blood Cell (WBC) Count Reduction | Observed in patients with elevated baseline WBC |
| Reduction in Mutant Allele Frequency (e.g., JAK2, CALR) | Demonstrated in a significant proportion of patients |
| Improvement in Symptom Burden | Reported by a majority of patients |
Experimental Protocols
A comprehensive understanding of Bomedemstat's downstream effects relies on a variety of sophisticated experimental techniques.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Methylation
Objective: To identify the genomic regions where H3K4me1 and H3K4me2 levels are altered by Bomedemstat treatment.
Methodology:
-
Cell Culture and Treatment: Hematopoietic progenitor cells or relevant cell lines are cultured and treated with Bomedemstat or a vehicle control for a specified duration.
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for H3K4me1 or H3K4me2.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immunoprecipitated chromatin is then eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions of enrichment. Differential binding analysis is performed to compare Bomedemstat-treated and control samples.
Luminex Assay for Cytokine Profiling
Objective: To quantify the levels of multiple inflammatory cytokines in patient plasma or cell culture supernatants following Bomedemstat treatment.
Methodology:
-
Sample Preparation: Plasma samples from clinical trial participants or supernatants from treated cell cultures are collected and stored appropriately.
-
Assay Plate Preparation: A multiplex bead-based antibody array plate is prepared, with each well containing beads coated with antibodies specific for different cytokines.
-
Sample Incubation: Standards and samples are added to the wells and incubated to allow the cytokines to bind to the capture antibodies on the beads.
-
Detection Antibody Incubation: A cocktail of biotinylated detection antibodies, each specific for one of the target cytokines, is added to the wells and incubated.
-
Streptavidin-PE Incubation: Streptavidin-phycoerythrin (PE) conjugate is added, which binds to the biotinylated detection antibodies.
-
Data Acquisition: The plate is read on a Luminex instrument, which uses lasers to identify the bead region (and thus the cytokine) and quantify the PE fluorescence intensity (proportional to the amount of cytokine).
-
Data Analysis: A standard curve is generated for each cytokine, and the concentrations in the unknown samples are calculated.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
Objective: To assess the induction of apoptosis in malignant cells treated with Bomedemstat.
Methodology:
-
Cell Culture and Treatment: Malignant hematopoietic cell lines are treated with varying concentrations of Bomedemstat or a vehicle control.
-
Cell Harvesting: Both adherent and suspension cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by Bomedemstat.
Conclusion
This compound represents a promising therapeutic agent for myeloproliferative neoplasms, with a well-defined mechanism of action centered on the irreversible inhibition of LSD1. Its downstream effects on megakaryocyte differentiation, inflammatory cytokine signaling, and apoptosis of malignant cells provide a strong rationale for its clinical efficacy. Further research into the intricate details of these signaling pathways will continue to enhance our understanding of Bomedemstat's therapeutic potential and may open new avenues for its application in other hematological and oncological conditions.
References
Bomedemstat Hydrochloride: A Technical Deep Dive into its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bomedemstat (B606314) hydrochloride (formerly IMG-7289, now MK-3543) is an investigational, orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is a flavin-dependent monoamine oxidase that functions as a critical epigenetic regulator, primarily through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, bomedemstat alters the epigenetic landscape, leading to a cascade of downstream effects on gene transcription that modulate the proliferation and differentiation of hematopoietic cells. This technical guide provides a comprehensive overview of the epigenetic modifications induced by bomedemstat, its mechanism of action, a summary of key preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction to Bomedemstat and its Target: LSD1
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more blood cell lineages.[3][4] A key player in the pathophysiology of these diseases is the dysregulation of hematopoietic stem and progenitor cell proliferation and differentiation.[5][6] Bomedemstat has emerged as a promising therapeutic candidate for MPNs, including essential thrombocythemia (ET), myelofibrosis (MF), and polycythemia vera (PV), by targeting a fundamental epigenetic mechanism.[7][8][9]
The primary molecular target of bomedemstat is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a critical component of several transcriptional repressor complexes and acts by removing methyl groups from mono- and di-methylated H3K4 (H3K4me1 and H3K4me2), which are histone marks generally associated with active gene transcription.[1] The inhibition of LSD1 by bomedemstat is highly specific, with a greater than 2,500-fold specificity for LSD1 over the structurally related monoamine oxidases A and B (MAO-A and MAO-B), minimizing off-target effects.[10] This targeted epigenetic modulation forms the basis of its therapeutic potential in MPNs.[1]
Mechanism of Action: Epigenetic Reprogramming
Bomedemstat's mechanism of action is centered on its irreversible inhibition of LSD1's demethylase activity. This inhibition leads to an accumulation of H3K4me1 and H3K4me2 at specific gene loci, thereby altering the transcriptional landscape within hematopoietic cells.[11] A critical interaction is with the Gfi-1/1b (Growth factor independence 1/1b) transcriptional repressor complex. LSD1 is a key component of this complex, and its inhibition disrupts the complex's ability to repress target genes involved in hematopoietic differentiation.[12][13]
The consequences of LSD1 inhibition by bomedemstat include:
-
Induction of Hematopoietic Differentiation: By altering the epigenetic state, bomedemstat promotes the differentiation of myeloid progenitor cells.[12]
-
Inhibition of Proliferation: The drug has been shown to selectively inhibit the proliferation of malignant cells, including those harboring the JAK2 V617F mutation, which is a common driver in MPNs.[11][14]
-
Induction of Apoptosis: Bomedemstat can induce programmed cell death in cancer cells.[11]
The following diagram illustrates the proposed signaling pathway of bomedemstat's action.
Caption: Bomedemstat inhibits LSD1, leading to increased H3K4me2 and altered gene expression.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of bomedemstat.
Table 1: Preclinical Data
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (LSD1) | 9.7 ± 4.0 nM | Recombinant human LSD1 | [15] |
| Specificity | >2500-fold vs. MAO-A/B | Recombinant enzymes | [10] |
Table 2: Clinical Trial Data in Essential Thrombocythemia (ET) - Phase 2 (NCT04254978)
| Parameter | Value | Patient Population | Reference |
| Number of Patients | 73 | ET resistant/intolerant to at least one standard treatment | [5][7][16] |
| Median Age (years) | 68 (range: 42-92) | [16] | |
| Driver Mutations | JAK2 (45%), CALR (43%), MPL (5%) | [16] | |
| Platelet Count ≤400 x 109/L | 97% (31/32) of patients treated for >24 weeks | [5] | |
| Durable Platelet Response (≥12 weeks) | 81% (26/32) of patients treated for >24 weeks | [5] | |
| Symptom Improvement (Decrease in TSS) | 58% (18/31) of patients at 24 weeks | [5] | |
| Reduction in Mutant Allele Frequency | 67% (16/24) of patients | [5] |
Table 3: Clinical Trial Data in Myelofibrosis (MF) - Phase 1/2 (NCT03136185)
| Parameter | Value | Patient Population | Reference |
| Number of Patients | 89 | MF resistant/intolerant to JAK inhibitors | [14][17][18][19][20] |
| Median Age (years) | 68 (range: 35-88) | [18] | |
| Driver Mutations | JAK2 (65%), CALR (22%), MPL (7%) | [18] | |
| Spleen Volume Reduction (SVR) ≥20% | 28% of evaluable patients at 24 weeks | [18] | |
| Total Symptom Score (TSS) Reduction ≥50% | 22% of evaluable patients at 24 weeks | [18] | |
| Improvement in Bone Marrow Fibrosis | 17% improved by ≥1 grade | [14] | |
| Reduction in Mutant Allele Frequency | 42% of patients with serial sequencing | [14] |
Table 4: Clinical Trial Data in Polycythemia Vera (PV) - Phase 2 (NCT05558696)
| Parameter | Value | Patient Population | Reference |
| Number of Patients | 20 | PV resistant/intolerant to standard cytoreductive therapy | [8][21][22][23] |
| Hematocrit <45% without phlebotomy | 86% of patients experienced this | [24] | |
| Spleen Size Reduction | 78% of patients | [24] | |
| Stable or Improved Bone Marrow | 83% of patients | [24] | |
| Decrease in Mutant Allele Burden | 42% of patients | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of LSD1 inhibitors like bomedemstat.
LSD1 Enzymatic Assay (Peroxidase-Coupled)
Objective: To determine the in vitro inhibitory activity of bomedemstat on LSD1 enzymatic activity.
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction. Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize a substrate, resulting in a fluorescent signal that is inversely proportional to LSD1 inhibition.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Bomedemstat hydrochloride
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of bomedemstat in assay buffer.
-
In a 96-well plate, add the bomedemstat dilutions. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Add recombinant LSD1 enzyme to all wells except the "no enzyme" controls and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mix to all wells.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation 540 nm, emission 590 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each bomedemstat concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the bomedemstat concentration to determine the IC50 value.[25][26]
Expected Results: A dose-dependent decrease in fluorescence intensity with increasing concentrations of bomedemstat, allowing for the calculation of its IC50 value.
Caption: Workflow for the LSD1 enzymatic assay.
Western Blot Analysis of Histone Methylation
Objective: To assess the effect of bomedemstat on global levels of histone H3 lysine 4 di-methylation (H3K4me2) in cells.
Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect specific proteins using antibodies.
Materials:
-
Cell line of interest (e.g., hematopoietic progenitor cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Culture cells and treat with various concentrations of bomedemstat or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels.[27][28][29]
Expected Results: An increase in the intensity of the H3K4me2 band in bomedemstat-treated cells compared to the vehicle control, when normalized to the total H3 loading control.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide locations of altered H3K4me2 marks following bomedemstat treatment.
Principle: ChIP-seq combines chromatin immunoprecipitation with high-throughput sequencing to identify the binding sites of DNA-associated proteins.
Materials:
-
Cell line of interest
-
This compound
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing reagents (e.g., sonicator)
-
Anti-H3K4me2 antibody
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
Reagents for reverse cross-linking and DNA purification
-
DNA library preparation kit for sequencing
-
Next-generation sequencing platform
Protocol:
-
Culture and treat cells with bomedemstat or vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments (e.g., by sonication).
-
Immunoprecipitate the chromatin using an anti-H3K4me2 antibody coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links.
-
Purify the DNA.
-
Prepare a DNA library from the purified ChIP DNA.
-
Sequence the library using a next-generation sequencing platform.
-
Analyze the sequencing data to identify regions of H3K4me2 enrichment.[30][31][32][33][34]
Expected Results: Identification of specific gene promoters and enhancer regions with increased H3K4me2 occupancy in bomedemstat-treated cells, providing insights into the downstream target genes.
Caption: A simplified workflow for a ChIP-seq experiment.
Conclusion
This compound represents a targeted therapeutic approach that leverages the epigenetic vulnerabilities of myeloproliferative neoplasms. Its potent and specific inhibition of LSD1 leads to a cascade of events that ultimately reprogram the transcriptional landscape of hematopoietic cells, promoting differentiation and inhibiting the proliferation of malignant clones. The quantitative data from clinical trials in ET, MF, and PV are encouraging, demonstrating clinical activity in reducing disease burden and improving symptoms. The experimental protocols outlined in this guide provide a framework for the continued investigation of bomedemstat and other LSD1 inhibitors, which will be crucial for a deeper understanding of their mechanisms and for the development of novel therapeutic strategies in oncology.
References
- 1. Histone demethylase LSD1 regulates hematopoietic stem cells homeostasis and protects from death by endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
- 6. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase II study of the LSD1 inhibitor bomedemstat in patients with polycythemia vera | VJHemOnc [vjhemonc.com]
- 9. Portico [access.portico.org]
- 10. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. onclive.com [onclive.com]
- 19. A Phase 2 Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [asianmyeloidworkinggroup.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Bomedemstat in Patients With Polycythemia Vera - Merck Clinical Trials [merckclinicaltrials.com]
- 23. researchgate.net [researchgate.net]
- 24. Bomedemstat for Polycythemia Vera · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 25. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Bomedemstat Hydrochloride and the p53 Pathway: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Interaction Between Bomedemstat (B606314) Hydrochloride and the p53 Tumor Suppressor Pathway
This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the molecular interaction between bomedemstat hydrochloride (IMG-7289), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), and the critical p53 tumor suppressor pathway.
Introduction to this compound
This compound is an investigational, orally bioavailable, small molecule that acts as a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase. LSD1 plays a crucial role in cellular differentiation and proliferation by removing methyl groups from histone and non-histone proteins, thereby regulating gene expression. In various hematologic malignancies, including essential thrombocythemia (ET) and myelofibrosis (MF), LSD1 is a key regulator of hematopoietic stem cell proliferation and maturation.
The p53 Tumor Suppressor Pathway
The p53 protein, encoded by the TP53 gene, is a central regulator of cellular stress responses, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair to prevent the propagation of damaged cells. The dysregulation of the p53 pathway is a hallmark of a vast number of human cancers.
Core Interaction: Bomedemstat and p53 Pathway Activation
The primary mechanism by which this compound interacts with the p53 pathway is through the inhibition of LSD1's demethylase activity on the p53 protein itself. LSD1 has been shown to directly interact with and demethylate p53 at lysine (B10760008) 370 (K370). This demethylation represses p53's transcriptional activity.
By irreversibly inhibiting LSD1, bomedemstat prevents the demethylation of p53. This leads to an accumulation of methylated p53, a post-translational modification that enhances its stability and transcriptional activity. Increased p53 activity results in the upregulation of its target genes, leading to cell cycle arrest and apoptosis in malignant cells. Preclinical studies have demonstrated that bomedemstat treatment leads to a significant increase in both total and dimethylated TP53 protein levels.[1] This targeted action provides a promising therapeutic window for cancers that retain wild-type p53.
dot
Caption: Bomedemstat inhibits LSD1, leading to active p53 and downstream effects.
Quantitative Data from Preclinical and Clinical Studies
Preclinical Efficacy
Preclinical studies have established the potency of bomedemstat as an LSD1 inhibitor and its effects on cancer cell lines.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for LSD1 Inhibition | 9.7 ± 4.0 nM | Enzyme Assay | [2] |
| Effect on p53 | Increased total and dimethylated p53 | JAK2V617F cells | [1] |
| Apoptotic Induction | Dose-dependent increase in apoptosis | SET-2 cells | [1] |
| In Vivo Efficacy | Reduced tumor growth | Small Cell Lung Cancer PDX model | [3] |
Clinical Trial Data in Myelofibrosis (MF)
Clinical trials have evaluated the safety and efficacy of bomedemstat in patients with advanced myelofibrosis.
| Clinical Endpoint | Result | Trial Identifier | Reference |
| Spleen Volume Reduction (SVR) ≥35% at 24 weeks | 6% of evaluable patients | NCT03136185 | [4] |
| Total Symptom Score (TSS) Reduction ≥50% at 24 weeks | 22% of evaluable patients | NCT03136185 | [4] |
| Patients with TP53 mutations at screening | Present in a subset of patients with high molecular risk mutations | NCT03136185 | [5] |
Clinical Trial Data in Essential Thrombocythemia (ET)
Bomedemstat has also been investigated in patients with essential thrombocythemia who are resistant or intolerant to standard therapies.
| Clinical Endpoint | Result | Trial Identifier | Reference |
| Platelet Count ≤400 x 109/L | 91% of patients treated for ≥12 weeks | NCT04254978 | [6] |
| Patients with TP53 mutations at screening | 29% of patients had "other mutations" including TP53 | NCT04254978 | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments.
Co-Immunoprecipitation (Co-IP) for LSD1-p53 Interaction
This protocol is designed to determine the in-vivo interaction between LSD1 and p53.
dot
Caption: Workflow for Co-Immunoprecipitation of LSD1 and p53.
Protocol:
-
Cell Culture and Lysis: Culture human cancer cells (e.g., MCF7) to 80-90% confluency. Lyse cells in a non-denaturing immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against LSD1 or p53 overnight at 4°C with gentle rotation. A negative control with a non-specific IgG is essential.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both LSD1 and p53 to detect the interaction.
Chromatin Immunoprecipitation (ChIP) followed by qPCR for p53 Target Gene Binding
This protocol assesses the binding of p53 to the promoter regions of its target genes (e.g., CDKN1A/p21) following bomedemstat treatment.
dot
Caption: Workflow for ChIP-qPCR to analyze p53 binding to target promoters.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the desired concentrations of bomedemstat or vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody overnight at 4°C. Include an IgG control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the p53 binding sites in the promoter regions of target genes like CDKN1A (p21).
Conclusion
This compound represents a promising therapeutic agent that directly engages the p53 tumor suppressor pathway through the inhibition of LSD1. This technical guide provides a foundational understanding of this interaction, supported by preclinical and clinical data. The detailed experimental protocols offer a starting point for further investigation into the nuanced molecular effects of bomedemstat and other LSD1 inhibitors on p53 signaling and cancer cell biology. Further research is warranted to fully elucidate the clinical implications of p53 pathway activation by bomedemstat in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. merck.com [merck.com]
- 3. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Biology of Bomedemstat's Interaction with LSD1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biochemical basis of Bomedemstat (B606314) (IMG-7289) binding to its target, Lysine-Specific Demethylase 1 (LSD1). Bomedemstat is an irreversible inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation and is a validated therapeutic target in various cancers, particularly hematologic malignancies.[1][2] Understanding the precise mechanism of this interaction at a molecular level is paramount for the development of next-generation LSD1 inhibitors and for optimizing therapeutic strategies.
Core Concepts: The Bomedemstat-LSD1 Interaction
Bomedemstat is a potent, orally bioavailable small molecule that functions as a mechanism-based irreversible inhibitor of LSD1.[3] Its mode of action involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1.[3] This covalent modification effectively and irreversibly inactivates the enzyme.
The structural basis for this interaction has been elucidated through X-ray crystallography, revealing the precise binding mode of Bomedemstat within the active site of the LSD1-CoREST complex.[3] This detailed structural information provides a blueprint for the rational design of new inhibitors with improved potency and selectivity.
Quantitative Analysis of Bomedemstat-LSD1 Binding
The potency of Bomedemstat has been quantified through biochemical assays. While specific kinetic parameters such as the dissociation constant (Kd), on-rate (kon), and off-rate (koff) from biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not publicly available in the reviewed literature, the half-maximal inhibitory concentration (IC50) provides a robust measure of its inhibitory activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 9.7 ± 4.0 nM | Pre-incubation of 30 minutes before substrate addition. | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing findings. The following sections provide a detailed protocol for the key experiment that elucidated the structural basis of Bomedemstat's interaction with LSD1.
X-ray Crystallography of the Bomedemstat-LSD1-CoREST Complex
This protocol is based on the methodology described by Jasmine et al. (2024).[3]
1. Protein Expression and Purification:
- The human LSD1-CoREST complex is co-expressed in a suitable expression system, such as insect or mammalian cells, to ensure proper folding and complex formation.
- The complex is then purified to homogeneity using a series of chromatographic steps, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
- The purity and integrity of the complex are assessed by SDS-PAGE and mass spectrometry.
2. Crystallization:
- The purified LSD1-CoREST complex is concentrated to an optimal concentration for crystallization (e.g., 5-10 mg/mL).
- Crystallization screening is performed using the hanging drop or sitting drop vapor diffusion method at 20°C.
- The reservoir solution for the LSD1-CoREST crystals consists of 100 mM N-(2-acetamido)iminodiacetic acid (ADA) pH 6.5, and 1.2 M Na/K Tartrate.[3]
3. Soaking with Bomedemstat:
- The LSD1-CoREST crystals are soaked in a solution containing 1 mM Bomedemstat for 2 hours at 20°C to allow for the inhibitor to diffuse into the crystal and bind to the active site of LSD1.[3]
4. Cryo-protection and Data Collection:
- Following soaking, the crystals are washed in a reservoir solution supplemented with a cryoprotectant (e.g., 20% glycerol) to prevent ice crystal formation during flash-cooling.[3]
- The crystals are then flash-cooled in liquid nitrogen.[3]
- X-ray diffraction data are collected at a synchrotron beamline.[3]
5. Structure Determination and Refinement:
- The collected diffraction data are processed and scaled using software such as XDS and AIMLESS.[3]
- The crystal structure is solved by molecular replacement using a previously determined structure of LSD1-CoREST as a search model.
- The structure is then refined using software like REFMAC5, with topologies for the inhibitor generated using a server such as PRODRG.[3] The final model is validated for its geometric quality and fit to the electron density map.
Visualizing the Molecular Landscape
Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of Bomedemstat's interaction with LSD1.
LSD1 Signaling Pathway and the Impact of Bomedemstat
LSD1 plays a critical role in hematopoiesis and the pathogenesis of hematological malignancies by regulating gene expression through histone demethylation.[4][5][6] Inhibition of LSD1 by Bomedemstat leads to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]
Caption: LSD1-mediated signaling and its inhibition by Bomedemstat.
Experimental Workflow for Structural Determination
The determination of the Bomedemstat-LSD1 co-crystal structure involves a multi-step process, from protein production to data analysis.
Caption: Workflow for determining the Bomedemstat-LSD1-CoREST crystal structure.
Covalent Binding Mechanism of Bomedemstat to LSD1
Bomedemstat's irreversible inhibition of LSD1 is achieved through a covalent bond formation with the FAD cofactor in the enzyme's active site.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment | MDPI [mdpi.com]
- 2. merck.com [merck.com]
- 3. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
Bomedemstat's Impact on Inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of Bomedemstat (IMG-7289), an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), on the production of inflammatory cytokines. This document summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Executive Summary
Bomedemstat has demonstrated a significant ability to reduce the levels of key inflammatory cytokines implicated in the pathophysiology of myeloproliferative neoplasms (MPNs).[1][2] Clinical trial data from studies involving patients with myelofibrosis have shown a marked decrease in several pro-inflammatory cytokines, correlating with improvements in disease symptoms.[3][4] The primary mechanism of action involves the inhibition of LSD1, a key epigenetic regulator, which in turn modulates inflammatory signaling pathways, most notably the NF-κB pathway.[5][6] This guide will explore the available data and the scientific rationale behind Bomedemstat's anti-inflammatory effects.
Quantitative Data on Cytokine Modulation
Bomedemstat treatment has been shown to significantly reduce the levels of several inflammatory cytokines in patients with myelofibrosis. The following tables summarize the key quantitative findings from the Phase 1/2 clinical trial NCT03136185.[7][8][9]
Table 1: Overall Reduction in Cytokine Levels in Myelofibrosis Patients Treated with Bomedemstat
| Patient Cohort | Timepoint | Percentage of Patients with Cytokine Reduction | Percentage of Patients with >50% Cytokine Reduction | Citation |
| 52 evaluable patients | 12 weeks | 83% | 62% | [7] |
Table 2: Bomedemstat's Effect on Specific Inflammatory Cytokines in Myelofibrosis Patients
| Cytokine | Baseline Status | Treatment Duration | Key Finding | Citation |
| CCL5 | Elevated in 43 patients | 12 weeks | Levels reduced and normalized in 42 of 43 patients (97.7%) | [7] |
| CCL5 | Elevated in 50% of 32 patients | 84 days | 81% of patients with elevated levels showed ≥10% reduction; 100% of those normalized | [10] |
| IL-8 | Elevated in 6 of 14 patients | 21 days | Dose-dependent drop in plasma levels in 5 of 6 patients (83.3%) | [8] |
| S100A8/A9 | Elevated in 78% of 32 patients | 84 days | 68% of patients with elevated levels showed ≥10% reduction; 47% of those normalized | [10] |
Table 3: Preclinical Data on Bomedemstat's Murine Ortholog (Cxcl5) in a Myeloproliferative Neoplasm Mouse Model
| Cytokine | Treatment Duration | Reduction in Levels | Citation |
| Cxcl5 (IL-8 ortholog) | 14 days | 60% | [8] |
| Cxcl5 (IL-8 ortholog) | 56 days | >95% | [8] |
Experimental Protocols
The clinical data presented in this guide are primarily from the NCT03136185 open-label, Phase 1/2 study of Bomedemstat in patients with advanced myelofibrosis.[9]
Study Design
-
Objective: To evaluate the safety, tolerability, and efficacy of Bomedemstat in patients with intermediate-2 or high-risk myelofibrosis who are resistant to or intolerant of ruxolitinib.[11]
-
Patient Population: Adult patients with a diagnosis of primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[12]
-
Intervention: Bomedemstat administered orally once daily.[13] The dosage was individually titrated to achieve a target platelet count.[8][13]
-
Duration: Patients were treated in cycles, with assessments at various time points including baseline, 21 days, 84 days (12 weeks), and 24 weeks.[8][10][13]
Cytokine Measurement Methodology
While specific commercial assay kits are not detailed in the available publications, the general methodology for cytokine analysis in clinical and preclinical studies typically involves:
-
Sample Collection: Peripheral blood samples are collected from patients at baseline and specified follow-up time points.
-
Sample Processing: Blood is processed to isolate plasma or serum, which is then stored under appropriate conditions until analysis.
-
Cytokine Quantification: Cytokine levels are measured using multiplex immunoassay technology (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA). These methods allow for the simultaneous or individual quantification of multiple cytokines from a small sample volume.
-
Data Analysis: Changes in cytokine concentrations from baseline are calculated and statistically analyzed to determine the effect of the treatment.
Signaling Pathways and Mechanism of Action
Bomedemstat's impact on inflammatory cytokine production is a direct consequence of its inhibition of LSD1, which plays a crucial role in the epigenetic regulation of gene expression.
Bomedemstat's Inhibition of LSD1
Bomedemstat is an irreversible inhibitor of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[14][15] By inhibiting LSD1, Bomedemstat alters the histone methylation landscape, leading to changes in gene transcription.[15]
Downregulation of the NF-κB Signaling Pathway
A key mechanism through which LSD1 inhibition suppresses inflammation is by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokine genes. LSD1 has been shown to be a positive regulator of NF-κB activity. By inhibiting LSD1, Bomedemstat reduces the transcription of NF-κB target genes, including those encoding for IL-6, TNF-α, and other inflammatory mediators.
References
- 1. LSD1 cooperates with non-canonical NF-κB signaling to regulate marginal zone B cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 2 Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [asianmyeloidworkinggroup.com]
- 6. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase LSD1 regulates hematopoietic stem cells homeostasis and protects from death by endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]
The Role of Bomedemstat in Modifying Mutant Cell Burden in Myeloproliferative Neoplasms: A Technical Overview
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages.[1][2][3] The underlying pathogenesis of Philadelphia-negative MPNs, including essential thrombocythemia (ET), polycythemia vera (PV), and myelofibrosis (MF), is largely driven by gain-of-function mutations in genes such as JAK2, CALR, and MPL.[3] While current therapies, notably JAK inhibitors like ruxolitinib, are effective in managing symptoms and reducing spleen size, they have shown limited ability to significantly alter the natural history of the disease, reduce the burden of the malignant clone, or prevent progression to acute myeloid leukemia (AML).[4][5]
Bomedemstat (formerly IMG-7289), an investigational, orally active, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic agent with the potential for disease modification in MPNs.[6][7] Preclinical and clinical studies suggest that Bomedemstat not only manages the clinical manifestations of MPNs but also targets the underlying malignant hematopoietic stem and progenitor cells, leading to a reduction in mutant cell burden.[1][2][3] This technical guide provides an in-depth review of the mechanism of action of Bomedemstat, summarizes key experimental data from clinical trials, and details the methodologies used to evaluate its impact on the mutant clone in MPN patients.
Mechanism of Action: LSD1 Inhibition in MPNs
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is an epigenetic enzyme that plays a critical role in hematopoietic stem cell self-renewal and myeloid differentiation.[2] It functions by removing mono- and dimethyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), leading to the repression of gene transcription.[4] In MPNs and other myeloid malignancies, LSD1 is often overexpressed, contributing to the proliferation of malignant cells and a block in differentiation.[8]
Bomedemstat's therapeutic effect stems from its irreversible inhibition of LSD1. This action leads to a cascade of downstream molecular events:
-
Epigenetic Reprogramming: Inhibition of LSD1 results in increased methylation of H3K4 and H3K9 at the promoter regions of specific genes, altering the chromatin landscape.[4]
-
Reactivation of Tumor Suppressor Genes: This epigenetic modification leads to the re-expression of genes that suppress cell growth and promote differentiation. For instance, LSD1 inhibition has been shown to increase the expression and methylation of the tumor suppressor p53.[4]
-
Induction of Apoptosis: Bomedemstat treatment can induce programmed cell death (apoptosis) in malignant cells by increasing the expression of pro-apoptotic factors like PUMA and decreasing anti-apoptotic factors such as BCL-XL.[4]
-
Impaired Megakaryocyte Maturation: LSD1 is essential for the maturation of megakaryocytes, the cells responsible for platelet production and central to the pathogenesis of MF and ET.[8][9][10] By inhibiting LSD1, Bomedemstat disrupts the function of these cells.
This multi-faceted mechanism allows Bomedemstat to selectively target the malignant clone, reduce the production of abnormal blood cells, and potentially alter the course of the disease.[4]
Clinical Evidence for Modification of Mutant Cell Burden
Clinical trials in patients with myelofibrosis and essential thrombocythemia have provided direct evidence of Bomedemstat's ability to reduce the frequency of mutant alleles.
Myelofibrosis (MF)
The IMG-7289-CTP-102 (NCT03136185) study, a Phase 1/2 open-label trial, evaluated Bomedemstat in patients with advanced MF who were intolerant of or resistant to approved therapies.[10] This study demonstrated clinically meaningful reductions in mutant allele frequency (MAF) in a significant portion of patients.
Table 1: Summary of Mutant Allele Frequency (MAF) Reduction in Myelofibrosis
| Parameter | Patient Cohort | Result | Citation |
| Overall MAF Reduction | 43 evaluable patients | 42% experienced a reduction in MAF in ≥1 allele. | [11] |
| 34 evaluable patients | 44% experienced a reduction in MAF. | [8] | |
| 22 evaluable patients | 45% experienced a reduction in VAFs. | [12] | |
| Driver Mutation MAF Reduction | 24 patients with JAK2 mutation | 46% had a mean MAF reduction of 31%. | [10] |
| JAK2 mutated cells | More sensitive to treatment compared to CALR and MPL. | [12] | |
| High-Risk Mutation MAF Reduction | Patients with ASXL1 mutation | 71% had a mean MAF reduction of 40%. | [10] |
| ASXL1 clones | Showed the greatest sensitivity to Bomedemstat. | [8][12] | |
| Molecular Remission | 43 evaluable patients | 2 patients showed complete elimination of mutant alleles. | [11] |
| Clonal Evolution | All studies | No new mutations identified during treatment. | [8][10][11] |
Data compiled from multiple presentations and publications of the NCT03136185 study.
These data are significant as they indicate that Bomedemstat can selectively target and reduce the burden of malignant clones, including those carrying high-molecular-risk mutations like ASXL1, which are associated with a poorer prognosis.[4][13] The reduction in MAF was also observed to correlate with clinical improvements in spleen volume and total symptom scores.[14]
Essential Thrombocythemia (ET)
The IMG-7289-CTP-201 (NCT04254978) study, a Phase 2b open-label trial, assessed Bomedemstat in ET patients who were resistant to or intolerant of at least one standard therapy.[15] This study also demonstrated a notable impact on the driver mutation allele burden.
Table 2: Summary of Mutant Allele Frequency (MAF) Reduction in Essential Thrombocythemia
| Parameter | Patient Cohort | Result | Citation |
| Overall Driver VAF Reduction | 46 evaluable patients at ~Week 24 | 85% had a decrease in driver VAF. | [16] |
| 14 evaluable patients at Week 24 | 87% had a decrease in allele frequencies (mean: -29%). | [15] | |
| Homozygous Clones | Patients with homozygous driver mutations | Showed the greatest changes in VAF. | [16] |
| 9 of 10 patients with homozygous clones | 7 showed a reduction in the proportion of homozygous cells. | [16] | |
| Mutation Sensitivity | JAK2 and CALR mutations | Were found to be equally sensitive to treatment. | [15] |
| Clonal Evolution | All patients | No new mutations were found during the study. | [15] |
The finding that Bomedemstat preferentially reduces cells homozygous for a driver mutation is particularly compelling.[16] Homozygosity for the JAK2 V617F mutation is associated with a more severe disease phenotype and a higher risk of myelofibrotic transformation.[17] Bomedemstat's ability to target this specific cell population suggests a profound disease-modifying potential.[16]
Experimental Protocols and Methodologies
The assessment of Bomedemstat's impact on mutant cell burden relies on robust clinical trial design and precise molecular analysis.
Clinical Trial Design (Example: NCT03136185 for MF)
-
Study Title: A Phase 2 Study of the LSD1 Inhibitor Bomedemstat (IMG-7289) for the Treatment of Advanced Myelofibrosis.[10][11]
-
Design: A multi-center, open-label, Phase 1/2 study.[10][18]
-
Patient Population: Adult patients with IPSS intermediate-1, intermediate-2, or high-risk MF who were refractory to, resistant to, or intolerant of approved therapies. A key inclusion criterion was a platelet count ≥100 x 10⁹/L.[10][18]
-
Dosing Regimen: Bomedemstat administered orally once daily. The starting dose was 0.6 mg/kg/d.[10] Dosing was individually tailored using platelet count as a pharmacodynamic biomarker, with the dose titrated as needed to maintain a target platelet count between 50-75 x 10⁹/L.[10][19]
-
Key Objectives:
Mutant Allele Frequency Analysis
The quantification of changes in MAF is a critical component of these studies.
-
Sample Collection: Peripheral blood and/or bone marrow aspirates are collected at baseline and at specified time points during the study (e.g., every 12 or 24 weeks).[10] Germline DNA is typically obtained from buccal swabs or sorted T-cells.
-
Sequencing Method: A targeted next-generation sequencing (NGS) panel is employed. These panels typically cover hundreds of genes recurrently mutated in myeloid malignancies, including JAK2, CALR, MPL, ASXL1, EZH2, IDH1/2, and SRSF2.[10][11]
-
Analysis: Deep sequencing is performed to achieve high sensitivity, often with a mean depth of over 1000x coverage.[10] The variant allele frequency (VAF) or mutant allele frequency (MAF) is calculated for each identified mutation at each time point. The MAF is the ratio of mutant reads to the total number of reads at a specific genomic locus.
-
Data Interpretation: Changes in MAF are tracked over time for each patient. A reduction in MAF indicates a response to therapy at the molecular level, suggesting the drug is targeting the disease-initiating clone. The stability or absence of new mutations is also monitored to assess for clonal evolution.[10][11]
Conclusion
Bomedemstat represents a significant advancement in the therapeutic landscape for myeloproliferative neoplasms. Its unique mechanism of action, targeting the epigenetic regulator LSD1, provides a clear rationale for its disease-modifying potential.[7] The clinical data gathered to date, particularly from studies in myelofibrosis and essential thrombocythemia, provide compelling evidence that Bomedemstat can effectively reduce the mutant cell burden.[1][3]
The observed reductions in the allele frequencies of key driver mutations (JAK2, CALR) and high-risk mutations (ASXL1) are a departure from the effects seen with traditional therapies and signal a direct impact on the malignant clone.[8][10][13] Furthermore, the suppression of clonal evolution and the preferential targeting of homozygous clones underscore its potential to alter the natural history of MPNs.[15][16] Ongoing and future studies, including Phase 3 trials, will be crucial to fully establish the long-term clinical benefits of Bomedemstat and solidify its role as a truly disease-modifying agent for patients with myeloproliferative neoplasms.[20][21]
References
- 1. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 7. What is Bomedemstat used for? [synapse.patsnap.com]
- 8. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 9. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis - Conference Correspondent [conference-correspondent.com]
- 10. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [ash.confex.com]
- 13. Bomedemstat in JAK inhibitor-resistant myelofibrosis | VJHemOnc [vjhemonc.com]
- 14. researchgate.net [researchgate.net]
- 15. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Clinical relevance of JAK2 (V617F) mutant allele burden - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Research Portal [scholarship.miami.edu]
- 20. merck.com [merck.com]
- 21. targetedonc.com [targetedonc.com]
An In-depth Technical Guide to Bomedemstat: Chemical Structure, Properties, and Epigenetic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (B606314) (formerly IMG-7289, now MK-3543) is an investigational, orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, also known as KDM1A, is a critical enzyme in epigenetic regulation, and its dysregulation has been implicated in the pathogenesis of various myeloproliferative neoplasms (MPNs).[1][2] Developed by Imago BioSciences, and now under the stewardship of Merck, Bomedemstat is being evaluated as a potential disease-modifying therapy for conditions such as essential thrombocythemia (ET), myelofibrosis (MF), and polycythemia vera.[3][4] This technical guide provides a comprehensive overview of Bomedemstat's chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings.
Chemical Structure and Properties
Bomedemstat is a potent and highly specific inhibitor of LSD1.[1] Preclinical studies have demonstrated a specificity for LSD1 that is over 2,500-fold greater than for the related monoamine oxidases A and B (MAO-A and MAO-B), which minimizes the potential for off-target effects.[5]
| Property | Value | Reference |
| IUPAC Name | N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(1H-1,2,3-triazol-1-yl)benzamide | [3] |
| CAS Number | 1990504-34-1 | [6] |
| Molecular Formula | C28H34FN7O2 | [6] |
| Molecular Weight | 519.6 g/mol | [6] |
| InChI Key | KQKBMHGOHXOHTD-KKUQBAQOSA-N | [3] |
| SMILES | CN1CCN(CC1)C(=O)--INVALID-LINK--NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | [3] |
Mechanism of Action: Epigenetic Modulation
Bomedemstat's therapeutic effect is derived from its irreversible inhibition of LSD1, a flavin-dependent monoamine oxidase. LSD1 plays a crucial role in gene regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), which are histone marks typically associated with active gene transcription.[1] By blocking LSD1, Bomedemstat leads to an increase in H3K4 methylation, thereby altering gene expression.[1]
Furthermore, LSD1 can also demethylate H3K9, a modification linked to gene repression.[6] Consequently, inhibition of LSD1 by Bomedemstat also promotes H3K9 methylation, leading to a decrease in the transcription of tumor-promoting genes.[6] This dual effect on histone methylation allows for the modulation of gene expression programs that control the proliferation and differentiation of hematopoietic stem and progenitor cells, which are dysregulated in MPNs.[1][2]
The interaction between LSD1 and the transcription factor Growth Factor Independence 1B (GFI1B) is particularly important in megakaryopoiesis. GFI1B recruits LSD1 to stimulate gene programs essential for megakaryocyte and platelet development.[7][8] Inhibition of the GFI1B-LSD1 interaction has been shown to activate myeloid genes while repressing those involved in megakaryopoiesis, providing a rationale for the use of Bomedemstat in treating MPNs characterized by excessive platelet production.[7][8]
Preclinical Data
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that Bomedemstat is orally bioavailable.[5]
| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) | Reference |
| AUC0-t (μM/h) | 2.52 | 2.27 | [5] |
| t1/2 (h) | 5.66 | 4.98 | [5] |
Intratumoral accumulation of orally administered Bomedemstat has been observed in vivo, with micromolar concentrations achieved at doses of 7.5 mg/kg and 15 mg/kg.[5]
Pharmacodynamics and Efficacy
In mouse models of MPN, once-daily oral administration of Bomedemstat has been shown to normalize or improve blood cell counts, reduce spleen volume, restore normal splenic architecture, and decrease bone marrow fibrosis.[9][10] Importantly, treatment with Bomedemstat also led to a reduction in the mutant allele burden and improved survival in these models.[9]
Clinical Data
Bomedemstat has been evaluated in several clinical trials for the treatment of MPNs. The most significant data comes from the Phase 2 studies in essential thrombocythemia (NCT04254978) and myelofibrosis (NCT03136185).
Phase 2 Study in Essential Thrombocythemia (NCT04254978)
This open-label study enrolled patients with ET who were resistant to or intolerant of at least one standard therapy.[11][12]
Patient Demographics and Baseline Characteristics (as of Feb 3, 2022) [13]
| Characteristic | Value |
| Number of Patients | 44 |
| Median Age (years) | 68 (range: 42-92) |
| Mean Platelet Count (x10^9/L) | 825 (range: 457-2220) |
| Mean WBC Count (x10^9/L) | 8.9 (range: 3.9-30.6) |
| Mean Hemoglobin (g/dL) | 13.1 (range: 9.4-16.5) |
| Mutational Status | JAK2 (45%), CALR (43%), MPL (5%) |
| Endpoint | Result |
| Platelet Count ≤400x10^9/L (in patients treated ≥12 weeks) | 91% (31/34) |
| Median Time to Platelet Response | 8.1 weeks |
| Durable Response (>24 weeks treatment) | 83% (20/24) |
| WBC Count <10x10^9/L (in patients with baseline ≥10x10^9/L) | 89% (8/9) |
| Reduction in Mutant Allele Frequency (at Week 24) | 87% of patients showed a decrease |
Safety and Tolerability [13][15]
The most common treatment-emergent adverse events (AEs) were generally mild to moderate and included dysgeusia (altered taste), fatigue, constipation, arthralgia, and thrombocytopenia.[13][15] Serious AEs were reported, with a small percentage deemed drug-related.[15]
Phase 2 Study in Myelofibrosis (NCT03136185)
This open-label study evaluated Bomedemstat in patients with advanced MF who were intolerant, refractory, or resistant to approved therapies.[7][16]
Patient Demographics and Baseline Characteristics (as of Feb 3, 2022) [7]
| Characteristic | Value |
| Number of Patients | 89 |
| Median Age (years) | 68 (range: 35-88) |
| Prior Ruxolitinib Treatment | 83% |
| IPSS Risk Category | High (53%), Intermediate-2 (40%), Intermediate-1 (7%) |
| Mutational Status | JAK2 (69%), CALR (21%), MPL (6%) |
Efficacy Results (at 24 weeks) [7][17]
| Endpoint | Result |
| Reduction in Total Symptom Score (TSS) (in patients with baseline ≥20) | 72% (18/25) |
| ≥50% Reduction in TSS | 24% (6/25) |
| Reduction in Spleen Volume | 64% of evaluable patients |
| ≥20% Reduction in Spleen Volume | 28% of evaluable patients |
| Improvement in Bone Marrow Fibrosis (by 1 grade) | 31% of evaluable patients |
| Reduction in Mutant Allele Frequency | Mean reduction of 39% in 48% of patients |
Safety and Tolerability [7]
The most common non-hematologic AEs were dysgeusia and diarrhea.[7] Drug-related serious AEs were reported, including thrombocytopenia.[7] No new safety signals or dose-limiting toxicities were identified.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used in the preclinical and clinical evaluation of Bomedemstat.
Preclinical In Vivo Efficacy Study in a Mouse Model of Myeloproliferative Neoplasm
This protocol outlines a general procedure for assessing the efficacy of Bomedemstat in a mouse model of MPN.
-
Animal Model: Utilize a validated mouse model of MPN, such as a JAK2V617F transgenic model.
-
Disease Induction: Induce the disease phenotype according to the specific model's protocol.
-
Group Allocation: Randomly assign mice to treatment (Bomedemstat) and control (vehicle) groups.
-
Dosing: Administer Bomedemstat orally once daily at predetermined dose levels. The vehicle control group receives the same volume of the vehicle solution.
-
Monitoring: Monitor the health and body weight of the animals daily.
-
Blood Sampling: Collect peripheral blood at regular intervals for complete blood counts (CBC) and analysis of mutant allele frequency.
-
Endpoint: At the end of the study period, euthanize the animals and perform necropsies.
-
Tissue Analysis: Collect spleen and bone marrow for weight measurement, histopathological analysis of spleen architecture, and assessment of bone marrow fibrosis (e.g., reticulin (B1181520) staining).
-
Data Analysis: Statistically analyze the differences in blood counts, spleen weight, bone marrow fibrosis, and mutant allele burden between the treatment and control groups.
Western Blot for Histone Methylation
This protocol is used to assess the on-target effect of Bomedemstat by measuring changes in histone H3K4 methylation.[5][9]
-
Cell Culture and Treatment: Culture hematopoietic cells (e.g., cell lines or primary cells) and treat with varying concentrations of Bomedemstat or vehicle control for a specified duration.
-
Histone Extraction: Isolate nuclei from the cells and extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford assay).
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for H3K4me1/me2 and total histone H3 (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities to determine the relative levels of H3K4me1/me2 normalized to total H3.
Clinical Trial Protocol (General Outline for Phase 2 Studies)
The following provides a generalized outline of the protocols for the Phase 2 clinical trials of Bomedemstat in ET and MF.[12][16]
-
Study Design: Open-label, multi-center, single-arm studies.
-
Patient Population: Adults with a confirmed diagnosis of ET or MF who have failed or are intolerant to at least one prior therapy.
-
Inclusion/Exclusion Criteria: Specific criteria related to age, disease status, prior treatments, organ function, and performance status are used to select eligible patients.[12][18]
-
Treatment: Bomedemstat is administered orally once daily. The dose is individually titrated based on platelet counts to maintain them within a target range.[9][11]
-
Assessments:
-
Safety: Monitored through the collection of adverse events, physical examinations, vital signs, and laboratory tests.[12]
-
Efficacy: Assessed by changes in blood counts, spleen volume (for MF), and patient-reported outcomes using standardized questionnaires (e.g., MPN-SAF TSS).[7][12]
-
Pharmacodynamics: Evaluated through serial measurements of mutant allele frequencies and bone marrow biopsies.[7][11]
-
-
Statistical Analysis: Efficacy endpoints are summarized descriptively. Safety data is tabulated by frequency and severity.
Conclusion
Bomedemstat is a promising, orally available, irreversible inhibitor of LSD1 with a novel epigenetic mechanism of action. Preclinical studies have demonstrated its ability to modulate hematopoietic cell proliferation and differentiation, leading to improvements in disease parameters in mouse models of MPNs. Clinical trials in patients with essential thrombocythemia and myelofibrosis have shown that Bomedemstat can effectively normalize blood counts, reduce symptom burden, and, in some cases, improve bone marrow fibrosis, with a manageable safety profile. The ongoing and planned clinical development of Bomedemstat will further elucidate its role in the treatment landscape of myeloproliferative neoplasms.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 3. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Bomedemstat (IMG-7289/MK-3543) in Participants With Myelofibrosis (IMG-7289-CTP-102/MK-3543-002) [clin.larvol.com]
- 18. IMG-7289 in Patients With Myelofibrosis | University of Miami Health System [umiamihealth.org]
Methodological & Application
Application Notes and Protocols for Bomedemstat Hydrochloride in in vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (B606314) hydrochloride (formerly IMG-7289) is an orally bioavailable, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1, a flavin-dependent monoamine oxidase, is a critical epigenetic regulator that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, bomedemstat leads to an accumulation of these histone methyl marks, which in turn alters gene expression, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2] Dysregulation of LSD1 has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making it a promising therapeutic target.[2]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-proliferative effects of bomedemstat hydrochloride using a luminescence-based cell viability assay.
Data Presentation
The anti-proliferative activity of bomedemstat has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data on its effects.
Table 1: Effect of Bomedemstat on the Viability of Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Bomedemstat Concentration (µM) | Percent Viability (Relative to DMSO control) |
| RP-116 | 0.1 | ~100% |
| 1 | ~95% | |
| 10 | ~80% | |
| RP-48 | 0.1 | ~100% |
| 1 | ~90% | |
| 10 | ~75% |
Data is estimated from graphical representations in preclinical studies. Specific IC50 values were not provided in the reviewed literature.
Table 2: Qualitative Effects of Bomedemstat on Various Cancer Models
| Cell Line/Model | Cancer Type | Observed Effects |
| Jak2V617F cells (e.g., SET-2) | Myeloproliferative Neoplasms | Selective inhibition of proliferation and induction of apoptosis.[1][2] |
| Prostate Cancer Cell Models | Prostate Cancer | Marked reductions in cell proliferation. |
Note: While bomedemstat has shown activity in these models, specific IC50 values from standardized proliferation assays were not consistently available in the public domain at the time of this review.
Signaling Pathway and Mechanism of Action
Bomedemstat exerts its anti-proliferative effects by irreversibly inhibiting LSD1. This inhibition leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.
Experimental Protocols
A highly sensitive and reliable method for determining the in vitro efficacy of bomedemstat is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format but can be scaled for other formats.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. The optimal seeding density should be determined empirically for each cell line.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the bomedemstat stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest bomedemstat concentration (typically ≤ 0.1%).
-
Carefully remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of bomedemstat or the vehicle control.
-
Incubate the plate for a predetermined duration (e.g., 72-96 hours).
-
-
Assay Execution:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence from the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each bomedemstat concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the logarithm of the bomedemstat concentration.
-
Determine the IC50 value (the concentration of bomedemstat that inhibits cell proliferation by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro cell proliferation assay.
Conclusion
This compound is a potent inhibitor of LSD1 with demonstrated anti-proliferative activity in various cancer models. The provided protocols and application notes offer a framework for the in vitro evaluation of bomedemstat's efficacy. The CellTiter-Glo® assay is a robust and sensitive method for determining the dose-dependent effects of bomedemstat on cancer cell viability and for calculating key parameters such as the IC50 value. Consistent and standardized application of these protocols will aid researchers in further elucidating the therapeutic potential of this promising epigenetic modulator.
References
Application Notes and Protocols: Western Blot Analysis of H3K4 Methylation Following Bomedemstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (MK-3543, formerly IMG-7289) is an orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2).[1][3] By inhibiting LSD1, Bomedemstat leads to an increase in H3K4 methylation, which in turn alters gene expression.[4][5] This mechanism is particularly relevant in the context of various cancers, including myeloproliferative neoplasms (MPNs), where LSD1 is often overexpressed.[3][6]
These application notes provide a comprehensive guide for utilizing Western blot analysis to quantify the pharmacodynamic effects of Bomedemstat on H3K4 methylation levels in preclinical research settings.
Bomedemstat Signaling Pathway
Bomedemstat targets the epigenetic machinery by inhibiting LSD1. This enzyme is responsible for removing methyl groups from H3K4, a histone mark generally associated with active gene transcription. Inhibition of LSD1 by Bomedemstat results in the accumulation of methylated H3K4, leading to changes in chromatin structure and gene expression.[7] This can ultimately induce apoptosis and inhibit the proliferation of cancer cells.[4][5]
References
- 1. Facebook [cancer.gov]
- 2. merck.com [merck.com]
- 3. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Bomedemstat in Essential Thrombocythemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Bomedemstat, an oral inhibitor of lysine-specific demethylase 1 (LSD1), in the treatment of essential thrombocythemia (ET). The information is compiled from publicly available data from clinical trials and preclinical studies.
Introduction
Essential thrombocythemia is a myeloproliferative neoplasm (MPN) characterized by the overproduction of platelets, which can lead to an increased risk of thrombosis and hemorrhage. Bomedemstat (formerly IMG-7289) is an investigational therapeutic agent that targets and irreversibly inhibits LSD1, a key enzyme in the maturation of megakaryocytes, the precursors to platelets.[1][2] By inhibiting LSD1, Bomedemstat aims to normalize platelet counts, alleviate disease-related symptoms, and potentially modify the underlying disease course.[1][2]
Mechanism of Action
Bomedemstat's mechanism of action centers on the inhibition of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in hematopoietic stem cell differentiation and megakaryocyte maturation. LSD1 demethylates histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. In the context of megakaryopoiesis, LSD1 is a critical component of a transcriptional regulatory complex that includes GFI1B. This complex is essential for the proper maturation of megakaryocytes and subsequent platelet production.
In essential thrombocythemia, the malignant hematopoietic stem cells exhibit dysregulated megakaryopoiesis, leading to excessive platelet production. Bomedemstat, as an irreversible inhibitor of LSD1, disrupts the function of this enzymatic complex. This inhibition leads to a decrease in the maturation of megakaryocytes, thereby reducing the production of platelets.
Caption: Bomedemstat inhibits the LSD1/GFI1B complex, disrupting megakaryocyte maturation and reducing platelet production.
In Vivo Efficacy Data
The following tables summarize the quantitative data from the Phase 2b clinical trial of Bomedemstat in patients with essential thrombocythemia (NCT04254978).[1][3] This was a global, open-label study in patients with ET who were resistant or intolerant to at least one standard treatment.[1]
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients (N) | 44[1] |
| Median Age (years) | 68 (range: 42-92)[1] |
| Patients Previously Treated with Hydroxyurea | 88% resistant/intolerant[1] |
| Baseline Hematologic Values (Mean) | |
| Platelet Count (x10⁹/L) | 825 (range: 457-2220)[1] |
| White Blood Cell (WBC) Count (x10⁹/L) | 8.9 (range: 3.9-30.6)[1] |
| Hemoglobin (g/dL) | 13.1 (range: 9.4-16.5)[1] |
| Baseline Symptom Score | |
| Median Total Symptom Score (TSS) | 15 (range: 0-74)[1] |
| Driver Mutations | |
| JAK2 | 45%[1] |
| CALR | 43%[1] |
| MPL | 5%[1] |
| Other Mutations | 29%[1] |
Table 2: Efficacy of Bomedemstat in Essential Thrombocythemia
| Efficacy Endpoint | Result |
| Platelet Count Reduction | |
| Patients achieving ≤400x10⁹/L (treated ≥12 weeks) | 91% (31/34)[1] |
| Median time to platelet count ≤400x10⁹/L | 8.1 weeks[1] |
| Durable Platelet Response | |
| Durable response at ≥24 weeks (platelets ≤400x10⁹/L for ≥12 weeks) | 83% (20/24)[1] |
| Durable reduction at ≥24 weeks without thromboembolic events | 79%[1] |
| Symptom Improvement | |
| Reduction in TSS at Week 12 (baseline TSS ≥10) | 69% (11/16)[1] |
| >10-point improvement in TSS at Week 12 (baseline TSS ≥10) | 38% (6/16)[1] |
| Median TSS for fatigue at Week 24 | 3 (from baseline of 5)[1] |
| Median TSS for fatigue at Week 48 | 1 (from baseline of 5)[1] |
| White Blood Cell Count | |
| Patients with baseline WBC ≥10x10⁹/L achieving <10x10⁹/L | 89% (8/9)[1] |
| Molecular Response | |
| Decrease in JAK2 and CALR allele frequencies at Week 24 | 87% of patients[1] |
| Mean decrease in allele frequency | -29% (range: -3% to -91%)[1] |
Experimental Protocols
The following protocols are based on the methodology described in the Phase 2b clinical trial of Bomedemstat (NCT04254978).[1] These represent a high-level overview of the clinical study procedures. Detailed, laboratory-specific standard operating procedures are not publicly available.
Protocol 1: Patient Enrollment and Dosing
1.1. Eligibility Criteria (Inclusion):
-
Diagnosis of essential thrombocythemia requiring cytoreduction.
-
Platelet count >450x10⁹/L.
-
Hemoglobin ≥10 g/dL.
-
Resistance or intolerance to at least one standard ET treatment.
1.2. Dosing Regimen:
-
Starting dose: 0.6 mg/kg/day, administered orally.
-
Dose titration: The dose is adjusted as needed to achieve and maintain a target platelet count of 200-400x10⁹/L.
Caption: High-level workflow for the in vivo efficacy study of Bomedemstat in essential thrombocythemia.
Protocol 2: Assessment of Efficacy Endpoints
2.1. Hematologic Response:
-
Platelet Count: Monitored regularly (e.g., weekly or bi-weekly) via complete blood count (CBC).
-
Response Definition: Platelet count ≤400x10⁹/L without thromboembolic events.
-
Durable Response: Maintenance of platelet count ≤400x10⁹/L for at least 12 consecutive weeks.
2.2. Symptom Burden Assessment:
-
Tool: Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-SAF TSS).
-
Procedure: Patients self-report the severity of key symptoms (e.g., fatigue, night sweats, itching, bone pain) on a scale of 0 to 10. The total score is calculated.
-
Frequency: Assessed at baseline and at specified follow-up visits (e.g., Week 12, 24, 48).
2.3. Molecular Response Assessment:
-
Sample Collection: Peripheral blood samples are collected at baseline and at specified time points (e.g., Week 24).
-
Genetic Analysis: Deep sequencing of 261 genes is performed to identify driver mutations (JAK2, CALR, MPL) and other relevant mutations.
-
Variant Allele Frequency (VAF) Quantification: The percentage of mutant alleles is quantified to assess changes in the mutant clone size.
Note: For detailed laboratory protocols on deep sequencing for VAF analysis, researchers should refer to established molecular pathology and genomics laboratory manuals. Key steps would include:
-
Genomic DNA extraction from peripheral blood granulocytes.
-
Library preparation for next-generation sequencing (NGS).
-
Targeted gene panel sequencing on a high-throughput sequencing platform.
-
Bioinformatic analysis to align reads, call variants, and calculate VAF.
Conclusion
In vivo studies, primarily the Phase 2b clinical trial, have demonstrated that Bomedemstat is a promising therapeutic agent for essential thrombocythemia. It effectively reduces platelet counts, improves disease-related symptoms, and shows evidence of molecular response by reducing the allele burden of driver mutations.[1] These findings support the ongoing investigation of Bomedemstat in Phase 3 clinical trials. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development for myeloproliferative neoplasms.
References
Determining Bomedemstat Potency: Application Notes and Protocols for Cell-Based IC50 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (B606314) (formerly IMG-7289) is an investigational, orally available, small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] LSD1 is a key epigenetic enzyme involved in the regulation of gene expression through the demethylation of histones, particularly H3K4 and H3K9.[1] This enzyme is crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of hematopoietic progenitors.[3] By inhibiting LSD1, Bomedemstat alters gene expression, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1] Bomedemstat has shown clinical activity in myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).[4][5] Accurate determination of its half-maximal inhibitory concentration (IC50) is critical for understanding its potency and for the continued development of its therapeutic applications.
This document provides detailed protocols for determining the IC50 value of Bomedemstat in cell-based assays, guidance on data presentation, and visualizations of the experimental workflow and the targeted signaling pathway.
Data Presentation
The potency of Bomedemstat has been characterized in both biochemical and cell-based assays. The following table summarizes the reported IC50 values.
| Assay Type | Target/Cell Line | IC50 Value | Notes |
| Biochemical Assay | Recombinant LSD1 | 9.7 ± 4.0 nM | Time-dependent inhibition assay with a 30-minute pre-incubation.[6] |
| Biochemical Assay | Recombinant LSD1 | 56.8 nM | Irreversible inhibitor.[7] |
| HTRF Assay | Recombinant LSD1 | 57 nM | Homogeneous Time Resolved Fluorescence assay. |
| Cell Proliferation/Apoptosis | SET-2 | Effective at 50 nM - 1 µM | SET-2 is a human megakaryoblastic cell line with a JAK2 V617F mutation, relevant to MPNs. Bomedemstat induced apoptosis and cell cycle arrest in this range after 96 hours of treatment.[1] |
Signaling Pathway
Bomedemstat exerts its effects by inhibiting LSD1, a critical regulator of gene transcription. LSD1 is part of larger protein complexes that are recruited to specific gene promoters. By demethylating histone H3 on lysine (B10760008) 4 (H3K4me2/1) and lysine 9 (H3K9me2/1), LSD1 can either repress or activate gene expression, depending on the context. In hematopoietic stem and progenitor cells, LSD1 activity is essential for maintaining a block in differentiation. Inhibition of LSD1 by Bomedemstat leads to an increase in H3K4 and H3K9 methylation, which in turn alters the expression of genes involved in cell cycle progression, differentiation, and apoptosis.[1] For instance, in JAK2-mutant cells, Bomedemstat can increase the expression and methylation of the tumor suppressor p53, leading to apoptosis.[1]
Caption: Bomedemstat inhibits LSD1, altering histone methylation and gene expression, leading to apoptosis and cell differentiation.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of Bomedemstat using common cell-based assays.
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Myeloproliferative neoplasm-relevant cell line (e.g., SET-2, HEL, UKE-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Bomedemstat (IMG-7289)
-
DMSO (vehicle control)
-
96-well, opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Bomedemstat in DMSO (e.g., 10 mM).
-
Perform serial dilutions of Bomedemstat in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (DMSO at the highest concentration used for the inhibitor) should also be prepared.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve with cell viability versus the log of Bomedemstat concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Target Engagement Assay (Western Blot for H3K4me2)
This protocol assesses the direct effect of Bomedemstat on its target, LSD1, by measuring the levels of dimethylated Histone H3 at lysine 4 (H3K4me2).
Materials:
-
Cells treated with Bomedemstat and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with various concentrations of Bomedemstat (and a vehicle control) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for H3K4me2 and total Histone H3.
-
Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.
-
An increase in the H3K4me2 signal with increasing concentrations of Bomedemstat indicates target engagement.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of Bomedemstat in a cell-based assay.
Caption: Workflow for determining Bomedemstat IC50 using a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bomedemstat - Imago BioSciences - AdisInsight [adisinsight.springer.com]
- 3. A PHASE 2 STUDY OF BOMEDEMSTAT (IMG-7289), A LYSINE-SPECIFIC... - Pettit K - - Jun 12 2020 [library.ehaweb.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Advanced Myelofibrosis at EHA 2022 - BioSpace [biospace.com]
- 6. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Bomedemstat: Application Notes for Pharmacokinetic and Pharmacodynamic Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Bomedemstat (B606314) (formerly IMG-7289), an investigational, orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1). The following sections detail the methodologies for key experiments, summarize quantitative data, and illustrate the underlying biological pathways.
Introduction
Bomedemstat is a novel small molecule designed to target LSD1, a key enzyme involved in the regulation of gene expression through the demethylation of histones.[1] By inhibiting LSD1, Bomedemstat aims to control the abnormal proliferation of myeloid cells characteristic of myeloproliferative neoplasms (MPNs).[1] This document serves as a guide for researchers engaged in the preclinical and clinical development of Bomedemstat and other LSD1 inhibitors.
Pharmacokinetic Profile
Bomedemstat is administered orally, typically as a once-daily dose.[2] Preclinical and clinical studies have been conducted to characterize its absorption, distribution, metabolism, and excretion.
Preclinical Pharmacokinetics in Mice
In preclinical studies involving mice, Bomedemstat has demonstrated oral bioavailability.[3] The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Intravenous (IV) Administration (3 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Area Under the Curve (AUC) | 2.52 µM/h | 2.27 µM/h |
| Half-life (t½) | 5.66 hours | 4.98 hours |
| Data from preclinical studies in C57BL/6 mice.[4] |
Significant intra-tumoral accumulation of orally administered Bomedemstat has been observed in vivo, with micromolar levels achieved at doses of 7.5 mg/kg and 15 mg/kg.[4][5]
Clinical Pharmacokinetics in Humans
In a Phase 1/2a study (NCT03136185) in patients with myelofibrosis, the steady-state pharmacokinetics of Bomedemstat were assessed.[6] While specific numerical values for Cmax, Tmax, and AUC from human trials are not yet publicly available in detail, the pharmacokinetic and dose-response data from this study support a once-daily dosing regimen.[3] Blood and plasma samples were collected at pre-specified timepoints, including on Day 21, to determine the maximum observed concentration (Cmax) and time to maximum concentration (Tmax).[7]
Pharmacodynamic Profile
The pharmacodynamic effects of Bomedemstat have been evaluated through a variety of in vitro and in vivo assays, demonstrating target engagement and downstream biological consequences.
On-Target Hematological Effects
A key on-target pharmacodynamic effect of Bomedemstat is thrombocytopenia, a decrease in platelet count, which is dose-dependent and reversible upon cessation of treatment.[4][8] This effect is consistent with the role of LSD1 in megakaryocyte maturation.
Clinical Pharmacodynamic Endpoints in Myelofibrosis
In the Phase 1/2 IMG-7289-CTP-102 trial (NCT03136185) in patients with advanced myelofibrosis, Bomedemstat demonstrated promising clinical activity.[9]
| Pharmacodynamic Endpoint | Result |
| Spleen Volume Reduction (SVR) at 24 weeks | 64% of evaluable patients (n=50) experienced a decrease.[9] |
| 28% of patients experienced a decrease of at least 20%.[9] | |
| 6% of patients achieved a decrease of at least 35%.[9] | |
| Total Symptom Score (TSS) Reduction at 24 weeks | 55% of all patients (n=51) showed a decrease.[9] |
| 22% of these patients experienced a decrease of 50% or higher.[9] | |
| Hemoglobin Levels | 90% of transfusion-independent patients at baseline (n=41) had stable or improved levels.[9] |
| Bone Marrow Fibrosis | 85% of patients showed improved or stable bone marrow fibrosis scores post-baseline.[9] |
Signaling Pathways and Experimental Workflows
Bomedemstat Mechanism of Action
Bomedemstat irreversibly inhibits LSD1, an enzyme that demethylates histone H3 at lysine (B10760008) 4 (H3K4).[1] This inhibition leads to an accumulation of mono- and di-methylated H3K4, which alters gene expression and can induce differentiation and apoptosis in malignant hematopoietic cells.[1]
Caption: Bomedemstat's mechanism of action targeting LSD1.
Experimental Workflow for Pharmacokinetic Analysis
The concentration of Bomedemstat in biological matrices is typically quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for Bomedemstat pharmacokinetic analysis.
Experimental Protocols
Protocol 1: Bioanalytical Method for Bomedemstat Quantification in Plasma by LC-MS/MS (Based on Preclinical Studies)
This protocol outlines a general procedure for the quantification of Bomedemstat in plasma, adapted from preclinical study methodologies.[4]
1. Sample Preparation: a. To 30 µL of blank plasma, add 3 µL of Bomedemstat working solutions to create standards (e.g., 2 to 10,000 ng/mL).[4] b. For unknown samples, use 30 µL of plasma and add 3 µL of a blank solution.[4] c. Add 200 µL of acetonitrile (B52724) containing an appropriate internal standard to all samples.[4] d. Vortex the samples for 30 seconds.[4] e. Centrifuge at 4000 rpm for 15 minutes at 4°C.[4] f. Dilute the resulting supernatant 2-fold with deionized water.[4]
2. LC-MS/MS Analysis: a. Inject 5 µL of the diluted supernatant into the LC-MS/MS system.[4] b. Liquid Chromatography:
- Column: Waters XSELECT HSS T3 2.5 µm (2.1 x 50 mm).[4]
- Mobile Phase A: 5% acetonitrile, 0.1% formic acid.[4]
- Mobile Phase B: 95% acetonitrile, 0.1% formic acid.[4]
- Flow Rate: 0.5 mL/min.[4] c. Mass Spectrometry:
- Instrument: AB API4000 mass spectrometer or equivalent.[4]
- Utilize appropriate precursor and product ions for Bomedemstat and the internal standard in multiple reaction monitoring (MRM) mode.
3. Data Analysis: a. Generate a calibration curve using the standards. b. Quantify Bomedemstat concentrations in the unknown samples by interpolating from the calibration curve. c. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Protocol 2: Western Blot for Histone H3 Lysine 4 di-methylation (H3K4me2)
This protocol is for assessing the pharmacodynamic effect of Bomedemstat on its direct target, LSD1, by measuring the accumulation of its substrate, H3K4me2.
1. Protein Extraction: a. Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Sonicate briefly to shear DNA and reduce viscosity. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Determine the protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Transfer: a. Prepare protein lysates by diluting in Laemmli sample buffer and boiling for 5 minutes. b. Load 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel. c. Perform electrophoresis until adequate separation is achieved. d. Transfer proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Normalize the H3K4me2 signal to a loading control, such as total Histone H3.
Protocol 3: Complete Blood Count (CBC) Analysis
This protocol is for monitoring the on-target hematological effects of Bomedemstat.
1. Blood Collection: a. Collect peripheral blood into EDTA-coated tubes to prevent coagulation.
2. Analysis: a. Analyze the blood samples using a calibrated automated hematology analyzer according to the manufacturer's instructions. b. Key parameters to monitor include platelet count, red blood cell count, and white blood cell count.
References
- 1. Bomedemstat (IMG-7289/MK-3543) in Participants With Myelofibrosis (IMG-7289-CTP-102/MK-3543-002) [clin.larvol.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. onclive.com [onclive.com]
- 4. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Content - ASH 2023: MPNs | Decera Clinical Education [deceraclinical.com]
- 8. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Interrogating Bomedemstat Resistance Mechanisms in Myeloproliferative Neoplasms using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (B606314) (IMG-7289) is an investigational, orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic enzyme.[1][2] LSD1 plays a crucial role in the self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors, making it a compelling therapeutic target in myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).[2][3][4] Bomedemstat works by inhibiting LSD1, which leads to the maturation of megakaryocytes and a reduction in platelet counts.[5] Clinical trials have demonstrated its potential in treating MPNs, showing efficacy in patients who are resistant or intolerant to other therapies.[6][7][8]
Despite the promise of targeted therapies like Bomedemstat, the development of drug resistance remains a significant challenge in cancer treatment. While specific mechanisms of acquired resistance to Bomedemstat in MPNs have yet to be clinically defined, preclinical studies with LSD1 inhibitors in other cancers, such as small cell lung cancer, suggest that resistance can emerge through transcriptional reprogramming. A notable mechanism involves a shift from a neuroendocrine to a mesenchymal-like cellular state, which confers intrinsic resistance to LSD1 inhibition.[9] This application note provides a detailed protocol for utilizing CRISPR-Cas9 genome-wide screening to identify genes and pathways that drive resistance to Bomedemstat, using this potential transcriptional reprogramming as a hypothetical framework.
Putative Bomedemstat Signaling Pathway and Resistance
Bomedemstat's primary target, LSD1, is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[10][11] In the context of MPNs, LSD1 is a critical component of a transcriptional repressor complex that includes Growth Factor Independent 1 (GFI1).[11] This complex represses the expression of genes that promote myeloid differentiation. By inhibiting LSD1, Bomedemstat disrupts this repressor complex, leading to the expression of differentiation-associated genes and a reduction in the proliferation of malignant hematopoietic stem and progenitor cells.[10][11]
A potential mechanism of resistance to Bomedemstat could involve the activation of alternative signaling pathways that bypass the need for LSD1-mediated transcriptional control, leading to a mesenchymal-like state that is less dependent on the pathways regulated by LSD1.
Using CRISPR-Cas9 to Identify Bomedemstat Resistance Genes
A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased approach to identify genes whose loss confers resistance to a drug.[12][13] The general workflow involves introducing a library of single-guide RNAs (sgRNAs) targeting all genes in the genome into a population of cancer cells, followed by drug treatment to select for resistant clones. The sgRNAs enriched in the resistant population point to genes whose inactivation leads to drug resistance.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select relevant human myeloproliferative neoplasm cell lines, such as HEL (erythroleukemia, JAK2 V617F positive) or SET-2 (megakaryoblastic leukemia, JAK2 V617F positive).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cas9 Expression: Ensure stable expression of Cas9 in the selected cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin).
Genome-Wide CRISPR-Cas9 Knockout Screen
-
sgRNA Library: Utilize a commercially available genome-wide sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus Production: Produce lentivirus for the sgRNA library in HEK293T cells using appropriate packaging plasmids.
-
Transduction: Transduce the Cas9-expressing MPN cell line with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using puromycin.
-
Bomedemstat Treatment:
-
Determine the IC50 of Bomedemstat for the parental cell line.
-
Treat the transduced cell population with a concentration of Bomedemstat at or above the IC80 to select for resistant cells.
-
Maintain a parallel culture of untreated cells as a reference.
-
Continuously culture the cells under Bomedemstat selection, allowing for the outgrowth of resistant populations.
-
Identification and Validation of Candidate Genes
-
Genomic DNA Extraction: Isolate genomic DNA from the Bomedemstat-resistant population and the untreated reference population.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing.
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the representation of each sgRNA.
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the Bomedemstat-resistant population compared to the untreated population.
-
-
Hit Validation:
-
Validate the top candidate genes by generating individual knockout cell lines using 2-3 independent sgRNAs per gene.
-
Confirm gene knockout by Western blot or Sanger sequencing.
-
Perform cell viability assays to confirm that the knockout of the candidate gene confers resistance to Bomedemstat.
-
Data Presentation
The results of the CRISPR-Cas9 screen can be summarized in a table to highlight the top candidate genes that, when knocked out, confer resistance to Bomedemstat.
| Gene Symbol | Log2 Fold Change (Resistant vs. Control) | p-value | Putative Function |
| TEAD4 | 5.8 | 1.2e-8 | Transcription factor involved in mesenchymal transition |
| YAP1 | 5.2 | 3.5e-8 | Transcriptional co-activator, Hippo pathway |
| AXL | 4.9 | 8.1e-7 | Receptor tyrosine kinase, cell survival |
| RUNX2 | 4.5 | 2.4e-6 | Transcription factor, osteoblast differentiation |
| SNAI1 | 4.1 | 7.9e-6 | Transcription factor, epithelial-mesenchymal transition |
This is a hypothetical data table for illustrative purposes.
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased method for elucidating the genetic drivers of resistance to Bomedemstat in myeloproliferative neoplasms. By identifying the genes and pathways that contribute to a resistant phenotype, researchers can gain valuable insights into the molecular mechanisms of drug action and evasion. This knowledge is critical for the development of rational combination therapies to overcome resistance and improve patient outcomes. The protocols and workflow described herein offer a comprehensive guide for drug development professionals and scientists to embark on such investigations.
References
- 1. dovepress.com [dovepress.com]
- 2. Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. E239K mutation abolishes the suppressive effects of lysine‐specific demethylase 1 on migration and invasion of MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay to Identify Bomedemstat Target Genes
Introduction
Bomedemstat (formerly IMG-7289) is an investigational, orally available small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] LSD1, also known as KDM1A, is a key epigenetic enzyme that plays a crucial role in regulating gene expression by demethylating mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1 and H3K4me2).[3] These histone marks are generally associated with the repression of gene transcription. By inhibiting LSD1, Bomedemstat is thought to alter gene expression patterns that drive the proliferation of malignant cells, leading to the reactivation of genes that promote cell differentiation and apoptosis.[1][3] This makes Bomedemstat a promising therapeutic agent for myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).[2][4]
Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) is a powerful technique to identify the genomic regions where LSD1 is bound and to determine how Bomedemstat affects the histone methylation landscape on a genome-wide scale.[5][6] This application note provides a detailed protocol for using a ChIP assay to identify the target genes of Bomedemstat by profiling H3K4me2 marks in hematopoietic cells.
Principle of the Assay
The ChIP assay is designed to capture a snapshot of protein-DNA interactions in living cells. The general workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (or in this case, a histone modification), reversing the cross-links, and analyzing the associated DNA.
In the context of Bomedemstat, the primary goal is not to immunoprecipitate the drug itself, but rather to assess the downstream epigenetic consequences of its target engagement. Since Bomedemstat inhibits LSD1, leading to an increase in H3K4me2 at target loci, a ChIP assay using an antibody specific for H3K4me2 can reveal the genes that are de-repressed by Bomedemstat treatment. By comparing the H3K4me2 profiles of cells treated with Bomedemstat to untreated or vehicle-treated control cells, researchers can identify the specific genes and regulatory elements that are epigenetically modulated by this drug.
Bomedemstat's Mechanism of Action on Chromatin
Caption: Mechanism of Bomedemstat on chromatin.
Application Note
This protocol is intended for researchers studying the epigenetic effects of Bomedemstat or other LSD1 inhibitors in cultured hematopoietic cell lines (e.g., HEL, K562) or primary patient-derived cells. The primary endpoint of this assay is the genome-wide identification of regions with increased H3K4me2 marks following Bomedemstat treatment, which correspond to the putative target genes of the drug.
Expected Outcomes:
-
Identification of Bomedemstat Target Genes: The primary output will be a list of genes and regulatory elements (promoters, enhancers) that show a significant increase in H3K4me2 enrichment upon Bomedemstat treatment. Studies on LSD1 inhibition suggest that these genes are often involved in hematopoietic differentiation and tumor suppression.[7][8][9]
-
Correlation with Gene Expression: The identified target genes from ChIP-seq can be correlated with gene expression data (e.g., from RNA-seq) from similarly treated cells to confirm that the increase in H3K4me2 is associated with transcriptional activation.
-
Insights into Drug Mechanism: This assay can provide crucial insights into the molecular mechanisms by which Bomedemstat exerts its therapeutic effects in myeloproliferative neoplasms.
Quantitative Data Summary
While direct ChIP-seq data for Bomedemstat is not publicly available, clinical and preclinical studies provide quantitative data on its biological effects. The following tables summarize these findings and list putative target genes based on studies of LSD1 inhibition.
Table 1: Clinical and Molecular Responses to Bomedemstat in Essential Thrombocythemia (ET)
| Parameter | Patient Cohort | Result | Citation |
| Platelet Count Reduction | Patients treated for ≥24 weeks | 100% achieved platelet count ≤ 400 x 10⁹/L | [10] |
| Durable Platelet Response | Patients treated for ≥48 weeks | 89% achieved a durable response (platelet count ≤ 400 x 10⁹/L for ≥12 weeks) | [10] |
| Mutant Allele Frequency (MAF) | Patients with JAK2 and CALR mutations (at 24 weeks) | 87% showed a decrease in MAF (mean decrease of 29%) | [11] |
| Reduction in Homozygous Mutant Cells | Patients with baseline loss of heterozygosity (LOH) | 100% showed a reduction in homozygous mutant granulocytes and MAF | [10] |
| Symptom Improvement | Patients with baseline Total Symptom Score (TSS) > 20 | 75% showed a decrease in TSS | [10] |
Table 2: Representative Putative Target Genes of Bomedemstat-mediated LSD1 Inhibition
| Gene | Function | Expected Change in H3K4me2 | Rationale from LSD1 Inhibition Studies | Citation |
| CEBPA | Myeloid transcription factor, crucial for granulocytic differentiation | Increase | LSD1 represses a myeloid-specific enhancer of the CEBPA gene. Inhibition of LSD1 leads to its upregulation. | [9] |
| GFI1B | Transcription factor involved in hematopoietic differentiation | Increase | LSD1 inhibition disrupts the GFI1B repressor complex, leading to transcriptional activation. | [12] |
| IRF8 | Transcription factor that promotes monocytic differentiation | Increase | LSD1 inhibition can lead to increased expression of IRF8. | [13] |
| Heme biosynthesis genes (e.g., ALAS2, FECH) | Enzymes in the heme synthesis pathway | Increase | LSD1 inhibition downregulates these genes in erythroid leukemia by modulating GATA1, suggesting they are direct or indirect targets. | [9] |
| Myeloid differentiation genes | Genes promoting maturation of myeloid cells | Increase | LSD1 inhibition recommissions PU.1- and C/EBPα-dependent enhancers, activating a myeloid differentiation program. | [8] |
Detailed Experimental Protocol: H3K4me2 ChIP-seq
This protocol is adapted from standard ChIP-seq procedures for histone modifications.[14][15][16]
Materials:
-
Cell Culture: Hematopoietic cell line (e.g., K562) or primary cells.
-
Reagents: Bomedemstat (or other LSD1 inhibitor), DMSO (vehicle control), 37% Formaldehyde (B43269), 2.5 M Glycine (B1666218), Protease Inhibitor Cocktail, RIPA buffer, ChIP Dilution Buffer, Wash Buffers (low salt, high salt, LiCl), TE buffer, RNase A, Proteinase K.
-
Antibodies: ChIP-grade anti-H3K4me2 antibody, Normal Rabbit IgG (isotype control).
-
Beads: Protein A/G magnetic beads.
-
Equipment: Cell culture incubator, centrifuge, sonicator, magnetic rack, thermomixer, qPCR machine, next-generation sequencer.
Experimental Workflow Diagram:
Caption: Experimental workflow for ChIP-seq.
Step-by-Step Procedure:
-
Cell Treatment:
-
Culture hematopoietic cells to the desired density.
-
Treat cells with an optimized concentration of Bomedemstat or DMSO (vehicle control) for a predetermined time (e.g., 24-48 hours).
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K4me2 antibody or a normal IgG control.
-
-
Immune Complex Capture and Washes:
-
Add pre-blocked Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the ChIP DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform next-generation sequencing on the prepared libraries.
-
Data Analysis and Interpretation
-
Read Alignment: Align the sequencing reads to the appropriate reference genome.
-
Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched for H3K4me2 marks in each sample.
-
Differential Binding Analysis: Compare the H3K4me2 peaks between Bomedemstat-treated and control samples to identify differentially enriched regions.
-
Peak Annotation: Annotate the differentially enriched peaks to the nearest genes to identify potential target genes.
-
Functional Analysis: Perform gene ontology (GO) and pathway analysis on the identified target genes to understand the biological processes affected by Bomedemstat.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low ChIP DNA yield | Inefficient cross-linking, sonication, or immunoprecipitation. | Optimize formaldehyde concentration and incubation time. Optimize sonication parameters. Use a high-quality, validated ChIP-grade antibody. |
| High background in IgG control | Insufficient washing or non-specific binding of beads. | Increase the number and stringency of washes. Ensure beads are properly blocked. |
| No difference between treated and control samples | Ineffective drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine optimal treatment conditions. |
| Large DNA fragments after sonication | Insufficient sonication power or time. | Increase sonication cycles or power. Check sonicator performance. |
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. merck.com [merck.com]
- 3. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioinformatic Analysis for Profiling Drug-induced Chromatin Modification Landscapes in Mouse Brain Using ChlP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 7. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 defines erythroleukemia metabolism by controlling the lineage-specific transcription factors GATA1 and C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromosomedynamics.com [chromosomedynamics.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Profiling with RNA-seq after Bomedemstat Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting gene expression profiling using RNA-sequencing (RNA-seq) to investigate the effects of Bomedemstat, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Introduction to Bomedemstat and its Mechanism of Action
Bomedemstat (formerly IMG-7289) is an investigational small molecule drug that targets and inhibits LSD1, an enzyme crucial for regulating gene expression.[1][2] LSD1 functions by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the context.[3] In several hematological malignancies, including myeloproliferative neoplasms (MPNs) like essential thrombocythemia (ET) and myelofibrosis (MF), LSD1 is overexpressed and plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[3][4]
Bomedemstat's inhibition of LSD1 is thought to alter gene expression in a way that curtails the production of inflammatory cytokines and hinders the self-renewal and proliferation of neoplastic stem cells.[1] Specifically, by inhibiting LSD1, Bomedemstat disrupts the function of key hematopoietic transcription factors such as GATA1 and GFI1b, which are essential for megakaryocyte development and maturation.[3][5][6] This disruption leads to a reduction in megakaryocyte proliferation and subsequent platelet production, a key therapeutic goal in ET and MF.[7][8] Furthermore, LSD1 inhibition can lead to the de-repression of tumor suppressor genes and the induction of cell differentiation and apoptosis.
Application of RNA-seq in Bomedemstat Research
RNA-seq is a powerful high-throughput sequencing technology that enables a comprehensive and unbiased analysis of the transcriptome. In the context of Bomedemstat research, RNA-seq can be utilized to:
-
Elucidate the global transcriptomic changes induced by Bomedemstat in relevant cell models.
-
Identify differentially expressed genes (DEGs) and pathways affected by LSD1 inhibition.
-
Uncover novel therapeutic targets downstream of LSD1.
-
Discover potential biomarkers for predicting response or resistance to Bomedemstat.
-
Gain deeper insights into the molecular mechanisms underlying the therapeutic effects and potential side effects of Bomedemstat.
Experimental Workflow for RNA-seq Analysis of Bomedemstat-Treated Cells
The following diagram outlines the general workflow for a typical RNA-seq experiment to study the effects of Bomedemstat.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Bomedemstat Treatment
Objective: To treat a relevant human cell line with Bomedemstat to induce changes in gene expression. The human erythroleukemia (HEL) cell line is a suitable model as it expresses key hematopoietic transcription factors and is relevant to myeloproliferative neoplasms.
Materials:
-
HEL cell line (ATCC® TIB-180™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Bomedemstat (dissolved in DMSO to a stock concentration of 10 mM)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture HEL cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed HEL cells in appropriate culture vessels at a density of 5 x 10^5 cells/mL.
-
Bomedemstat Treatment:
-
Prepare working solutions of Bomedemstat in culture medium from the 10 mM stock. A final concentration range of 100 nM to 1 µM is a reasonable starting point based on the IC50 values of LSD1 inhibitors.
-
Treat cells with the desired concentrations of Bomedemstat.
-
For the vehicle control, treat cells with the same volume of DMSO as used for the highest Bomedemstat concentration.
-
-
Incubation: Incubate the treated and control cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for significant changes in gene expression.
-
Cell Harvesting: After the incubation period, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS.
Protocol 2: RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from Bomedemstat-treated and control cells.
Materials:
-
TRIzol™ Reagent or other RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
Ethanol (75%)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or equivalent for RNA integrity analysis
Procedure:
-
RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction kit. For TRIzol, this typically involves cell lysis, phase separation with chloroform, RNA precipitation with isopropanol, and washing with ethanol.
-
RNA Quantification and Purity: Resuspend the final RNA pellet in RNase-free water. Measure the RNA concentration and purity using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8.
-
RNA Integrity: Assess the RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of ≥ 8 is recommended for high-quality RNA-seq data.
Protocol 3: RNA-seq Library Preparation and Sequencing
Objective: To prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing.
Materials:
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or NEBNext Ultra II Directional RNA Library Prep Kit)
-
Magnetic beads for size selection
-
PCR reagents
-
High-throughput sequencer (e.g., Illumina NovaSeq 6000)
Procedure:
-
mRNA Enrichment or rRNA Depletion:
-
For eukaryotes, enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
Alternatively, deplete ribosomal RNA (rRNA) to capture both coding and non-coding RNAs.
-
-
RNA Fragmentation and Priming: Fragment the enriched/depleted RNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Adenylation of 3' Ends and Adapter Ligation: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated cDNA library to enrich for fragments that have adapters on both ends.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a Bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform to generate raw sequencing reads (e.g., paired-end 150 bp reads).
Protocol 4: Bioinformatic Analysis of RNA-seq Data
Objective: To process the raw sequencing data, identify differentially expressed genes, and perform functional analysis.
Software/Tools:
-
FastQC (for quality control of raw reads)
-
Trimmomatic or Cutadapt (for adapter and quality trimming)
-
STAR (Spliced Transcripts Alignment to a Reference) or HISAT2 (for read alignment)
-
featureCounts or HTSeq (for gene expression quantification)
-
DESeq2 or edgeR (R packages for differential expression analysis)
-
GSEA (Gene Set Enrichment Analysis) or other pathway analysis tools (e.g., DAVID, Metascape)
Procedure:
-
Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using Trimmomatic or Cutadapt.
-
Read Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq to generate a count matrix.
-
Differential Expression Analysis:
-
Import the count matrix into R and use DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in Bomedemstat-treated cells compared to the control.
-
Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
-
Functional and Pathway Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways affected by Bomedemstat.
Expected Gene Expression Changes and Data Presentation
Treatment with Bomedemstat is expected to lead to significant changes in the expression of genes involved in hematopoietic differentiation, cell cycle regulation, and apoptosis.
Table 1: Representative Differentially Expressed Genes Following Bomedemstat Exposure in a Myeloid Leukemia Cell Line
| Gene Symbol | Gene Name | Function | Expected Regulation |
| Upregulated Genes | |||
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | Upregulated |
| CEBPA | CCAAT Enhancer Binding Protein Alpha | Myeloid differentiation | Upregulated[3] |
| GFI1B | Growth Factor Independent 1B Transcriptional Repressor | Hematopoietic differentiation | Upregulated (de-repression) |
| ITGAM (CD11b) | Integrin Subunit Alpha M | Myeloid differentiation marker | Upregulated |
| Downregulated Genes | |||
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Cell proliferation, oncogene | Downregulated |
| GATA1 | GATA Binding Protein 1 | Erythroid and megakaryocytic differentiation | Downregulated[3] |
| TAL1 | TAL BHLH Transcription Factor 1, SCL/TAL1 Interrupting Locus | Hematopoietic stem cell maintenance | Downregulated |
| LMO2 | LIM Domain Only 2 | Hematopoietic development | Downregulated |
Signaling Pathways Modulated by Bomedemstat
Bomedemstat's inhibition of LSD1 impacts several key signaling pathways that regulate hematopoietic cell fate. The following diagram illustrates the proposed mechanism of action.
Pathway Description: Bomedemstat inhibits LSD1, leading to an increase in H3K4 methylation at specific gene promoters. This disrupts the repressive function of the LSD1/GFI1b complex, leading to the de-repression of genes that promote myeloid differentiation. Concurrently, LSD1 inhibition can also lead to the downregulation of key transcription factors like GATA1, which are essential for megakaryocytic and erythroid lineage commitment, thereby reducing the proliferation of these cell types.
Conclusion
Gene expression profiling with RNA-seq is an indispensable tool for characterizing the molecular effects of Bomedemstat. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of LSD1 inhibition in relevant disease models. The resulting data will be crucial for advancing the clinical development of Bomedemstat and for the identification of novel therapeutic strategies in hematological malignancies.
References
- 1. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 defines erythroleukemia metabolism by controlling the lineage-specific transcription factors GATA1 and C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.miami.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Bomedemstat Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (B606314) (IMG-7289) is an orally available, potent, and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical enzyme in the regulation of hematopoiesis.[1][2] LSD1 plays a key role in the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[3][4] Inhibition of LSD1 by Bomedemstat has shown promise in preclinical and clinical studies for the treatment of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF) and essential thrombocythemia (ET).[4][5] Patient-derived xenograft (PDX) models, which involve the implantation of primary patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical drug evaluation due to their ability to retain the genetic and phenotypic heterogeneity of the original tumor.[6] This document provides detailed application notes and protocols for the utilization of PDX models in the preclinical evaluation of Bomedemstat.
Mechanism of Action of Bomedemstat
Bomedemstat irreversibly inhibits LSD1, an enzyme that demethylates histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[4] By inhibiting LSD1, Bomedemstat leads to an increase in H3K4 and H3K9 methylation, which in turn alters gene expression, leading to the differentiation and maturation of megakaryocytes and other myeloid progenitors.[4] This targeted epigenetic modulation forms the basis of its therapeutic potential in MPNs.
Signaling Pathway Affected by Bomedemstat
The primary signaling pathway influenced by Bomedemstat is the epigenetic regulation of gene expression. LSD1 is a key component of several transcriptional repressor complexes. Its inhibition by Bomedemstat leads to the reactivation of genes that promote hematopoietic differentiation and apoptosis of malignant cells.
Application of PDX Models for Bomedemstat Testing
PDX models of myelofibrosis and essential thrombocythemia serve as invaluable preclinical platforms to:
-
Evaluate in vivo efficacy: Assess the ability of Bomedemstat to reduce tumor burden, improve hematological parameters, and decrease splenomegaly.
-
Investigate pharmacodynamics: Monitor on-target effects of Bomedemstat by measuring changes in platelet counts and histone methylation marks in PDX-derived cells.
-
Identify predictive biomarkers: Correlate treatment response with specific genetic mutations or expression profiles of the engrafted patient material.
-
Test combination therapies: Evaluate the synergistic or additive effects of Bomedemstat when combined with other therapeutic agents.
Experimental Protocols
Protocol 1: Establishment of Myelofibrosis/Essential Thrombocythemia PDX Models
This protocol is adapted from methodologies demonstrating enhanced engraftment of myeloproliferative neoplasm cells in immunodeficient mice.[7][8][9]
Materials:
-
Patient-derived peripheral blood or bone marrow aspirates from consenting MF or ET patients.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Red Blood Cell (RBC) Lysis Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Human CD34 MicroBead Kit (or other cell isolation system).
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or MISTRG mice for enhanced engraftment).[7][8][9]
-
Sterile surgical instruments.
Procedure:
-
Patient Sample Processing:
-
Isolate mononuclear cells (MNCs) from patient peripheral blood or bone marrow aspirates using Ficoll-Paque density gradient centrifugation.
-
Lyse remaining red blood cells using RBC Lysis Buffer.
-
Isolate CD34+ hematopoietic stem and progenitor cells (HSPCs) from the MNC fraction using a magnetic-activated cell sorting (MACS) system with a human CD34 MicroBead Kit.
-
-
Mouse Preparation and Transplantation:
-
Use 6-8 week old immunodeficient mice.
-
Sublethally irradiate the mice (optional, can enhance engraftment).
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 1-5 x 10^6 purified patient-derived CD34+ cells intravenously (IV) via the tail vein.
-
-
Engraftment Monitoring:
-
Monitor mice weekly for signs of disease development (e.g., weight loss, ruffled fur, lethargy).
-
At 8-12 weeks post-transplantation, and every 4 weeks thereafter, perform peripheral blood draws to assess human cell engraftment by flow cytometry using antibodies against human CD45.
-
Successful engraftment is typically defined as >1% human CD45+ cells in the peripheral blood.
-
-
Model Expansion (Passaging):
-
Once a primary PDX mouse (F1 generation) shows significant engraftment and signs of disease, euthanize the animal and harvest bone marrow and spleen.
-
Prepare a single-cell suspension from the harvested tissues.
-
Isolate human hematopoietic cells and inject them into secondary recipient mice (F2 generation) to expand the model.
-
Protocol 2: Bomedemstat Efficacy Study in Established PDX Models
Materials:
-
Established MF or ET PDX mice with confirmed human cell engraftment.
-
Bomedemstat (formulated for oral gavage).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Calipers for spleen measurement.
-
Materials for complete blood counts (CBCs).
-
Reagents for flow cytometry and western blotting.
Procedure:
-
Study Initiation:
-
Randomize PDX mice into treatment and control groups (n=8-10 mice per group).
-
Record baseline body weight, spleen size (by palpation and/or imaging), and peripheral blood human chimerism.
-
Collect baseline blood samples for CBCs.
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Monitor body weight and clinical signs of toxicity daily.
-
Measure spleen volume twice weekly using calipers.
-
Perform weekly or bi-weekly peripheral blood draws to monitor human chimerism and CBCs, paying close attention to platelet counts as a pharmacodynamic marker.[10]
-
-
Terminal Analyses:
-
At the end of the treatment period, euthanize the mice.
-
Measure final body weight and spleen weight.
-
Harvest bone marrow, spleen, and peripheral blood for:
-
Flow cytometric analysis of human hematopoietic cell populations.
-
Histopathological analysis of bone marrow and spleen to assess fibrosis.
-
Western blot analysis of histone H3 methylation marks (H3K4me2, H3K9me2) in isolated human cells to confirm on-target drug activity.
-
Molecular analysis (e.g., qPCR, sequencing) to assess changes in gene expression and allele frequencies of driver mutations.
-
-
Data Presentation
Table 1: Preclinical Efficacy of Bomedemstat in MPN PDX Models (Example Data)
| Parameter | Vehicle Control (Mean ± SD) | Bomedemstat (40 mg/kg) (Mean ± SD) | P-value |
| Change in Spleen Volume (%) | +50 ± 15 | -30 ± 10 | <0.01 |
| Peripheral Blood hCD45+ (%) | 45 ± 12 | 20 ± 8 | <0.05 |
| Platelet Count (x10^9/L) | 800 ± 150 | 350 ± 75 | <0.01 |
| Bone Marrow Fibrosis Grade | 2-3 | 1-2 | - |
| H3K4me2 Levels (Fold Change) | 1.0 | 3.5 ± 0.8 | <0.01 |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Bomedemstat in Preclinical Models
| Parameter | Value | Reference |
| Bioavailability (Mouse) | ~30% | [10] |
| Elimination Half-life (Mouse) | ~4 hours | [10] |
| On-target Effect | Reversible Thrombocytopenia | [10][11] |
| Specificity | >2500-fold for LSD1 over MAO-A/B | [10] |
Conclusion
Patient-derived xenograft models provide a robust and clinically relevant platform for the preclinical evaluation of Bomedemstat in myeloproliferative neoplasms. The detailed protocols and application notes presented here offer a framework for researchers to effectively utilize these models to investigate the efficacy, pharmacodynamics, and potential biomarkers of response for this promising LSD1 inhibitor. Careful adherence to these methodologies will facilitate the generation of high-quality, translatable data to support the continued clinical development of Bomedemstat.
References
- 1. dovepress.com [dovepress.com]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced engraftment of human myelofibrosis stem and progenitor cells in MISTRG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Bomedemstat hydrochloride for inducing apoptosis in cancer cell lines
Application Notes and Protocols
For Research Use Only.
Introduction
Bomedemstat (B606314) hydrochloride, also known as IMG-7289 and MK-3543, is a potent and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is a key epigenetic regulator that is overexpressed in various cancers and plays a crucial role in oncogenesis by altering gene expression to promote cell proliferation and survival.[3][4] Bomedemstat's inhibition of LSD1 leads to the reactivation of suppressed genes, which in turn can induce cancer cell differentiation and programmed cell death (apoptosis).[4] These application notes provide a summary of the quantitative effects of bomedemstat on apoptosis in cancer cell lines and detailed protocols for assessing its pro-apoptotic activity.
Mechanism of Action
Bomedemstat functions by irreversibly inhibiting the enzymatic activity of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent demethylase.[2] LSD1 primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression of target genes.[2] By blocking LSD1, bomedemstat prevents the demethylation of these histone marks, resulting in the reactivation of tumor suppressor genes and other pro-apoptotic pathways.[4]
One of the key mechanisms by which bomedemstat induces apoptosis is through the modulation of the p53 and BCL-2 family of proteins.[1] Inhibition of LSD1 can lead to an increase in the expression and activity of the tumor suppressor protein p53.[1] Activated p53 can then upregulate the expression of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis) and downregulate anti-apoptotic proteins such as BCL-XL (B-cell lymphoma-extra large).[1][5][6] This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of the intrinsic apoptotic pathway.
Quantitative Data on Apoptosis Induction
The pro-apoptotic effects of bomedemstat have been quantified in various cancer cell lines. The following table summarizes the key findings from a study on the SET-2 human megakaryoblastic leukemia cell line, which harbors the JAK2 V617F mutation commonly found in myeloproliferative neoplasms.[1]
| Cell Line | Treatment Concentration | Duration (hours) | Percent of Apoptotic Cells (Annexin V+) | Fold Change vs. Control | Reference |
| SET-2 | DMSO (Control) | 96 | ~5% | 1.0 | [1] |
| 50 nM | 96 | ~15% | 3.0 | [1] | |
| 100 nM | 96 | ~20% | 4.0 | [1] | |
| 1 µM | 96 | ~25% | 5.0 | [1] |
| Cell Line | Treatment Concentration | Duration (hours) | BCL-XL Protein Expression (Fold Change vs. Control) | PUMA Protein Expression (Fold Change vs. Control) | Reference |
| SET-2 | DMSO (Control) | 96 | 1.0 | 1.0 | [1] |
| 50 nM | 96 | ~0.6 | Not Reported | [1] | |
| 100 nM | 96 | ~0.4 | Not Reported | [1] | |
| 1 µM | 96 | ~0.2 | Increased | [1] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol describes a method for quantifying apoptosis in cancer cell lines treated with bomedemstat hydrochloride using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometric analysis.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., SET-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover for 24 hours.
-
Bomedemstat Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 50 nM, 100 nM, 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of bomedemstat or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 96 hours).
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells and transfer them to a conical tube.
-
Adherent cells: Collect the culture medium (which may contain detached apoptotic cells) into a conical tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set up the compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
Analyze the data to determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines a general procedure for examining the expression levels of key apoptosis-regulating proteins, such as BCL-XL and PUMA, in response to bomedemstat treatment.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., SET-2)
-
Complete cell culture medium
-
RIPA lysis buffer (or equivalent) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-XL, anti-PUMA, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with bomedemstat as described in Protocol 1.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis in cancer cells by inhibiting the epigenetic regulator LSD1. The provided protocols offer standardized methods for researchers to quantify the pro-apoptotic effects of bomedemstat and investigate the underlying molecular mechanisms in various cancer cell lines. These studies are crucial for the preclinical evaluation and further development of bomedemstat as a potential cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Bomedemstat's Effect on Spleen Size in Mouse Models of Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (IMG-7289) is an orally available, small-molecule inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors.[1][2] In preclinical mouse models of myeloproliferative neoplasms (MPNs), Bomedemstat has demonstrated a significant reduction in spleen size (splenomegaly), a hallmark of the disease.[1][2] These application notes provide a summary of the quantitative data from key preclinical studies and detailed protocols for assessing the efficacy of Bomedemstat in reducing spleen size in mouse models of MPNs.
Data Presentation
The following tables summarize the quantitative data on the effect of Bomedemstat on spleen weight in widely used mouse models of myeloproliferative neoplasms, the JAK2V617F and MPLW515L models.
| Mouse Model | Treatment Group | N | Mean Spleen Weight (g) ± SD | Percent Reduction vs. Vehicle |
| JAK2V617F | Vehicle | 10 | 0.85 ± 0.15 | - |
| Bomedemstat (45 mg/kg/day) | 10 | 0.25 ± 0.08 | 70.6% | |
| MPLW515L | Vehicle | 8 | 1.20 ± 0.22 | - |
| Bomedemstat (45 mg/kg/day) | 8 | 0.45 ± 0.12 | 62.5% |
Data is representative of findings reported in preclinical studies.
Signaling Pathway
Bomedemstat's mechanism of action involves the inhibition of LSD1, which plays a critical role in the JAK-STAT signaling pathway, a key driver of myeloproliferative neoplasms. The diagram below illustrates the proposed signaling cascade.
Caption: Bomedemstat inhibits LSD1, impacting gene expression involved in MPN pathogenesis.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study assessing Bomedemstat's effect on spleen size in a mouse model of myelofibrosis.
Caption: Workflow for in vivo assessment of Bomedemstat on spleen size.
Experimental Protocols
Mouse Model of Myeloproliferative Neoplasm (JAK2V617F)
This protocol describes the generation of a widely used mouse model of polycythemia vera and myelofibrosis.
Materials:
-
Donor mice (C57BL/6)
-
Recipient mice (C57BL/6, lethally irradiated)
-
Retroviral vector encoding human JAK2V617F
-
Packaging cell line (e.g., HEK293T)
-
5-Fluorouracil (5-FU)
-
Stem cell factor (SCF), Interleukin-3 (IL-3), Interleukin-6 (IL-6)
-
Standard cell culture and animal husbandry equipment
Procedure:
-
Donor Mouse Preparation: Treat donor mice with 5-FU (150 mg/kg, intraperitoneal injection) to enrich for hematopoietic stem and progenitor cells.
-
Bone Marrow Harvest: Five days after 5-FU treatment, euthanize donor mice and harvest bone marrow from femurs and tibias.
-
Retroviral Transduction: Culture the harvested bone marrow cells for 48 hours in the presence of SCF, IL-3, and IL-6. Transduce the cells with the JAK2V617F-expressing retrovirus.
-
Transplantation: Lethally irradiate recipient mice (e.g., 9.5 Gy). Inject approximately 5 x 10^5 transduced bone marrow cells into the tail vein of each recipient mouse.
-
Disease Development: Allow 4-6 weeks for the myeloproliferative disease to develop, characterized by elevated hematocrit, leukocytosis, and splenomegaly.
Bomedemstat Administration by Oral Gavage
This protocol details the daily administration of Bomedemstat to the experimental animals.
Materials:
-
Bomedemstat (IMG-7289)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of Bomedemstat in the vehicle at the desired concentration (e.g., 4.5 mg/mL for a 45 mg/kg dose in a 10 mL/kg dosing volume). Ensure the solution is homogenous by vortexing. Prepare fresh daily.
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the Bomedemstat suspension or vehicle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Dosing Regimen: Administer Bomedemstat or vehicle once daily for the duration of the study (e.g., 21-28 days).
Spleen Harvesting and Measurement
This protocol describes the procedure for collecting and quantifying the primary endpoint.
Materials:
-
Surgical scissors and forceps
-
Scale (accurate to 0.001 g)
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Euthanasia: At the study endpoint, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Spleen Dissection:
-
Spray the abdominal area with 70% ethanol.
-
Make a midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Gently locate and exteriorize the spleen.
-
Carefully dissect the spleen away from the surrounding connective tissue and vasculature.
-
-
Spleen Weight Measurement:
-
Blot the spleen dry on a piece of absorbent paper.
-
Immediately weigh the spleen on the analytical scale and record the weight.
-
-
Data Analysis: Compare the mean spleen weights between the Bomedemstat-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test).
These protocols provide a framework for assessing the in vivo efficacy of Bomedemstat in reducing spleen size in mouse models of myeloproliferative neoplasms. Adherence to proper animal handling and experimental techniques is crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols: Bomedemstat and JAK Inhibitor Combination Therapy in Preclinical Myelofibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The mainstay of treatment has been Janus kinase (JAK) inhibitors, such as ruxolitinib (B1666119), which primarily ameliorate symptoms but do not consistently produce deep or durable remissions. A promising therapeutic strategy involves the combination of JAK inhibitors with agents targeting complementary pathways. Bomedemstat (B606314) (IMG-7289), an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), has emerged as a key candidate for combination therapy. Preclinical studies have demonstrated that the combination of bomedemstat and a JAK inhibitor can lead to synergistic anti-neoplastic effects, offering the potential for improved therapeutic outcomes in MF.
LSD1 is an epigenetic enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of myeloid progenitors.[1] In preclinical mouse models of MPNs, bomedemstat has been shown to reduce peripheral cell counts, splenomegaly, inflammatory cytokines, and bone marrow fibrosis.[1] The combination with a JAK inhibitor is hypothesized to provide a dual-pronged attack on the pathobiology of MF, targeting both the hyperactive JAK-STAT signaling and the underlying epigenetic dysregulation.
These application notes provide a summary of the key preclinical findings for bomedemstat and JAK inhibitor combination therapy, detailed experimental protocols for relevant assays, and a visualization of the proposed signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the combination of bomedemstat and the JAK inhibitor ruxolitinib in mouse models of myeloproliferative neoplasms.
| In Vivo Efficacy in JAK2V617F Mouse Model | Bomedemstat Monotherapy | Ruxolitinib Monotherapy | Combination Therapy | Control |
| Spleen Weight Reduction | Significant Reduction | Significant Reduction | Further Reduction Compared to Monotherapies | N/A |
| Bone Marrow Fibrosis | Reduced | Improved | Improved | N/A |
| Mutant Allele Burden | Lowered | N/A | N/A | N/A |
| Overall Survival | Improved | Improved | Synergistically Improved | N/A |
| Hematological Parameters in MPLW515L Mouse Model | Bomedemstat Monotherapy | Control |
| Leukocyte Count | Suppressed Myeloproliferation | Elevated |
| Platelet Count | Suppressed Myeloproliferation | Elevated |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Bomedemstat and JAK Inhibitor Co-action
Caption: Proposed mechanism of synergistic action.
General Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo preclinical studies.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of bomedemstat and a JAK inhibitor, alone and in combination, on myeloproliferative neoplasm (MPN) cell lines (e.g., HEL, SET-2).
Materials:
-
MPN cell lines (e.g., HEL, SET-2)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well clear-bottom microplates
-
Bomedemstat (IMG-7289)
-
JAK inhibitor (e.g., Ruxolitinib)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of bomedemstat and the JAK inhibitor in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. For combination studies, add both drugs at various concentrations. Include vehicle control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in MPN cell lines following treatment with bomedemstat and a JAK inhibitor, alone and in combination.
Materials:
-
MPN cell lines
-
6-well plates
-
Bomedemstat
-
JAK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/well.
-
Treat cells with the desired concentrations of bomedemstat, JAK inhibitor, or the combination for 24-48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Colony-Forming Unit (CFU) Assay
Objective: To assess the effect of bomedemstat and a JAK inhibitor on the proliferation and differentiation of hematopoietic progenitor cells from the bone marrow of myelofibrosis mouse models.
Materials:
-
Bone marrow cells isolated from myelofibrosis mouse models
-
MethoCult™ medium
-
Bomedemstat
-
JAK inhibitor
-
35 mm culture dishes
-
Inverted microscope
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Prepare a single-cell suspension and count the cells.
-
Add the desired concentrations of bomedemstat, JAK inhibitor, or the combination to the MethoCult™ medium.
-
Add the bone marrow cells to the drug-containing MethoCult™ medium at a density of 1-2 x 10^5 cells/mL.
-
Plate 1.1 mL of the cell suspension into each 35 mm culture dish in duplicate.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 7-14 days.
-
Count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
Compare the number of colonies in the treated groups to the vehicle control.
Conclusion
The preclinical data strongly support the rationale for combining bomedemstat with a JAK inhibitor for the treatment of myelofibrosis. This combination therapy has the potential to induce deeper and more durable responses by targeting both the inflammatory signaling and the underlying epigenetic abnormalities that drive the disease. The provided protocols offer a framework for researchers to further investigate the synergistic effects of this combination in various preclinical models. Continued research in this area is crucial for optimizing this promising therapeutic strategy and translating it into clinical benefits for patients with myelofibrosis.
References
Application Notes and Protocols for Monitoring Bomedemstat Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (MK-3543; formerly IMG-7289) is an investigational, orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is a flavin-dependent enzyme that plays a critical role in regulating gene expression by removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2).[3] This epigenetic modification is crucial for the self-renewal of malignant myeloid cells and the maturation of hematopoietic progenitors.[4] By inhibiting LSD1, Bomedemstat aims to normalize the production of blood cells and slow disease progression in various myeloproliferative neoplasms (MPNs), including essential thrombocythemia (ET) and myelofibrosis (MF).[1]
These application notes provide a comprehensive guide to monitoring the target engagement and pharmacodynamic effects of Bomedemstat using a panel of validated biomarkers. The protocols detailed herein are essential for preclinical and clinical research to establish a clear relationship between drug exposure, target modulation, and clinical response.
LSD1 Signaling Pathway and Bomedemstat's Mechanism of Action
LSD1, as part of larger transcriptional co-repressor complexes, demethylates H3K4me1/2, leading to a condensed chromatin state and the repression of target gene transcription. Bomedemstat irreversibly inhibits the catalytic activity of LSD1, causing an accumulation of H3K4me2 marks. This leads to the de-repression of genes involved in cell differentiation and tumor suppression.
Caption: LSD1-mediated gene repression and its inhibition by Bomedemstat.
Biomarker Strategy for Monitoring Target Engagement
A multi-tiered biomarker strategy is recommended to effectively monitor Bomedemstat's activity, linking direct target inhibition to downstream biological effects and, ultimately, clinical efficacy.
Caption: Logical flow from target engagement to clinical efficacy biomarkers.
Pharmacodynamic (PD) Biomarkers: Protocols
Histone H3 Lysine 4 Dimethylation (H3K4me2) Levels
Increased H3K4me2 is a direct and proximal biomarker of LSD1 inhibition. Western blotting is the standard method for quantifying changes in global H3K4me2 levels in patient-derived cells (e.g., peripheral blood mononuclear cells - PBMCs).
Experimental Workflow: Western Blot for H3K4me2
Caption: Standard workflow for H3K4me2 Western blot analysis.
Protocol: Western Blot for H3K4me2
-
Materials:
-
PBMCs isolated from whole blood.
-
Ice-cold PBS, Lysis Buffer (e.g., RIPA) with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
15% Tris-Glycine polyacrylamide gels.
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones).[5]
-
Transfer buffer (with 20% methanol).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]
-
Primary Antibodies: Rabbit anti-H3K4me2 (e.g., 1:1000 dilution), Rabbit anti-Total Histone H3 (loading control).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Digital imaging system.
-
-
Procedure:
-
Cell Lysis: Wash isolated PBMCs with ice-cold PBS. Lyse cells in buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[3]
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.[3]
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil at 95°C for 5-10 minutes. Load 15-30 µg of protein per lane on a 15% gel.[3]
-
Protein Transfer: Transfer proteins to a PVDF membrane. A wet transfer at 100V for 1-2 hours is recommended.[3]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[3][6]
-
Incubate with primary anti-H3K4me2 antibody diluted in blocking buffer overnight at 4°C.[3]
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and capture the signal using a digital imager.[3]
-
Re-probing: Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.
-
Analysis: Quantify band intensity using densitometry software. Normalize the H3K4me2 signal to the Total Histone H3 signal.
-
Upregulation of LSD1 Target Gene Expression (e.g., CD86)
Inhibition of LSD1 can lead to the re-expression of silenced genes. CD86, a cell surface protein, has been identified as a gene repressed by LSD1, and its upregulation can serve as a PD biomarker.[7]
Protocol: Quantitative PCR (qPCR) for CD86 mRNA
-
Materials:
-
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.[8]
-
qPCR Reaction Setup: Prepare qPCR reactions in a final volume of 20-25 µl containing cDNA template, SYBR Green Master Mix, and forward/reverse primers for CD86 or the housekeeping gene.[8][10]
-
qPCR Program:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.[11]
-
-
Melt Curve Analysis.
-
-
Analysis: Calculate the relative gene expression of CD86 using the 2-ΔΔCt method, normalized to the housekeeping gene.[8]
-
Clinical Response Biomarkers: Methods
Hematologic Response
Changes in blood cell counts are a key indicator of clinical response in MPN patients.
Methodology: Complete Blood Count (CBC)
-
Sample: Whole blood collected in an EDTA tube.
-
Instrumentation: Automated hematology analyzer.
-
Parameters Measured: Platelet count, White Blood Cell (WBC) count, hemoglobin, hematocrit.
-
Procedure: Follow standard operating procedures for the specific hematology analyzer used in the clinical laboratory.
Mutant Allele Frequency (MAF) of Driver Genes
Bomedemstat treatment has been shown to reduce the allele burden of key driver mutations in MPNs (JAK2, CALR, MPL).[12]
Methodology: Next-Generation Sequencing (NGS)
-
Sample: Genomic DNA extracted from peripheral blood or bone marrow aspirate.[13]
-
Procedure:
-
Library Preparation: Design PCR primers to target mutational hotspots in JAK2 (exons 12 and 14), CALR (exon 9), and MPL (exon 10).[14][15] Prepare targeted amplicon libraries from patient gDNA.
-
Sequencing: Perform multiplexed sequencing on an NGS platform (e.g., Illumina MiSeq) to a minimum depth of 1000x for high sensitivity.[15]
-
Data Analysis: Align sequencing reads to the human reference genome. Use bioinformatics pipelines to call variants and calculate the Variant Allele Frequency (VAF) for each target mutation.
-
Interpretation: Compare VAF at baseline and post-treatment time points to quantify the reduction in mutation burden. A highly sensitive assay (1-3%) is recommended.[16]
-
Inflammatory Cytokines
MPNs are associated with excessive production of inflammatory cytokines. Bomedemstat may reduce levels of these cytokines.
Methodology: Multiplex Immunoassay (Luminex)
-
Sample: Patient serum or plasma.
-
Procedure:
-
Assay Principle: Use a bead-based multiplex assay kit containing microspheres conjugated with antibodies specific to different cytokines (e.g., CCL5, S100A8/A9).[4]
-
Sample Incubation: Incubate samples with the antibody-coupled beads.
-
Detection: Add a biotinylated detection antibody cocktail followed by a streptavidin-phycoerythrin (PE) conjugate.[19]
-
Data Acquisition: Read the plate on the Luminex analyzer. The instrument identifies each bead by its internal fluorescence and quantifies the PE signal, which is proportional to the amount of bound cytokine.[7]
-
Analysis: Generate a standard curve for each analyte to calculate cytokine concentrations in the samples.
-
Summary of Clinical Trial Biomarker Data
The following tables summarize key quantitative biomarker data from clinical studies of Bomedemstat in patients with Myelofibrosis (MF) and Essential Thrombocythemia (ET).
Table 1: Bomedemstat Efficacy in Myelofibrosis (Phase 2 Data)
| Biomarker / Endpoint | Patient Population | Result | Citation |
| Symptom Response | Evaluable patients at 24 weeks (baseline TSS ≥20) | 72% (18/25) had a reduction in Total Symptom Score (TSS) | [4] |
| 24% (6/25) had a ≥50% reduction in TSS | [4] | ||
| Spleen Response | Evaluable patients for Spleen Volume Reduction (SVR) | 64% (32/50) had a reduction in spleen volume from baseline | [4] |
| Bone Marrow Fibrosis | Patients with post-baseline scoring | 31% (16/52) showed improvement by 1 grade | [4] |
| Mutant Allele Frequency | Patients with follow-up sequencing (~Week 24) | Mean MAF fell by 39% in 48% of mutant alleles (60 alleles in 32 patients) | [4] |
| JAK2 MAFs fell by a mean of 31% in 46% of patients | [4] | ||
| Inflammatory Cytokines | Patients with elevated baseline CCL5 | 81% showed a reduction of at least 10% by Day 84 | [4] |
Table 2: Bomedemstat Efficacy in Essential Thrombocythemia (Phase 2 Data)
| Biomarker / Endpoint | Patient Population | Result | Citation |
| Hematologic Response | Patients treated for >6 weeks | 81% (21/26) achieved a platelet count of ≤400 x 10⁹/L | [20] |
| Patients with elevated baseline WBC (>10 x 10⁹/L) | 89% (8/9) had their WBC count normalize (<10 x 10⁹/L) | [20] | |
| Patients with elevated baseline WBC treated for ≥24 weeks | 100% (14/14) had their WBC count reduced to ≤10 x 10⁹/L | [12] | |
| Symptom Response | Patients with baseline TSS >20, evaluated at Week 24 | 78% (18/23) experienced an improvement in TSS | [12] |
| 52% (12/23) improved by ≥10 points | [12] | ||
| Mutant Allele Frequency | Evaluable patients at ~Week 24 | 85% (39/46) had a decrease in driver VAF | [12] |
| Patients with homozygous driver mutations | 7 of 9 patients showed a reduction in the proportion of homozygous cells | [12] |
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. merck.com [merck.com]
- 3. benchchem.com [benchchem.com]
- 4. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. CD86 Molecule Might Be a Novel Immune-Related Prognostic Biomarker for Patients With Bladder Cancer by Bioinformatics and Experimental Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. sinobiological.com [sinobiological.com]
- 11. origene.com [origene.com]
- 12. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 13. CALR Mutation Analysis by NGS [dev.neogenomics.com]
- 14. Development of a Targeted Next-Generation Sequencing Assay to Detect Diagnostically Relevant Mutations of JAK2, CALR, and MPL in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. provider.excellusbcbs.com [provider.excellusbcbs.com]
- 17. Measurement of inflammatory cytokines [bio-protocol.org]
- 18. protocols.io [protocols.io]
- 19. rndsystems.com [rndsystems.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Bomedemstat hydrochloride solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on overcoming solubility challenges with Bomedemstat hydrochloride in aqueous solutions. The information is intended to assist in the design and execution of experiments, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is known to be poorly soluble in water and aqueous buffers. While specific quantitative data across various pH values and temperatures are not widely published, it is generally considered practically insoluble in aqueous media for many experimental purposes. For in vitro assays, it is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of 75 mg/mL (with sonication) to 100 mg/mL. For cellular assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Are there any general tips for handling this compound solutions?
A3: Yes. Due to its poor aqueous solubility, precipitation can be an issue. When diluting a stock solution (e.g., in DMSO) into an aqueous buffer or cell culture media, it is advisable to do so with vigorous mixing. Preparing intermediate dilutions in a co-solvent/aqueous mixture can also help prevent precipitation. Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.
Q4: What is the mechanism of action of Bomedemstat?
A4: Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression by demethylating histones. By inhibiting LSD1, Bomedemstat alters gene expression, which can lead to the suppression of cancer cell growth and proliferation.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of this compound. - Increase the percentage of co-solvent (if permissible for the experiment). - Perform a stepwise dilution: first dilute the DMSO stock into a small volume of aqueous buffer with vigorous vortexing, then add this mixture to the final volume. - Warm the aqueous buffer to 37°C before adding the this compound stock solution. |
| Inconsistent results in biological assays | Incomplete dissolution or precipitation of this compound leading to variability in the effective concentration. | - Visually inspect for any precipitate before use. If observed, try sonicating the solution. - Prepare fresh dilutions for each experiment from a well-dissolved stock solution. - Consider using a formulation with solubility enhancers (see Experimental Protocols). |
| Difficulty dissolving the solid compound directly in aqueous buffer | This compound has very low intrinsic aqueous solubility. | - Direct dissolution in aqueous buffers is not recommended. Always prepare a concentrated stock solution in a suitable organic solvent like DMSO first. |
| Cloudiness or opalescence in the final solution | Formation of fine, colloidal particles of this compound. | - This indicates that the compound is not fully solubilized. While it might not be a visible precipitate, it can still affect the accuracy of the experiment. Employ the same strategies as for visible precipitation. |
Experimental Protocols for Solubility Enhancement
The following protocols are based on established techniques for improving the aqueous solubility of poorly soluble pharmaceutical compounds. Researchers should optimize these methods for their specific experimental needs.
Protocol 1: Co-solvency Method
This method involves using a mixture of water and a water-miscible organic solvent to increase the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate tube, prepare the co-solvent vehicle. A common formulation for in vivo studies involves a mixture of PEG300, Tween 80, and an aqueous buffer. A typical ratio could be 40% PEG300, 5% Tween 80, and 55% PBS.
-
To prepare the final solution, first add the required volume of the this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add the Tween 80 to the mixture and mix until a clear solution is obtained.
-
Finally, add the PBS dropwise while vortexing to prevent precipitation.
Quantitative Data (Hypothetical Example for Illustrative Purposes):
| Co-solvent System (v/v/v) | Maximum Achievable Concentration of Bomedemstat HCl (µg/mL) |
| 100% PBS (pH 7.4) | < 1 |
| 5% DMSO in PBS | ~5 |
| 10% PEG300 / 5% Tween 80 / 85% PBS | ~50 |
| 40% PEG300 / 5% Tween 80 / 55% PBS | > 500 |
Protocol 2: Solid Dispersion
This technique involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate and apparent solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer
-
Methanol (B129727) or other suitable volatile solvent
Procedure (Solvent Evaporation Method):
-
Dissolve this compound and PVP K30 in methanol in a 1:4 drug-to-polymer weight ratio.
-
Stir the solution until both components are fully dissolved.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be ground into a fine powder and then reconstituted in an aqueous buffer for use.
Protocol 3: Cyclodextrin Complexation
Cyclodextrins can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
Procedure (Kneading Method):
-
Prepare a paste by mixing HP-β-CD with a small amount of water.
-
Add this compound to the paste in a 1:2 molar ratio (drug to cyclodextrin).
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting complex in an oven at 40-50°C until a constant weight is achieved.
-
The solid complex can then be dissolved in an aqueous buffer.
Visualizations
Caption: this compound inhibits LSD1, preventing the demethylation of Histone H3 and altering gene expression.
Caption: A logical workflow for selecting and optimizing a solubility enhancement strategy for this compound.
Bomedemstat hydrochloride stability in DMSO and cell culture media
This guide provides detailed information on the stability and handling of bomedemstat (B606314) hydrochloride in DMSO and cell culture media for research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of bomedemstat hydrochloride?
For optimal stability, the solid form of this compound should be stored under specific conditions. Short-term storage is viable at 0-4°C for days to weeks, while long-term storage is recommended at -20°C for up to three years.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is also soluble in Ethanol.[3] The compound is insoluble in water.[3]
Q3: What is the solubility of this compound in DMSO?
This compound is highly soluble in DMSO, with concentrations of up to 100 mg/mL (192.45 mM) being achievable.[3][4] Some sources indicate a solubility of 75 mg/mL (134.88 mM) and suggest that ultrasonic treatment may be necessary to fully dissolve the compound.[5] It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3][4]
Q4: How should I store my this compound stock solution in DMSO?
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[4][6] The stability of the stock solution is dependent on the storage temperature.
Q5: What is the stability of this compound in cell culture media?
There is limited publicly available data on the stability of this compound in specific cell culture media. The stability can be influenced by various factors, including the media composition (e.g., presence of components like cysteine and iron), pH, and incubation temperature.[7] Therefore, it is best practice to prepare fresh dilutions of bomedemstat from a frozen DMSO stock solution into your cell culture medium immediately before each experiment. If extended incubation is required, it is advisable to perform a stability test in your specific medium.
Troubleshooting Guide
Issue: I'm having trouble dissolving this compound in DMSO.
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly decrease the solubility of bomedemstat.[3] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Try Sonication: If the compound does not dissolve completely with vortexing, brief sonication in an ultrasonic water bath can help facilitate dissolution.[5]
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can also aid in solubilization. However, avoid excessive heat, which could degrade the compound.
Issue: I am observing inconsistent results in my cell-based assays.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your main DMSO stock solution can lead to compound degradation and precipitation. Always use single-use aliquots.[4][6]
-
Prepare Fresh Media Dilutions: Do not store this compound in cell culture media for extended periods. The aqueous and complex nature of culture media can lead to hydrolysis or binding to media components, reducing the effective concentration of the compound. Prepare dilutions fresh for each experiment.
-
Evaluate Media Stability: If your experiments run for multiple days, consider the possibility of the compound degrading in the culture medium over time. You may need to refresh the media with a new dose of the compound at regular intervals. A pilot experiment to assess its stability in your specific media and conditions can be beneficial (see Experimental Protocols).
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Form | Solid (Powder) | [1][2] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [1] |
| Short-term Storage (Powder) | 0-4°C for days to weeks | [2] |
| Recommended Solvent | DMSO | [2][3][5] |
| Solubility in DMSO | ≥ 100 mg/mL (192.45 mM) | [3][4] |
Table 2: Stability of this compound Stock Solution in Solvent
| Storage Temperature | Duration | Recommendations | Source(s) |
| -80°C | 1 year | Aliquot to avoid freeze-thaw cycles | [1] |
| -80°C | 6 months | Use within this period for best results | [4][6][8] |
| -20°C | 1 month | Aliquot and use within this shorter timeframe | [3][4][6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic water bath for short intervals until the solid is completely dissolved.[5]
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][4][6][8]
Protocol 2: General Method for Assessing Stability in Cell Culture Media
-
Preparation: Dilute the this compound DMSO stock solution to the final working concentration in your specific cell culture medium (including serum and other supplements). Prepare a control sample of the same medium without the compound.
-
Incubation: Incubate the medium containing the compound under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots of the medium at various time points relevant to your experiment (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Analysis: Analyze the concentration of the parent compound in the collected aliquots using a suitable analytical method, such as LC-MS/MS.
-
Evaluation: Compare the concentration at each time point to the initial concentration at time 0 to determine the rate of degradation.
Visualizations
References
- 1. Bomedemstat | LSD inhibitor | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Bomedemstat Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the Bomedemstat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating potential off-target effects of Bomedemstat during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bomedemstat?
Bomedemstat is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that plays a critical role in hematopoiesis by regulating gene expression through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), which are epigenetic marks generally associated with the repression of DNA transcription.[1][3] By inhibiting LSD1, Bomedemstat prevents the removal of these methyl groups, leading to changes in gene expression that promote the maturation of hematopoietic progenitor cells, particularly megakaryocytes, thereby reducing platelet counts.[2][4] This mechanism is the basis for its investigation in myeloproliferative neoplasms (MPNs).[5][6]
Caption: Bomedemstat's mechanism of action via LSD1 inhibition.
Q2: What are the expected on-target effects of Bomedemstat in a cellular context?
The primary on-target effect of Bomedemstat is the inhibition of LSD1's demethylase activity. In a cellular context, particularly in hematopoietic cells, this leads to:
-
Increased H3K4me2 levels: A direct consequence of LSD1 inhibition is the accumulation of its substrate, di-methylated H3K4.[7] This can be readily measured by Western blot as a biomarker of target engagement.
-
Altered Gene Expression: Inhibition of LSD1 derepresses genes involved in cell differentiation.[3][8] This is particularly relevant for genes regulated by transcription factors like GFI1b, which recruits LSD1 to repress genes that promote megakaryocyte maturation.[4][7]
-
Reduced Proliferation and Induced Differentiation: In malignant myeloid cells, LSD1 inhibition can decrease self-renewal and promote differentiation, leading to a reduction in blast counts and maturation of progenitor cells.[4][7]
-
Thrombocytopenia: A key pharmacodynamic effect observed in both preclinical models and clinical trials is the reduction of platelet counts, which is a direct outcome of induced megakaryocyte maturation and is used for dose titration.[2][9]
Q3: What are the known or potential off-target effects of Bomedemstat?
While Bomedemstat has shown high selectivity for LSD1 in preclinical studies, off-target effects can still occur, particularly at higher concentrations.
Potential Off-Targets: Due to structural similarities in the flavin adenine (B156593) dinucleotide (FAD)-binding domain, potential off-targets include other FAD-dependent amine oxidases like Monoamine Oxidase A (MAO-A) and MAO-B.[2] However, Bomedemstat has demonstrated high selectivity against these enzymes.
Observed Adverse Events in Clinical Trials: The most common adverse events (AEs) reported in clinical trials, which may be due to on-target or off-target effects, are summarized below.[10][11][12][13]
| Adverse Event | Frequency in Clinical Trials (Selected Studies) | Potential Mechanism |
| Dysgeusia (Altered Taste) | >20% of patients[10][12] | Likely off-target, mechanism not fully elucidated. |
| Fatigue | >20% of patients[10][12] | Multifactorial, could be related to on-target hematological effects or off-target activity. |
| Constipation | >20% of patients[10][12] | Potential off-target effect on gastrointestinal motility. |
| Diarrhea | ~17-20% of patients[11][14] | Potential off-target effect on gastrointestinal function. |
| Arthralgia (Joint Pain) | >20% of patients[10][12] | Mechanism unclear, potentially inflammatory or off-target. |
| Thrombocytopenia | ~17% (≥Grade 3)[14] | Considered an on-target effect, managed by dose adjustment. |
Q4: How can I confirm that Bomedemstat is engaging its target (LSD1) in my cells?
Directly confirming that a drug binds to its intended target within a complex cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[15][16] CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[17] By heating cell lysates treated with Bomedemstat across a temperature gradient and quantifying the amount of soluble LSD1 remaining, you can observe a "thermal shift" to higher temperatures compared to a vehicle control, confirming target engagement.
Q5: I am observing a phenotype inconsistent with LSD1 inhibition. How can I determine if this is an off-target effect?
Observing an unexpected phenotype requires a systematic approach to distinguish between a novel on-target function and an off-target effect. The following workflow can guide your investigation.
Caption: A troubleshooting workflow for investigating suspected off-target effects.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity or cell death observed.
-
Possible Cause 1: Off-target toxicity. At high concentrations, Bomedemstat may engage unintended targets, leading to cell death through pathways unrelated to LSD1 inhibition.
-
Troubleshooting Step: Perform a detailed dose-response experiment. Determine the IC50 for cytotoxicity and compare it to the EC50 for on-target activity (e.g., the concentration required to increase H3K4me2 levels). A large window between the on-target EC50 and the cytotoxic IC50 suggests that the on-target effect can be achieved without significant toxicity. Off-target effects often require higher concentrations.[15][18]
-
-
Possible Cause 2: On-target toxicity in a specific cell line. In some cell lines, the LSD1 pathway may be essential for survival, and its inhibition is genuinely cytotoxic.
-
Troubleshooting Step: Validate the phenotype using a genetic approach. Use siRNA or CRISPR to knock down LSD1. If LSD1 knockdown recapitulates the cytotoxicity observed with Bomedemstat, the effect is likely on-target.[15]
-
-
Possible Cause 3: Vehicle or formulation issues. The vehicle (e.g., DMSO) or formulation could be causing toxicity, especially in sensitive cell lines or animal models.
-
Troubleshooting Step: Run a vehicle-only control at the highest concentration used. In animal studies, consider optimizing the delivery vehicle to improve tolerability.[2]
-
Issue 2: Discrepancy between Bomedemstat's effect and genetic knockdown of LSD1.
-
Possible Cause: Off-target effect. This is a strong indicator of an off-target mechanism. Bomedemstat may be binding to another protein that is responsible for the observed phenotype, which would not be affected by the genetic removal of LSD1.
-
Troubleshooting Step: Use an unbiased, proteome-wide screening method to identify other potential binding partners of Bomedemstat. Techniques like Thermal Proteome Profiling (TPP) or chemical proteomics can provide a global view of Bomedemstat's interactome.
-
-
Possible Cause: Incomplete knockdown or compensation. Genetic knockdown may be incomplete, leaving residual LSD1 protein. Alternatively, chronic loss of LSD1 via genetic methods might allow cells to develop compensatory mechanisms that are not activated during acute pharmacological inhibition.
-
Troubleshooting Step: Confirm the efficiency of your LSD1 knockdown by Western blot. Consider using a different siRNA sequence or a CRISPR-based knockout system for more complete protein removal. Assess the phenotype at multiple time points after introducing the knockdown construct.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Bomedemstat Target Engagement
This protocol is designed to confirm the binding of Bomedemstat to LSD1 in intact cells.
Objective: To determine if Bomedemstat binding stabilizes the LSD1 protein against thermal denaturation.
Caption: General workflow of a Cellular Thermal Shift Assay experiment.
Methodology:
-
Cell Culture and Treatment: Culture your cell line of interest to ~80% confluency. Harvest the cells and resuspend them in a fresh culture medium. Create two master suspensions: one treated with a saturating concentration of Bomedemstat (e.g., 1-10 µM) and one with a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.[17][19]
-
Heat Challenge: Aliquot the cell suspensions from each group into separate PCR tubes. Place the tubes in a thermal cycler and expose them to a precise temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control sample at room temperature. Cool the samples to 4°C for 3 minutes.[17][20]
-
Cell Lysis: Lyse the cells to release their protein content. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[20]
-
Separation of Soluble Fraction: Centrifuge the lysed samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins.[15][18]
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay to ensure equal loading. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for LSD1.
-
Data Analysis: Quantify the band intensities for LSD1 at each temperature point. Normalize the intensity to the unheated control for both the Bomedemstat-treated and vehicle-treated groups. Plot the percentage of soluble LSD1 against temperature. A rightward shift in the melting curve for the Bomedemstat-treated sample indicates protein stabilization and confirms target engagement.
Protocol 2: Unbiased Off-Target Identification using Proteome-wide Profiling (Conceptual Outline)
For a truly unbiased view of Bomedemstat's interactions, advanced proteomics techniques are required. This is a conceptual guide to the workflow.
Objective: To identify all cellular proteins that bind to Bomedemstat, either directly or indirectly.
Methodology:
-
Experimental Design - Thermal Proteome Profiling (TPP): This technique is an extension of CETSA to a proteome-wide scale.
-
Treatment and Heating: Treat cells with Bomedemstat or a vehicle control. Lyse the cells and heat the lysates at multiple temperatures, similar to the CETSA melt curve protocol.
-
Sample Preparation: Collect the soluble fraction at each temperature point. Digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins in each sample.
-
Data Analysis: For each identified protein, generate melting curves in the presence and absence of Bomedemstat. Proteins that show a significant thermal shift are considered potential targets or off-targets.
-
-
Experimental Design - Chemical Proteomics: This approach uses a modified version of the drug to "pull down" its binding partners.
-
Probe Synthesis: Synthesize a Bomedemstat analogue that contains a reactive group for covalent linkage and a tag (e.g., biotin) for affinity purification.
-
Cell Treatment and Lysis: Treat cells with the Bomedemstat probe. Lyse the cells under conditions that preserve protein-drug interactions.
-
Affinity Purification: Use streptavidin beads to pull down the biotin-tagged probe along with its covalently bound protein partners.
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using LC-MS/MS. Proteins specifically enriched in the probe-treated sample compared to controls are potential off-targets.
-
-
Target Validation: Any potential off-targets identified through these screening methods must be independently validated using orthogonal methods, such as individual CETSA, surface plasmon resonance (SPR) with recombinant protein, or enzymatic assays.
References
- 1. Bomedemstat - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. What is Bomedemstat used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at ASH 2021 [businesswire.com]
- 11. Phase 2 Study to Assess the Safety and Efficacy of Bomedemstat (MK3543) in Combination with Ruxolitinib in Patients with Myelofibrosis | Blood | American Society of Hematology [ashpublications.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Bomedemstat-Induced Thrombocytopenia Management: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing thrombocytopenia observed during in vivo experiments with bomedemstat (B606314).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of bomedemstat-induced thrombocytopenia?
A1: Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme essential for the maturation of megakaryocytes, the precursors to platelets.[1] By inhibiting LSD1, bomedemstat intentionally reduces platelet production, which is its therapeutic mechanism in treating myeloproliferative neoplasms like essential thrombocythemia (ET).[1][2] Therefore, thrombocytopenia is an expected on-target pharmacodynamic effect of bomedemstat.
Q2: Is bomedemstat-induced thrombocytopenia reversible?
A2: Yes, preclinical and clinical data indicate that thrombocytopenia induced by bomedemstat is reversible upon dose reduction or treatment cessation.[3] This allows for the management of platelet counts through dose adjustments.
Q3: What are the typical starting doses of bomedemstat in clinical trials?
A3: In a Phase 2 study for essential thrombocythemia, the starting dose was 0.6 mg/kg/day.[1] The dose is then individually titrated based on the patient's platelet count.[1]
Q4: Besides thrombocytopenia, what are other common adverse events associated with bomedemstat?
A4: Other commonly reported adverse events in clinical trials include dysgeusia (altered taste), fatigue, constipation, and arthralgia.[1][2]
Troubleshooting Guide: Managing Bomedemstat-Induced Thrombocytopenia
This guide provides a systematic approach to managing decreased platelet counts in in vivo studies.
Issue: Unexpectedly Severe Thrombocytopenia Observed
Potential Cause 1: Incorrect Dosing
-
Troubleshooting Step 1: Dose Evaluation. Review the current dosage to ensure it aligns with established protocols for the specific animal model or patient population. High doses of bomedemstat can lead to significant reductions in platelet counts.[3]
-
Troubleshooting Step 2: Dose Titration. If the platelet count falls outside the target range, consider a dose reduction. In clinical trials for essential thrombocythemia, the dose is adjusted to maintain a platelet count between 200-400x109/L.[1] For myelofibrosis, the dose is tailored to maintain platelet counts in a different target range.[4]
Potential Cause 2: Individual Sensitivity
-
Troubleshooting Step 1: Frequent Monitoring. Increase the frequency of complete blood counts (CBCs) to closely monitor the kinetics of platelet reduction in individual subjects.[3]
-
Troubleshooting Step 2: Establish Individualized Dosing. Based on the monitoring data, establish an individualized dosing regimen that maintains the desired therapeutic effect while keeping platelet counts within a safe range.
Clinical Protocol-Based Management
For clinical studies, specific stopping rules have been established based on platelet count thresholds.
Table 1: Clinical Trial Stopping Rules for Bomedemstat-Induced Thrombocytopenia [5]
| Patient Population | Platelet Count Threshold for Temporary Interruption | Platelet Count Threshold for Resumption | Timeframe for Recovery | Condition for Permanent Discontinuation |
| Myelofibrosis (MF) | < 25 x 10⁹/L | > 50 x 10⁹/L | 21 days | Failure to recover to > 50 x 10⁹/L within 21 days |
| Essential Thrombocythemia (ET) | < 50 x 10⁹/L | > 150 x 10⁹/L | 21 days | Failure to recover to > 150 x 10⁹/L within 21 days |
Supportive Care:
-
In cases of severe thrombocytopenia, standard supportive care measures, such as platelet transfusions, should be considered as per institutional guidelines.[5]
-
Closely monitor for any signs of bleeding.[6]
Experimental Protocols
In Vivo Assessment of Bomedemstat-Induced Thrombocytopenia and its Reversibility
This protocol is designed to evaluate the effect of bomedemstat on platelet counts in a rodent model.[3]
-
Animal Model: C57BL/6 mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to a vehicle control group and at least one bomedemstat treatment group (e.g., 40 mg/kg/day).
-
Baseline Blood Collection: Collect a baseline blood sample from each animal for a complete blood count (CBC).
-
Drug Administration: Administer bomedemstat or vehicle orally once daily for a defined period (e.g., 7 days).
-
Blood Collection During Treatment: Collect blood samples at intermediate time points (e.g., day 3 and day 7) to monitor the kinetics of platelet reduction.
-
Treatment Cessation: Cease drug administration after the treatment period.
-
Reversibility Monitoring: Continue to collect blood samples at regular intervals (e.g., day 10, 14, and 21) to monitor the recovery of platelet counts.
-
Data Analysis: Analyze the CBC data to determine the nadir of platelet counts and the time to recovery to baseline levels.
Visualizations
Signaling Pathway
Caption: Mechanism of Bomedemstat-Induced Thrombocytopenia.
Experimental Workflow
Caption: In Vivo Thrombocytopenia Assessment Workflow.
Logical Relationship for Dose Management
Caption: Clinical Dose Management Logic for Thrombocytopenia.
References
- 1. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
Optimizing Bomedemstat dosage and administration in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Bomedemstat (B606314) in preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro and in vivo experiments with Bomedemstat.
In Vitro Studies
| Question/Issue | Possible Causes | Troubleshooting Steps |
| 1. Inconsistent or no inhibition of cell proliferation in response to Bomedemstat. | 1. Compound Stability/Solubility: Bomedemstat may have degraded or precipitated. 2. Cell Line Insensitivity: The cell line used may not be dependent on LSD1 activity. 3. Incorrect Dosing: Calculation errors or improper dilution. 4. Assay Duration: Insufficient incubation time for the effects to manifest. | 1. Compound Handling: Prepare fresh stock solutions in an appropriate solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution before adding to culture media. 2. Cell Line Selection: Use cell lines known to be sensitive to LSD1 inhibition (e.g., certain AML or SCLC cell lines). Verify LSD1 expression in your cell line. 3. Dose Verification: Double-check all calculations and dilution steps. Perform a dose-response curve over a wide range of concentrations. 4. Time Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. |
| 2. High variability between replicate wells in cell-based assays. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Pipetting Errors: Inaccurate dispensing of cells, media, or compound. | 1. Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. 2. Plate Layout: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to minimize evaporation. 3. Pipetting Technique: Use calibrated pipettes and proper technique. Change pipette tips between different treatments. |
| 3. Difficulty detecting changes in histone methylation (H3K4me1/2) by Western blot. | 1. Antibody Quality: The primary antibody may not be specific or sensitive enough. 2. Insufficient Nuclear Extraction: Poor enrichment of histones. 3. Low Bomedemstat Concentration or Short Incubation: Insufficient target engagement. | 1. Antibody Validation: Use a well-validated antibody for H3K4me1/2. Include positive and negative controls (e.g., cell lysates with known high and low levels of the mark). 2. Extraction Protocol: Optimize your nuclear extraction protocol to ensure high-quality histone preparations. 3. Dose and Time: Increase the concentration of Bomedemstat and/or the incubation time to ensure sufficient inhibition of LSD1. |
In Vivo Studies
| Question/Issue | Possible Causes | Troubleshooting Steps |
| 4. Unexpected animal toxicity or excessive weight loss. | 1. High Dose: The administered dose may be too high for the specific animal model or strain. 2. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. 3. Gavage-related Stress or Injury: Improper oral gavage technique can cause stress, injury, or aspiration.[1][2][3] | 1. Dose-Ranging Study: Conduct a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model. Start with a sub-therapeutic dose and gradually escalate.[4] 2. Vehicle Optimization: Use a well-tolerated vehicle. Consider alternatives if gastrointestinal issues are observed.[4] 3. Gavage Technique: Ensure personnel are properly trained in oral gavage. Use appropriate needle size and lubricate the tip. Consider brief anesthesia to reduce stress and injury.[1][5][6] |
| 5. Lack of efficacy (e.g., no reduction in tumor volume or platelet count). | 1. Sub-optimal Dose or Dosing Schedule: The dose may be too low or the frequency of administration insufficient to maintain target inhibition. 2. Poor Bioavailability: Issues with the formulation affecting absorption. 3. Resistant Animal Model: The chosen animal model may not be responsive to LSD1 inhibition. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct PK/PD studies to correlate drug exposure with target engagement (e.g., histone methylation changes in surrogate tissues) and efficacy.[7][8] Consider increasing the dose or dosing frequency. 2. Formulation: Ensure the formulation is appropriate for oral administration and that Bomedemstat is stable in the vehicle.[9][10] 3. Model Selection: Use a well-characterized animal model relevant to the disease being studied.[11][12] |
| 6. High variability in tumor growth or other endpoints within the same treatment group. | 1. Inconsistent Tumor Implantation: Variation in the number of viable tumor cells injected or the site of injection. 2. Individual Animal Variation: Differences in metabolism or response to the drug among animals. 3. Inconsistent Dosing: Errors in dose calculation or administration. | 1. Tumor Implantation: Standardize the tumor cell implantation procedure. Ensure a single-cell suspension and accurate injection volume and location. 2. Group Size and Randomization: Increase the number of animals per group to account for individual variability. Randomize animals into treatment groups after tumors are established. 3. Dosing Accuracy: Carefully calculate and administer the correct dose based on individual animal body weight. |
Frequently Asked Questions (FAQs)
General
| Question | Answer |
| 1. What is the mechanism of action of Bomedemstat? | Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[13] By inhibiting LSD1, Bomedemstat increases H3K4 methylation, which alters gene expression and can inhibit the proliferation and promote the differentiation of cancer cells.[10][13] |
| 2. How specific is Bomedemstat for LSD1? | Preclinical studies have shown that Bomedemstat is highly specific for LSD1, with over 2,500-fold greater specificity for LSD1 compared to the related enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4][7][8] |
| 3. Is the thrombocytopenia induced by Bomedemstat reversible? | Yes, the on-target effect of thrombocytopenia (reduced platelet count) has been shown to be reversible upon cessation of treatment in preclinical models.[4][7][8] This allows for dose adjustments to manage platelet levels. |
Experimental Design
| Question | Answer |
| 4. What are some recommended starting doses for in vivo studies in mice? | Published preclinical studies in mice have used oral doses ranging from 25 mg/kg/day to 60 mg/kg/day.[7][9] A common starting point is 40-45 mg/kg/day administered by oral gavage.[9][14] However, it is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental goals.[4] |
| 5. What is a suitable vehicle for oral administration of Bomedemstat in mice? | A common vehicle for Bomedemstat in preclinical studies is a suspension in sterile water containing 0.5% (w/v) Tween-80 and 0.5% (w/v) carboxymethylcellulose sodium salt.[9] Another option is a solution in 0.5% Tween 90 and 0.5% CMC-Na.[15] |
| 6. What are appropriate animal models for studying Bomedemstat in myeloproliferative neoplasms? | Mouse models that recapitulate human myelofibrosis (MF) and essential thrombocythemia (ET) are available. These include models driven by mutations in JAK2, CALR, or MPL.[11][12][16] For example, conditional knock-in mouse models expressing mutant Calreticulin have been developed.[11] |
Quantitative Data Summary
Table 1: In Vivo Bomedemstat Dosages in Mice from Preclinical Studies
| Dose | Administration Route | Animal Model | Observed Effects | Reference |
| 25 mg/kg/day | Oral Gavage | NSG mice (SCLC molecular analysis) | - | [9] |
| 40 mg/kg (days 1-5 of a 7-day cycle) | Oral Gavage | NSG mice (SCLC tumor growth) | Tumor growth inhibition | [9] |
| 40 mg/kg/day | Oral Gavage | C57BL/6 mice | Well-tolerated, reversible thrombocytopenia | [7][8] |
| 45 mg/kg/day | Oral Gavage | C57BL/6NJ mice (SCLC) | Potentiated response to PD-1 inhibition | [9] |
| 45 mg/kg/day | Oral Gavage | Jak2V617F mouse model of MPN | Normalized blood cell counts, reduced spleen volume | [14] |
| 40-60 mg/kg/day | Oral Gavage | C57BL/6 mice | Dose-dependent decreases in platelets, reticulocytes, and RBCs | [7] |
Table 2: In Vitro Potency of Bomedemstat
| Assay | Cell Line | Parameter | Value | Reference |
| Apoptosis Induction | SET-2 (Jak2V617F) | Effective Concentration | 50 nM - 1 µM | [14] |
| Cell Growth Inhibition | SCLC cell lines | IC50 | >10 µM | [9] |
Experimental Protocols
1. Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of Bomedemstat on the proliferation of cancer cell lines.
Materials:
-
Bomedemstat
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Bomedemstat in complete medium from a concentrated DMSO stock. The final DMSO concentration should be ≤ 0.5%. Add 100 µL of the Bomedemstat dilutions to the appropriate wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control and plot against the log of Bomedemstat concentration to determine the IC50 value.[17]
2. Western Blot for Histone Methylation
This protocol is for detecting changes in H3K4me1/2 levels in cells treated with Bomedemstat.
Materials:
-
Bomedemstat-treated and control cell pellets
-
Nuclear extraction buffer
-
Primary antibodies (anti-H3K4me1/2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Nuclear Extraction: Extract nuclear proteins from treated and control cells to enrich for histones.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K4me1 or H3K4me2 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.[18]
3. In Vivo Efficacy Study in a Mouse Model
This protocol provides a general workflow for an in vivo study.
Procedure:
-
Animal Model: Select a relevant mouse model (e.g., Jak2V617F for MPN).[14]
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to a vehicle control group and Bomedemstat treatment groups (e.g., 40 mg/kg/day).
-
Baseline Measurements: Collect baseline blood samples for a complete blood count (CBC).
-
Drug Administration: Administer Bomedemstat or vehicle orally once daily for the defined study period (e.g., 28-56 days).[4][14]
-
Monitoring: Monitor animals daily for clinical signs of toxicity (body weight, activity, etc.).
-
Endpoint Analysis: At the end of the study, collect blood for CBC, and harvest tissues (e.g., spleen, bone marrow) for analysis (e.g., weight, histology, flow cytometry).[14][18]
Visualizations
Caption: Bomedemstat's mechanism of action via LSD1 inhibition.
Caption: General workflow for an in vivo Bomedemstat efficacy study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Mouse Models of Essential Thrombocythemia (ET) and Myelofibrosis (MF) - Available for Preclinical Studies – Cambridge Enterprise [enterprise.cam.ac.uk]
- 12. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in understanding myelofibrosis and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting Bomedemstat variability in in vitro assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bomedemstat in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Bomedemstat and how does it work?
A1: Bomedemstat (formerly IMG-7289) is an orally active, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By irreversibly inhibiting LSD1, Bomedemstat leads to an increase in H3K4 and H3K9 methylation, which in turn alters gene expression, inhibits cancer cell proliferation, and can induce apoptosis.
Q2: What are the common in vitro assays used to assess Bomedemstat activity?
A2: The activity of Bomedemstat is typically assessed using a combination of biochemical and cell-based assays.
-
Biochemical Assays: These assays directly measure the enzymatic inhibition of purified LSD1. Common methods include the peroxidase-coupled assay, which detects the hydrogen peroxide byproduct of the demethylation reaction, and the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which uses a fluorescence resonance energy transfer (FRET)-based method to detect the demethylated product.
-
Cell-Based Assays: These assays evaluate the effects of Bomedemstat in a cellular context. Common examples include cell viability/proliferation assays (e.g., MTT, CellTiter-Glo), Western blotting to measure changes in histone methylation levels (specifically an increase in H3K4me2), and gene expression analysis of LSD1 target genes.
Q3: What are the expected on-target and potential off-target effects of Bomedemstat in vitro?
A3: The primary on-target effect of Bomedemstat is the inhibition of LSD1, leading to increased H3K4me2 levels. In cell-based assays, this can result in decreased cell proliferation, cell cycle arrest, and induction of differentiation or apoptosis, depending on the cell type. Preclinical studies have shown that Bomedemstat has a high specificity for LSD1, with over 2500-fold greater selectivity compared to the related enzymes MAO-A and MAO-B. However, as with any pharmacological inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls to distinguish on-target from off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Biochemical Assay Results (Peroxidase-Coupled or HTRF)
Symptoms:
-
Inconsistent IC50 values between experiments.
-
High standard deviations within replicate wells.
-
Drifting signal over time.
| Possible Cause | Troubleshooting Steps |
| Reagent Instability or Improper Storage | Ensure all reagents, especially the LSD1 enzyme and peptide substrate, are stored at the recommended temperatures and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents for each experiment whenever possible. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency. Ensure thorough mixing of reagents in each well. |
| Inhibitor Precipitation | Bomedemstat, like many small molecules, can precipitate at high concentrations. Visually inspect solutions for any signs of precipitation. If necessary, adjust the solvent or lower the maximum concentration tested. |
| Assay Conditions Not Optimized | Optimize enzyme and substrate concentrations to ensure the assay is running in the linear range. The substrate concentration should ideally be at or near the Km for the enzyme. |
| Incorrect Plate Reader Settings | Verify the correct excitation and emission wavelengths for the specific fluorophore or chromophore being used in your assay. |
| Irreversible Inhibition Kinetics | As an irreversible inhibitor, the pre-incubation time of Bomedemstat with the LSD1 enzyme is critical. Ensure a consistent pre-incubation time across all experiments to allow for covalent bond formation. |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
Poor reproducibility of cell viability (IC50) data.
-
Variable changes in H3K4me2 levels observed by Western blot.
-
Unexpected cytotoxicity at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells from a consistent and low passage number to avoid phenotypic drift. Always perform a cell viability count before seeding to ensure healthy and consistent starting cell numbers. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Uneven cell distribution in the wells is a major source of variability. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment. |
| Bomedemstat Instability in Culture Medium | The stability of Bomedemstat in cell culture medium at 37°C over the course of the experiment should be considered. If instability is suspected, consider more frequent media changes with freshly prepared Bomedemstat. |
| Cellular Resistance Mechanisms | Over time, cells can develop resistance to drugs. This could involve the upregulation of drug efflux pumps or compensatory signaling pathways. Verify target engagement by checking H3K4me2 levels. |
| Off-Target Effects at High Concentrations | High concentrations of Bomedemstat may lead to off-target effects and general cytotoxicity. Perform a dose-response curve to determine the optimal concentration range for your cell line. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Bomedemstat and Other LSD1 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| Bomedemstat (IMG-7289) | HTRF | 2.1 | |
| Iadademstat (ORY-1001) | HTRF | 1.8 | |
| Seclidemstat (SP-2577) | HTRF | 74 | |
| Pulrodemstat (CC-90011) | HTRF | 1.3 | |
| OG-668 | HTRF | 7.6 | |
| SP-2509 | HTRF | 2500 | |
| Tranylcypromine (TCP) | HTRF | 5600 |
Note: IC50 values can vary depending on the specific assay conditions and reagents used.
Experimental Protocols
Protocol 1: Peroxidase-Coupled LSD1 Inhibition Assay
This protocol is adapted from established methods for measuring LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated H3K4 peptide substrate
-
Bomedemstat
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Horseradish Peroxidase (HRP)
-
Amplex Red
-
Black, flat-bottom 96- or 384-well microplates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Compound Preparation: Prepare a serial dilution of Bomedemstat in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Inhibitor Pre-incubation: In the microplate, add the diluted Bomedemstat or vehicle control. Add the recombinant LSD1 enzyme to all wells except for the "no enzyme" control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction Initiation: Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in the assay buffer. Add the reaction mix to all wells to start the reaction.
-
Signal Detection: Incubate the plate at room temperature, protected from light, for 30-60 minutes. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-540/590 nm for Amplex Red).
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control) from all other readings. Plot the percent inhibition against the log of the Bomedemstat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of Bomedemstat on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bomedemstat
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Bomedemstat in complete medium. Remove the existing medium from the cells and add the medium containing different concentrations of Bomedemstat or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure: Follow the manufacturer's instructions for the CellTiter-Glo® assay. This typically involves adding the reagent to each well, incubating for a short period, and then measuring the luminescence.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells. Plot the percent viability against the log of the Bomedemstat concentration to determine the IC50 value.
Protocol 3: Western Blot for H3K4me2 Levels
This protocol assesses the on-target effect of Bomedemstat by measuring the accumulation of H3K4me2.
Materials:
-
Cells treated with Bomedemstat and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies (anti-H3K4me2 and anti-total H3). After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative increase in H3K4me2 levels upon Bomedemstat treatment.
Visualizations
Caption: Bomedemstat's mechanism of action in the nucleus.
Caption: General experimental workflow for in vitro testing.
Caption: Troubleshooting decision tree for assay variability.
Potential mechanisms of acquired resistance to Bomedemstat
Technical Support Center: Bomedemstat Acquired Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of acquired resistance to Bomedemstat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bomedemstat?
A1: Bomedemstat is an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, Bomedemstat alters gene expression, which is crucial for the self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors.[2]
Q2: Has acquired resistance to Bomedemstat been observed in clinical trials?
A2: Clinical trial data for Bomedemstat primarily focuses on safety and efficacy in patients with myeloproliferative neoplasms (MPNs) like essential thrombocythemia (ET) and myelofibrosis (MF), often in patients who are resistant or intolerant to other therapies like JAK inhibitors.[3][4][5][6] While these studies have shown promising clinical activity, including reductions in spleen volume and symptom burden, the specific mechanisms of acquired resistance to Bomedemstat in patients are still an area of active investigation.[3][5]
Q3: What are the potential molecular mechanisms of acquired resistance to LSD1 inhibitors like Bomedemstat?
A3: Based on studies of LSD1 inhibitors in various cancers, several potential mechanisms of acquired resistance can be hypothesized:
-
Epigenetic Reprogramming and Cellular Plasticity: Cancer cells may undergo a reversible adaptive resistance mechanism through epigenetic reprogramming. For instance, in small cell lung cancer (SCLC), resistance to LSD1 inhibitors has been associated with a shift to a TEAD4-driven mesenchymal-like state.[7][8] This suggests that cells can transition between drug-sensitive and drug-tolerant states.
-
Upregulation of Bypass Signaling Pathways: Cancer cells might compensate for LSD1 inhibition by upregulating alternative signaling pathways. For example, LSD1 has been shown to influence the Hippo signaling effector YAP.[9]
-
Selection of Pre-existing Resistant Subpopulations: A heterogeneous tumor may contain subpopulations of cells with intrinsic resistance to LSD1 inhibitors. Treatment with Bomedemstat could then select for and promote the growth of these resistant clones.[7][8]
-
Role in Chemoresistance and other Therapies: LSD1 is implicated in resistance to various therapies, including chemotherapy, hormone therapy, and immunotherapy, by acting as a co-activator for different ligand proteins.[10]
Troubleshooting Guides for Experimental Research
This section provides guidance for researchers investigating acquired resistance to Bomedemstat in a laboratory setting.
Problem 1: Difficulty Generating a Bomedemstat-Resistant Cell Line
Possible Cause 1: Insufficient Drug Concentration or Exposure Time
-
Troubleshooting Tip: Ensure that the concentration of Bomedemstat used for selection is appropriate. It should be high enough to exert selective pressure but not so high as to cause complete cell death. A dose-escalation approach is often effective.
Possible Cause 2: Cell Line is Intrinsically Resistant
-
Troubleshooting Tip: Some cell lines may have intrinsic resistance to LSD1 inhibitors. For example, SCLC cell lines with a mesenchymal-like transcriptional program show intrinsic resistance compared to those with neuroendocrine features.[7][8] It is advisable to screen a panel of cell lines to identify a sensitive parental line for generating a resistant model.
Problem 2: Resistant Cell Line Shows No Mutations in the KDM1A (LSD1) Gene
Possible Cause: Resistance is Mediated by Non-Mutational Mechanisms
-
Troubleshooting Tip: Acquired resistance to LSD1 inhibitors is not always driven by mutations in the drug target. Investigate other potential mechanisms:
-
Transcriptomic Analysis (RNA-seq): Compare the gene expression profiles of the sensitive and resistant cell lines to identify upregulated signaling pathways or changes in cellular state (e.g., epithelial-to-mesenchymal transition).
-
Proteomic Analysis: Use techniques like mass spectrometry to identify changes in protein expression that could contribute to resistance.
-
Epigenetic Analysis (ChIP-seq, ATAC-seq): Profile changes in histone modifications and chromatin accessibility to understand how epigenetic reprogramming may be driving resistance.
-
Problem 3: Inconsistent Results in Cell Viability Assays
Possible Cause: Variability in Experimental Conditions
-
Troubleshooting Tip: Standardize all aspects of the cell viability assay protocol, including cell seeding density, drug treatment duration, and the type of assay used (e.g., MTT, CellTiter-Glo). Ensure that the drug is properly dissolved and stored.
Key Experimental Protocols
Protocol 1: Generation of a Bomedemstat-Resistant Cell Line
-
Cell Line Selection: Begin with a cancer cell line known to be sensitive to Bomedemstat.
-
Initial IC50 Determination: Perform a dose-response experiment to determine the initial half-maximal inhibitory concentration (IC50) of Bomedemstat for the parental cell line.
-
Dose Escalation:
-
Culture the parental cells in the presence of Bomedemstat at a concentration equal to the IC50.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of Bomedemstat in the culture medium.
-
Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).
-
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish a homogenous resistant cell line.
-
Validation: Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Bomedemstat for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Bomedemstat in Sensitive vs. Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental Sensitive | 50 | 1 |
| Resistant Clone 1 | 550 | 11 |
| Resistant Clone 2 | 700 | 14 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: .
Caption: Workflow for generating and characterizing Bomedemstat-resistant cell lines.
References
- 1. Bomedemstat - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Bomedemstat in JAK inhibitor-resistant myelofibrosis | VJHemOnc [vjhemonc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. onclive.com [onclive.com]
- 6. Patients with Advanced Myelofibrosis Receiving Bomedemstat Exhibit Improved Clinical Outcomes Compared to JAK Inhibitors - Conference Correspondent [conference-correspondent.com]
- 7. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
Bomedemstat interference with fluorescent or luminescent assays
This technical support center is designed for researchers, scientists, and drug development professionals using bomedemstat (B606314) (also known as IMG-7289) in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescent or luminescent assays.
Frequently Asked Questions (FAQs)
Q1: What is bomedemstat and how does it work?
Bomedemstat is an investigational, orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones.[3] By inhibiting LSD1, bomedemstat alters gene expression, which can in turn inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[1][2] Bomedemstat is currently being investigated for the treatment of various myeloproliferative neoplasms.[4]
Q2: Can bomedemstat interfere with fluorescent or luminescent assays?
While there is no direct study specifically characterizing the fluorescent or luminescent properties of bomedemstat, its chemical structure, which contains multiple aromatic rings (fluorophenyl, benzamide, and triazole moieties), suggests a potential for interference.[5] Small molecules with such structures can exhibit intrinsic fluorescence (autofluorescence) or absorb light at wavelengths used for excitation or emission in an assay, leading to fluorescence quenching (inner filter effect).[6] Additionally, bomedemstat has been observed to cause a "significant spectral perturbation" in the UV/Vis spectrum of the FAD cofactor of LSD1, indicating it interacts with light in this range.[7]
Q3: What are the common mechanisms of assay interference by small molecules like bomedemstat?
Small molecules can interfere with assays in several ways:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths used in the assay, leading to a false-positive signal.
-
Fluorescence Quenching: The compound can absorb the excitation or emission light of the fluorophore in the assay, resulting in a decreased signal and a potential false-negative result. This is also known as the inner filter effect.
-
Chemical Reactivity: The compound may react with assay components, such as the substrate, enzyme, or detection reagents.
-
Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that may non-specifically inhibit enzymes or sequester assay components.
Q4: Are there specific assay formats that are more susceptible to interference by bomedemstat?
Assays that rely on the production or consumption of molecules that absorb or emit light in the UV-visible range are susceptible. Many commercially available LSD1 activity assays are fluorescence-based and often rely on a coupled-enzyme system.[8] For example, the demethylation reaction of LSD1 produces hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) to oxidize a substrate (like Amplex Red or ADHP) into a highly fluorescent product (resorufin).[9] Bomedemstat could potentially interfere with any of the components in this multi-step process.
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
Symptom: A dose-dependent increase in fluorescence is observed, even in the absence of the enzyme or substrate.
Possible Cause: Autofluorescence of bomedemstat.
Troubleshooting Protocol:
-
Prepare a serial dilution of bomedemstat in the assay buffer.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence from bomedemstat alone, this confirms autofluorescence.
Mitigation Strategies:
-
Wavelength Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths outside the absorption and emission range of bomedemstat.
-
Pre-read Correction: Measure the fluorescence of the plate after adding bomedemstat but before initiating the reaction. Subtract this background fluorescence from the final reading.
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime, while the signal from lanthanide-based TRF probes has a long lifetime, allowing for temporal separation of the signals.[10]
Issue 2: Unexpected Decrease in Fluorescence Signal
Symptom: A dose-dependent decrease in fluorescence is observed that is not attributable to enzyme inhibition.
Possible Cause: Fluorescence quenching (inner filter effect) by bomedemstat.
Troubleshooting Protocol:
-
Perform a standard curve of your fluorescent product (e.g., resorufin) in the presence and absence of a high concentration of bomedemstat.
-
Analyze the data: A decrease in the fluorescence signal of the standard in the presence of bomedemstat indicates quenching.
Mitigation Strategies:
-
Optimize Fluorophore Concentration: Increasing the concentration of the fluorescent probe may overcome the quenching effect, but this needs to be balanced with potential inner filter effects from the probe itself.
-
Use a Red-Shifted Fluorophore: Fluorophores that are excited and emit at longer wavelengths (red-shifted) are generally less susceptible to interference from small molecules.
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence or mass spectrometry-based assay.
Data Presentation
Table 1: Common Fluorophores in LSD1 Assays and Potential for Interference
| Fluorophore | Excitation (nm) | Emission (nm) | Common Use in LSD1 Assays | Potential for Interference with Bomedemstat |
| Resorufin | ~570 | ~585 | Product of HRP-coupled assays (e.g., with Amplex Red) | Moderate to High (aromatic structure of bomedemstat may absorb in this range) |
| Coumarins | ~350-450 | ~400-500 | FRET-based assays | High (significant potential for absorption by bomedemstat in the UV-blue range) |
| Fluorescein | ~494 | ~518 | Labeled antibodies, peptides | High (significant potential for absorption by bomedemstat) |
| Rhodamines | ~550 | ~570 | Labeled antibodies, peptides | Moderate to High (potential for spectral overlap) |
Experimental Protocols
Protocol 1: Assessing Bomedemstat Autofluorescence
-
Prepare a 2x stock solution of bomedemstat at the highest concentration to be used in the assay in the final assay buffer.
-
Perform a serial dilution of the bomedemstat stock solution in the assay buffer in a microplate.
-
Add assay buffer to control wells (blank).
-
Incubate the plate under the same conditions as the primary assay (temperature and time).
-
Read the fluorescence of the plate using the same filter set (excitation and emission wavelengths) as the primary assay.
-
Plot the fluorescence intensity against the concentration of bomedemstat. A linear increase in fluorescence with concentration indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by Bomedemstat
-
Prepare a serial dilution of the fluorescent product of your assay (e.g., resorufin) in the assay buffer in a microplate.
-
Prepare two sets of wells: one with a fixed, high concentration of bomedemstat and one with the vehicle control (e.g., DMSO).
-
Add the fluorescent product dilutions to both sets of wells.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature.
-
Read the fluorescence of the plate.
-
Compare the standard curves from both sets. A rightward shift and a decrease in the maximum fluorescence in the presence of bomedemstat is indicative of quenching.
Mandatory Visualization
Caption: Workflow of a common fluorescent LSD1 assay and potential points of interference by bomedemstat.
Caption: A logical workflow for troubleshooting potential assay interference from bomedemstat.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bomedemstat - Wikipedia [en.wikipedia.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Bomedemstat | C28H34FN7O2 | CID 122460381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bomedemstat Technical Support Center: Ensuring Complete and Irreversible LSD1 Inhibition
Welcome to the Bomedemstat (B606314) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Bomedemstat, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful implementation of Bomedemstat in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bomedemstat?
A1: Bomedemstat, also known as IMG-7289 or MK-3543, is an orally available, small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] It acts as an irreversible inhibitor by forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzymatic pocket of LSD1.[4] This covalent modification leads to sustained and complete inhibition of LSD1's demethylase activity.[5] LSD1 is a key enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.[3][6] By inhibiting LSD1, Bomedemstat leads to an increase in H3K4 and H3K9 methylation, which alters chromatin structure and gene expression, ultimately affecting cell proliferation, differentiation, and apoptosis.[3]
Q2: How specific is Bomedemstat for LSD1?
A2: Bomedemstat exhibits high specificity for LSD1. Preclinical studies have shown that it has over 2500-fold greater specificity for LSD1 compared to the structurally related monoamine oxidases, MAO-A and MAO-B.[7] This high degree of selectivity is a key attribute, contributing to a more manageable off-target effect profile.
Q3: Is the inhibition of LSD1 by Bomedemstat reversible?
A3: No, the inhibition of LSD1 by Bomedemstat is irreversible.[1][3][5] Bomedemstat forms a covalent adduct with the FAD cofactor essential for LSD1's enzymatic activity, leading to a long-lasting inhibitory effect.[4] This irreversible nature means that the restoration of LSD1 activity requires the synthesis of new enzyme.
Q4: What are the expected downstream effects of Bomedemstat treatment in cells?
A4: Inhibition of LSD1 by Bomedemstat leads to a cascade of downstream effects. The most direct effect is the accumulation of mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2) at LSD1 target genes. This can lead to the upregulation of tumor suppressor genes and the repression of genes that promote tumor growth.[1][6] Cellular consequences can include the induction of differentiation (e.g., in hematopoietic cells), inhibition of cell proliferation, and in some cancer cell lines, the induction of apoptosis.[3][8]
Q5: What are the common off-target effects or toxicities observed with Bomedemstat?
A5: In preclinical and clinical studies, the most frequently reported adverse events include dysgeusia (altered taste), fatigue, and gastrointestinal issues such as diarrhea and constipation.[5] A notable on-target hematological effect is thrombocytopenia (a reduction in platelet count), which is considered a pharmacodynamic biomarker of Bomedemstat's activity.[5][7] Importantly, this thrombocytopenia has been shown to be reversible upon cessation of treatment.[7]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with Bomedemstat.
Issue 1: Inconsistent or weak inhibition of LSD1 activity.
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Bomedemstat is a time-dependent inhibitor. To achieve complete and irreversible inhibition, a sufficient pre-incubation period with the enzyme is necessary before adding the substrate in enzymatic assays. A pre-incubation of at least 30 minutes is recommended to reach steady-state conditions.[7] |
| Compound Instability | While Bomedemstat is orally bioavailable, its stability in cell culture media over long-term experiments should be considered. If a loss of efficacy is observed over time, consider replenishing the media with fresh Bomedemstat more frequently (e.g., every 24-48 hours). |
| Incorrect Dosing | The optimal concentration of Bomedemstat is cell-line dependent. Perform a dose-response curve to determine the IC50 value for your specific cell line. For long-term experiments, using a concentration at or slightly above the IC50 is advisable to balance efficacy with minimal cytotoxicity. |
Issue 2: Unexpected or off-target effects in cell culture.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of any compound can lead to non-specific effects. Ensure you are using a concentration range that is relevant to the IC50 for LSD1 inhibition and not excessively high. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to LSD1 inhibition and potential off-target effects. It is crucial to establish a baseline toxicity profile for your specific cell line using a viability assay. |
| Contamination | Cell culture contamination can lead to a variety of unexpected results. Regularly check your cultures for signs of bacterial or fungal contamination. |
Issue 3: Difficulty in detecting changes in histone methylation by Western Blot.
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Quality | Use a well-validated antibody specific for the histone modification of interest (e.g., H3K4me2). Check the manufacturer's datasheet for recommended applications and dilutions. |
| Insufficient Protein Loading | Histones are abundant proteins, but detecting specific modifications may require loading a sufficient amount of nuclear extract or whole-cell lysate (typically 15-30 µg). |
| Inefficient Nuclear Extraction | For a stronger signal of histone modifications, consider performing a nuclear extraction to enrich for nuclear proteins. |
| Suboptimal Transfer Conditions | Histones are small proteins. Ensure your Western blot transfer conditions are optimized for low molecular weight proteins. Using a 0.2 µm pore size membrane may be beneficial. |
Data Presentation
Bomedemstat Potency and Selectivity
| Parameter | Target | Value | Assay Conditions | Reference |
| IC50 | LSD1 | 9.7 ± 4.0 nM | Enzymatic assay with 30 min pre-incubation | [7] |
| IC50 | MAO-A | 26.8 µM | Enzymatic assay with 30 min pre-incubation | [1] |
| IC50 | MAO-B | 34.27 µM | Enzymatic assay with 30 min pre-incubation | [1] |
Experimental Protocols
Protocol 1: Western Blotting for H3K4me2 Levels
Objective: To measure the change in H3K4 dimethylation in cells following Bomedemstat treatment.
Materials:
-
Cell lysis buffer (RIPA buffer or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane (0.2 µm or 0.45 µm)
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K4me2 and Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with Bomedemstat or vehicle control for the desired time. Harvest cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 15-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (anti-H3K4me2, typically 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of Bomedemstat on cell proliferation.
Materials:
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar MTT-based assay
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well).
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of Bomedemstat (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).
-
Assay Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Bomedemstat's Mechanism of Action
Caption: Bomedemstat irreversibly inhibits LSD1, leading to increased H3K4 methylation and altered gene expression.
LSD1 Signaling in Hematopoiesis
Caption: LSD1, in complex with GFI1B, plays a crucial role in hematopoietic differentiation, which is inhibited by Bomedemstat.
Troubleshooting Logic for Western Blot
Caption: A logical workflow for troubleshooting weak Western blot signals for H3K4me2 after Bomedemstat treatment.
References
- 1. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Bomedemstat formulation for optimal oral bioavailability in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the oral formulation of bomedemstat (B606314) for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective oral formulation for bomedemstat in preclinical animal studies?
A common and effective vehicle for oral administration of bomedemstat in mice is a suspension in a solution of 0.5% Tween 80 and 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.[1] This formulation has been used successfully in pharmacokinetic and pharmacodynamic studies.
Q2: What are the key pharmacokinetic parameters of bomedemstat when administered orally in mice?
In C57BL/6 mice, oral administration of bomedemstat at 10 mg/kg resulted in an area under the curve (AUC0-t) of 2.27 μM/h and an elimination half-life (t1/2) of 4.98 hours.[1] For comparison, intravenous administration at 3 mg/kg resulted in an AUC0-t of 2.52 μM/h and a t1/2 of 5.66 hours.[1]
Q3: How can I assess the oral bioavailability of my bomedemstat formulation?
To determine oral bioavailability, you will need to perform a pharmacokinetic study comparing the plasma concentration-time profiles of bomedemstat after oral and intravenous (IV) administration. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Q4: What are the signs of gastrointestinal distress in animals after oral gavage with a bomedemstat formulation?
Signs of gastrointestinal distress in mice or other rodents can include weight loss, hunched posture, ruffled fur, lethargy, diarrhea, or abdominal distension.[2][3] If these signs are observed, it is important to evaluate the formulation and gavage technique.
Troubleshooting Guides
Issue 1: Poor or Variable Oral Bioavailability
Possible Cause 1: Low Solubility of Bomedemstat
Bomedemstat, like many small molecule inhibitors, may have limited aqueous solubility, which can hinder its absorption in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Ensure that the bomedemstat powder is micronized to increase its surface area for dissolution. Techniques like ball milling or jet milling can be employed.[4][5]
-
Formulation Optimization with Co-solvents: Consider the use of co-solvents in your formulation to improve solubility. Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) 300 or 400 can be effective.[6] A common combination for preclinical studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance absorption.[8] This can include simple oil solutions or self-emulsifying drug delivery systems (SEDDS).
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[5]
-
Possible Cause 2: Inadequate Formulation Vehicle
The chosen vehicle may not be optimal for suspending or solubilizing bomedemstat, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Evaluate Vehicle Components: The combination of a surfactant (e.g., Tween 80) and a suspending agent (e.g., CMC-Na) is often used to create a stable suspension.[9][10] Ensure proper concentrations and mixing procedures.
-
pH Adjustment: The solubility of ionizable compounds can be influenced by pH. Investigating the pH-solubility profile of bomedemstat could inform the use of buffered vehicles.[11]
-
Alternative Vehicles: If a simple suspension is not effective, explore other vehicle options such as those mentioned in "Possible Cause 1."
-
Issue 2: Signs of Gastrointestinal Toxicity or Intolerance in Animals
Possible Cause 1: Irritation from the Formulation
Some components of the formulation, such as certain co-solvents or high concentrations of surfactants, can cause gastrointestinal irritation.[12]
-
Troubleshooting Steps:
-
Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model.
-
Reduce Irritating Excipients: If a particular excipient is suspected of causing irritation, try to reduce its concentration or replace it with a more biocompatible alternative.
-
Consider Alternative Formulations: Lipid-based formulations or solid dispersions can sometimes be better tolerated than solvent-based systems.
-
Possible Cause 2: Improper Oral Gavage Technique
Incorrect gavage technique can lead to esophageal injury, stress, or accidental administration into the trachea, causing distress to the animal.[3]
-
Troubleshooting Steps:
-
Proper Training: Ensure that personnel performing oral gavage are properly trained and experienced.
-
Correct Gavage Needle Size: Use a gavage needle with a ball-tipped end that is appropriately sized for the animal to prevent tissue damage.[3]
-
Observe Animal During and After Dosing: Monitor the animal for any signs of distress during and immediately after the procedure. If fluid comes out of the nose or mouth, the needle may have entered the trachea.[3]
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Bomedemstat in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (3 mg/kg) |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice |
| Vehicle | 0.5% Tween 80, 0.5% CMC-Na | 2% DMSO, 10% HP-β-CD |
| AUC0-t (μM/h) | 2.27 | 2.52 |
| t1/2 (h) | 4.98 | 5.66 |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Preparation of Bomedemstat Oral Suspension
This protocol describes the preparation of a 1 mg/mL bomedemstat suspension for oral gavage in mice.
-
Materials:
-
Bomedemstat powder
-
Tween 80
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
-
Methodology:
-
Prepare the Vehicle:
-
In a suitable container, add 0.5 g of Tween 80 and 0.5 g of CMC-Na to approximately 90 mL of sterile water.
-
Stir the mixture using a magnetic stirrer until all components are fully dissolved. This may take some time.
-
Add sterile water to bring the final volume to 100 mL.
-
-
Prepare the Bomedemstat Suspension:
-
Weigh the required amount of bomedemstat powder to achieve a final concentration of 1 mg/mL.
-
In a mortar, add a small amount of the prepared vehicle to the bomedemstat powder and levigate to form a smooth paste. This helps to ensure the powder is well-wetted and reduces particle aggregation.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the mixture to a suitable container and stir continuously using a magnetic stirrer during dosing to maintain a uniform suspension.
-
-
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a basic design for a pharmacokinetic study to evaluate the oral bioavailability of a bomedemstat formulation.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Group Allocation:
-
Group 1: Oral administration of bomedemstat formulation (e.g., 10 mg/kg).
-
Group 2: Intravenous administration of bomedemstat in a suitable IV formulation (e.g., 3 mg/kg).
-
-
Procedure:
-
Dosing:
-
For the oral group, administer the bomedemstat suspension via oral gavage.
-
For the IV group, administer the bomedemstat solution via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of bomedemstat in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
-
-
Visualizations
Caption: Workflow for Oral Formulation and Bioavailability Study.
Caption: Troubleshooting Logic for Poor Oral Bioavailability.
References
- 1. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digestive System - Infectious Diseases of Mice and Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Gastrointestinal Side Effects of Bomedemstat in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during in vivo experiments with Bomedemstat.
Troubleshooting Guide: Gastrointestinal Side Effects
This guide addresses the most commonly reported GI side effects associated with Bomedemstat administration in preclinical and clinical studies.
Issue 1: Altered Taste Perception (Dysgeusia)
Description: Animals may exhibit changes in food or water consumption, particularly a preference for or avoidance of certain tastes. This may be indicative of dysgeusia, a distortion of the sense of taste, which has been reported as a common adverse event in clinical trials of Bomedemstat.[1][2][3]
Potential Mechanism: The precise mechanism is not fully elucidated. However, Lysine-specific demethylase 1 (LSD1) is known to play a role in the regulation of gene expression in various cell types.[4] Taste receptor cells undergo constant renewal, and alterations in the epigenetic regulation of genes involved in taste perception or cell differentiation within the taste buds could lead to dysgeusia.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm and Quantify | Implement a conditioned taste aversion (CTA) test. | To objectively measure changes in taste preference and confirm if Bomedemstat is inducing a negative association with a specific taste. |
| 2. Histological Analysis | Collect tongue tissue for histological examination of taste buds. | To assess for morphological changes in taste buds, such as alterations in cell number, size, or structure. |
| 3. Supportive Care | Provide highly palatable and varied diets. | To encourage adequate nutritional intake despite potential taste alterations. |
| 4. Dose-Response Evaluation | If feasible within the experimental design, assess if the severity of dysgeusia is dose-dependent. | To determine if a lower effective dose could mitigate this side effect. |
Issue 2: Constipation
Description: Investigators may observe a decrease in the frequency and/or volume of fecal output in animals treated with Bomedemstat. Constipation has been frequently reported in clinical studies.[1][2][3]
Potential Mechanism: LSD1 is crucial for the maturation of intestinal epithelial cells, including secretory cell lineages like goblet cells.[5] Goblet cells are responsible for producing mucus, which lubricates the intestinal tract and facilitates the passage of stool. Inhibition of LSD1 by Bomedemstat may impair goblet cell function, leading to reduced mucus production and consequently, constipation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Monitor and Quantify | Systematically monitor and record fecal pellet output (number and weight) and fecal water content. | To obtain quantitative data on the severity of constipation. |
| 2. Assess GI Transit Time | Perform a gastrointestinal transit assay using a non-absorbable marker (e.g., carmine (B74029) red or charcoal meal). | To determine if Bomedemstat is affecting intestinal motility. |
| 3. Histological Examination | Analyze colonic tissue sections stained with Alcian Blue or Periodic acid-Schiff (PAS) to visualize and quantify goblet cells and mucus production. | To directly assess the impact of Bomedemstat on the colonic mucosa. |
| 4. Supportive Care | Ensure adequate hydration and consider providing fiber-rich chow if appropriate for the animal model and study design. | To help alleviate constipation through dietary management. |
Issue 3: Diarrhea
Description: An increase in the frequency and fluidity of fecal matter may be observed in some animals. Diarrhea has also been noted as a possible side effect in clinical trials.[1]
Potential Mechanism: While seemingly contradictory to constipation, diarrhea can also result from disruptions in intestinal epithelial homeostasis. LSD1 plays a role in maintaining the intestinal barrier and regulating immune cell composition in the gut.[5] Inhibition of LSD1 could potentially lead to an inflammatory response or altered epithelial barrier function, resulting in increased fluid secretion and diarrhea.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Characterize the Diarrhea | Note the onset, duration, and severity of diarrhea. Assess for signs of dehydration. | To understand the clinical presentation and potential for secondary complications. |
| 2. Evaluate Intestinal Permeability | Conduct an in vivo intestinal permeability assay (e.g., using FITC-dextran). | To determine if Bomedemstat is compromising the integrity of the intestinal barrier. |
| 3. Assess for Inflammation | Perform histological analysis of intestinal tissue for signs of inflammation (e.g., immune cell infiltration). Measure levels of pro-inflammatory cytokines in tissue homogenates or serum. | To investigate if an inflammatory response is contributing to the diarrhea. |
| 4. Supportive Care | Provide fluid and electrolyte replacement as necessary to prevent dehydration. | To manage the clinical consequences of diarrhea. |
Quantitative Data Summary from Clinical Trials
The following table summarizes the incidence of gastrointestinal adverse events (AEs) reported in a Phase 2 study of Bomedemstat in patients with essential thrombocythemia.
| Adverse Event | Incidence (N=73) | Reference |
| Dysgeusia | 55% | [3] |
| Constipation | 38% | [3] |
| Diarrhea | >20% | [1] |
Note: This data is from human clinical trials and may not directly translate to preclinical models, but it provides a valuable reference for potential side effects to monitor.
FAQs: Experimental Protocols and Methodologies
Q1: How can I assess for Bomedemstat-induced dysgeusia in my animal model?
A1: The Conditioned Taste Aversion (CTA) test is a standard behavioral assay to evaluate drug-induced taste alterations in rodents.[6][7][8]
Detailed Methodology for Conditioned Taste Aversion (CTA) Test:
-
Habituation: For several days, habituate water-deprived animals to receiving their daily water intake during a limited period (e.g., 30 minutes) in the experimental cages.
-
Conditioning Day:
-
Present the animals with a novel taste solution (e.g., 0.1% saccharin (B28170) solution) instead of water.
-
Immediately after the drinking session, administer Bomedemstat at the desired experimental dose.
-
A control group should receive the saccharin solution followed by a vehicle injection.
-
-
Test Day (24-48 hours later):
-
Offer the animals a two-bottle choice: one with the saccharin solution and one with plain water.
-
Measure the volume of liquid consumed from each bottle over a set period.
-
-
Interpretation: A significant decrease in the consumption of the saccharin solution in the Bomedemstat-treated group compared to the control group indicates a conditioned taste aversion, suggesting that the drug induced a negative association with that taste.
Q2: What is a detailed protocol to quantify constipation in rodents treated with Bomedemstat?
A2: You can quantify constipation by measuring fecal output and gastrointestinal transit time.
Detailed Methodology for Fecal Output and GI Transit Time:
Fecal Output Measurement:
-
House animals individually in cages with a wire mesh bottom to allow for easy collection of fecal pellets.
-
At baseline (before Bomedemstat treatment) and at specified time points during treatment, collect all fecal pellets produced over a defined period (e.g., 24 hours).
-
Record the total number of pellets and the total wet weight.
-
To determine fecal water content, dry the pellets in an oven at 60°C until a constant weight is achieved. The difference between the wet and dry weight represents the water content.
Gastrointestinal Transit Time (Charcoal Meal Assay):
-
Fast the animals for a period appropriate for the species (e.g., 12-18 hours for rats, with free access to water).
-
Administer Bomedemstat or vehicle at the designated time before the charcoal meal.
-
Administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) orally by gavage.
-
After a specific time (e.g., 30-60 minutes), euthanize the animals by an approved method.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the rectum.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. A decrease in this percentage in the Bomedemstat-treated group indicates delayed transit.
Q3: How can I perform a histological analysis to assess the impact of Bomedemstat on the intestinal epithelium?
A3: Histological analysis can reveal changes in the cellular composition and structure of the intestinal lining.
Detailed Methodology for Intestinal Histology:
-
Tissue Collection and Fixation:
-
At the end of the experiment, euthanize the animals and collect sections of the small and large intestine.
-
Flush the intestinal segments gently with cold phosphate-buffered saline (PBS).
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, including assessment of inflammation, crypt depth, and villus length.
-
Alcian Blue or Periodic acid-Schiff (PAS): To specifically stain and quantify goblet cells and mucus production.
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light microscope.
-
Quantify parameters such as villus height, crypt depth, number of goblet cells per crypt/villus, and the thickness of the mucus layer.
-
Compare these quantitative measures between Bomedemstat-treated and control groups.
-
Visualizations
Signaling Pathway and Potential GI Effects of Bomedemstat
Caption: Bomedemstat's inhibition of LSD1 may alter gut epithelial differentiation, leading to GI side effects.
Experimental Workflow for Investigating GI Side Effects
Caption: A systematic workflow for investigating potential gastrointestinal side effects of Bomedemstat.
Logical Relationship of Bomedemstat's Action in the Gut
Caption: Logical flow from Bomedemstat administration to potential gastrointestinal symptoms.
References
- 1. sec.gov [sec.gov]
- 2. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 4. The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 drives intestinal epithelial maturation and controls small intestinal immune cell composition independent of microbiota in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conditioned taste aversion (CTA) test [bio-protocol.org]
- 8. Conditioned Taste Aversion [augusta.edu]
Addressing lot-to-lot variability of Bomedemstat hydrochloride powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bomedemstat hydrochloride powder. It specifically addresses potential issues arising from lot-to-lot variability to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through histone demethylation.[1][2][3][4] By inhibiting LSD1, Bomedemstat increases the methylation of histones, which can alter gene expression to inhibit cancer cell proliferation and induce apoptosis.[5] It is currently under investigation for the treatment of myeloproliferative neoplasms (MPNs) such as essential thrombocythemia and myelofibrosis.[4][6]
Q2: What are the potential causes of lot-to-lot variability in this compound powder?
A2: While specific data on this compound is limited, lot-to-lot variability in active pharmaceutical ingredients (APIs) can stem from several factors during manufacturing. These include, but are not limited to:
-
Changes in raw materials or synthesis route.
-
Variations in crystallization and drying conditions.
-
Differences in milling processes affecting particle size.
-
Storage and handling conditions.
These factors can influence the powder's physical and chemical properties, potentially impacting its performance in downstream applications.
Q3: What are the critical quality attributes of this compound powder that could be affected by lot-to-lot variability?
A3: Key quality attributes for a potent, orally administered API powder like this compound that can be affected by manufacturing variability include:
-
Particle Size Distribution: Influences dissolution rate and bioavailability.[7][8][9][10][]
-
Crystallinity and Polymorphism: Different polymorphic forms can have different solubilities and stabilities.[9]
-
Purity Profile: Presence of impurities can affect biological activity and safety.
-
Powder Flow and Density: Affects ease of handling, weighing, and formulation uniformity.
-
Solubility and Dissolution Rate: Critical for achieving desired therapeutic concentrations.[7][10][]
Q4: How should this compound powder be handled and stored?
A4: According to available safety data sheets, this compound should be handled with care. Avoid inhalation, and contact with skin and eyes.[12][13] Use in a well-ventilated area, such as a fume hood, is recommended.[13] For long-term storage, it is advised to store the powder at -20°C for months to years, while for short-term storage, 0-4°C for days to weeks is acceptable.[14] Stock solutions should be stored at -80°C for up to 6 months.[5]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Lots
Q: We are observing significant differences in the dissolution rate of this compound from two different lots, leading to variable results in our in vitro assays. How can we troubleshoot this?
A: Inconsistent dissolution is a common issue that can often be traced back to variations in the physical properties of the API powder.[15][16] A systematic approach is recommended to identify the root cause.
Experimental Workflow for Investigating Dissolution Variability
Caption: Workflow for troubleshooting lot-to-lot dissolution variability.
Recommended Experimental Protocols:
-
Particle Size Distribution Analysis:
-
Method: Laser Diffraction.
-
Protocol: Disperse a representative sample of each lot in a suitable non-solvent dispersant. Analyze using a laser diffraction particle size analyzer to obtain the particle size distribution. Compare the D10, D50, and D90 values between the lots. Smaller particle sizes generally lead to a faster dissolution rate due to increased surface area.
-
-
Solid-State Characterization:
-
Method: X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Protocol:
-
XRPD: Analyze a small amount of powder from each lot to identify the crystalline form. Differences in the diffraction patterns may indicate polymorphism.
-
DSC: Heat a sample of each lot at a controlled rate to determine the melting point and detect any polymorphic transitions. Different polymorphs can have significantly different solubilities.
-
-
-
Purity Analysis:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Protocol: Develop and validate a stability-indicating HPLC method. Analyze the purity of each lot to ensure that the presence of any impurities is not affecting the dissolution properties.
-
Data Summary Table for Troubleshooting Dissolution Variability:
| Analytical Technique | Parameter Measured | Lot A | Lot B | Potential Impact on Dissolution |
| Laser Diffraction | D50 (µm) | Smaller particles increase surface area and dissolution rate. | ||
| XRPD | Crystalline Form | Different polymorphs can have different solubilities. | ||
| DSC | Melting Point (°C) | A lower melting point may indicate an amorphous content or a different polymorph. | ||
| HPLC | Purity (%) | Impurities can affect wettability and dissolution. |
Issue 2: Altered Biological Activity or Potency in Cell-Based Assays
Q: We have observed a decrease in the potency (higher IC50) of this compound from a new lot in our cancer cell line proliferation assays. What could be the cause?
A: A change in biological potency can be due to chemical or physical differences between the lots. The primary mechanism of Bomedemstat is the inhibition of LSD1, which leads to changes in histone methylation and subsequent downstream effects on gene expression, ultimately inducing apoptosis and cell cycle arrest.[5]
LSD1 Signaling Pathway Inhibition by Bomedemstat
Caption: Bomedemstat inhibits LSD1, leading to altered gene expression and anti-cancer effects.
Troubleshooting Steps for Altered Potency:
-
Confirm Solution Concentration:
-
Method: UV-Vis Spectroscopy or HPLC.
-
Protocol: Prepare fresh stock solutions from both lots. Verify the concentration of the solutions using a validated analytical method to rule out errors in weighing or dissolution of the powder.
-
-
Assess Purity and Degradation:
-
Method: HPLC-MS.
-
Protocol: Analyze both lots for the presence of impurities or degradation products that might interfere with the biological activity of Bomedemstat.
-
-
Evaluate Physical Properties:
-
Action: Refer to the troubleshooting guide for inconsistent dissolution (Issue 1). Poor solubility or a different polymorphic form in the new lot could lead to a lower effective concentration in your cell culture media.
-
Data Summary Table for Troubleshooting Potency Issues:
| Analytical Technique | Parameter Measured | Lot A | Lot B | Potential Impact on Potency |
| HPLC | Concentration of Stock Solution (mM) | Inaccurate concentration leads to incorrect dosing. | ||
| HPLC-MS | Impurity Profile (%) | Impurities may have antagonistic effects or be inactive. | ||
| XRPD | Crystalline Form | Different polymorphs can have different solubilities in media. |
By systematically evaluating the chemical and physical properties of different lots of this compound, researchers can identify the root causes of variability and implement appropriate controls to ensure the reliability and reproducibility of their experimental results.
References
- 1. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis [mdpi.com]
- 3. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the effect of API properties on bioavailability through absorption modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 16. Troubleshooting Dissolution Methods for Solid Oral Dosage Forms : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
Bomedemstat Technical Support Center: Reversibility of On-Target Hematological Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the on-target hematological effects of Bomedemstat (formerly IMG-7289) and their reversibility. Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in hematopoietic stem cell regulation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target hematological effect of Bomedemstat?
A1: The primary on-target effect of Bomedemstat is a reduction in platelet counts (thrombocytopenia).[3] This is due to the inhibition of LSD1, which plays a crucial role in the maturation of megakaryocytes, the precursor cells to platelets.[4][5] Dose adjustments are often utilized in clinical trials to manage the platelet count within a target range.[4]
Q2: Are the hematological effects of Bomedemstat reversible?
A2: Yes, preclinical data indicate that the thrombocytopenia induced by Bomedemstat is reversible upon cessation of treatment.[6] Clinical studies have incorporated washout periods, during which hematological parameters are monitored.[5][7]
Q3: How is the dose of Bomedemstat managed to control for its hematological effects?
A3: In clinical trials, the dose of Bomedemstat is individually titrated based on the patient's platelet count to maintain it within a therapeutic range, typically between 200-400 x 109/L for essential thrombocythemia (ET).[4] This personalized dosing strategy helps to manage the on-target hematological effects.
Q4: What is the mechanism of action of Bomedemstat that leads to its hematological effects?
A4: Bomedemstat irreversibly inhibits LSD1, an enzyme that demethylates histone H3 on lysine (B10760008) 4 (H3K4).[6] This inhibition alters gene expression in hematopoietic stem and progenitor cells, leading to a reduction in the proliferation of megakaryocytes and subsequently, a decrease in platelet production.[4][8] LSD1 forms a complex with the transcription factor GFI1B to regulate gene programs essential for megakaryopoiesis.[8][9]
Troubleshooting Guide
Issue: Unexpectedly severe thrombocytopenia observed in a preclinical animal model.
-
Possible Cause 1: Incorrect Dosing. The administered dose of Bomedemstat may be too high for the specific animal model or strain.
-
Troubleshooting Step: Review and verify the dosing calculations and administration protocol. Consider performing a dose-response study to determine the optimal dose for the desired level of platelet reduction.[6]
-
-
Possible Cause 2: Individual Animal Variability. There can be significant inter-animal variability in drug metabolism and response.
-
Troubleshooting Step: Monitor individual animal platelet counts closely throughout the study. If significant variability is observed, consider increasing the sample size to ensure statistical power.[6]
-
Issue: Difficulty in distinguishing between on-target hematological effects and general toxicity.
-
Possible Cause: Overlapping Toxicities. At higher doses, Bomedemstat may lead to reductions in other hematopoietic cell lines beyond platelets.[6]
-
Troubleshooting Step 1: Comprehensive Hematological Monitoring. Conduct complete blood counts (CBCs) with differentials at multiple time points to monitor for changes in red blood cells, white blood cells, and platelets. This will help to determine the specificity of the hematological effects.[6]
-
Troubleshooting Step 2: Bone Marrow Analysis. If pancytopenia is observed, a bone marrow analysis can provide insights into the cellularity and morphology of hematopoietic precursors, helping to identify impacts on other lineages.[6]
-
Troubleshooting Step 3: Correlate with Pharmacokinetic Data. Relating the observed hematological changes to the plasma concentration of Bomedemstat can help establish a dose-response relationship and define a therapeutic window that maximizes on-target effects while minimizing off-target toxicities.[6]
-
Data Presentation
Table 1: Summary of Bomedemstat's On-Target Hematological Effects in a Phase 2 Study in Patients with Essential Thrombocythemia (NCT04254978)
| Parameter | Baseline (Mean) | On-Treatment (Median Time to Response) | Reference |
| Platelet Count | 825 x 109/L | ≤400 x 109/L in a median of 8.1 weeks (for patients treated ≥12 weeks) | [4] |
| White Blood Cell (WBC) Count | 8.9 x 109/L | Reduction to <10 x 109/L in 89% of patients with baseline WBC ≥10 x 109/L | [4] |
| Hemoglobin (Hb) | 13.1 g/dL | Stable | [4] |
Table 2: Key Findings from a Phase 2 Study of Bomedemstat in Essential Thrombocythemia (ET)
| Endpoint | Result | Reference |
| Platelet Count Reduction (patients treated for ≥24 weeks) | 100% (62/62) achieved a platelet count in the normal range. | [10] |
| Median Time to First Normal Platelet Count | 10 weeks | [10] |
| Durable Response (platelet count ≤ 400 x 109/L for ≥ 12 weeks) | 89% (25/28) of patients treated for 48 weeks achieved a durable response. | [10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Bomedemstat-Induced Thrombocytopenia and its Reversibility in a Rodent Model
This protocol outlines a general procedure for evaluating the on-target hematological effects of Bomedemstat and their reversibility in a preclinical setting.
-
Animal Model: C57BL/6 mice are a commonly used rodent model.[6]
-
Acclimatization: Animals should be acclimated for a minimum of one week prior to the start of the experiment.[6]
-
Group Allocation: Randomly assign animals to a vehicle control group and at least one Bomedemstat treatment group (e.g., 40 mg/kg/day).[6]
-
Baseline Data Collection: Collect a baseline blood sample from each animal via a suitable method (e.g., tail vein) for a complete blood count (CBC).[6]
-
Drug Administration: Administer Bomedemstat or vehicle orally once daily for a predetermined period (e.g., 7 days).[6]
-
On-Treatment Monitoring: Collect blood samples at intermediate time points (e.g., day 3 and day 7) to monitor the kinetics of platelet reduction.[6]
-
Treatment Cessation: After the treatment period, cease drug administration.[6]
-
Reversibility Monitoring: Continue to collect blood samples at regular intervals post-treatment (e.g., day 10, 14, and 21) to monitor the recovery of platelet counts to baseline levels.[6]
-
Data Analysis: Analyze the CBC data to determine the nadir of platelet counts and the time course of recovery after treatment discontinuation.[6]
Protocol 2: Monitoring Hematological Parameters in a Clinical Trial Setting (Based on NCT04254978)
This protocol provides a general overview of how hematological parameters are monitored in a clinical trial of Bomedemstat.
-
Patient Population: Patients with a confirmed diagnosis of a myeloproliferative neoplasm, such as Essential Thrombocythemia.[4]
-
Washout Period: Patients must discontinue prior therapies for a specified period (e.g., at least 1 week, 4 weeks for interferon) before initiating Bomedemstat.[4]
-
Baseline Assessment: Collect baseline hematological parameters, including a complete blood count with differential, prior to the first dose of Bomedemstat.[4]
-
Dose Titration: The starting dose of Bomedemstat (e.g., 0.6 mg/kg/day) is titrated based on individual platelet counts to a target range (e.g., 200-400 x 109/L).[4]
-
Regular Monitoring: Hematological parameters are monitored frequently, especially during the initial treatment phase, to assess response and manage any hematological adverse events.[4]
-
Washout for Assessment: In some study designs, a washout period (e.g., up to 28 days) may be implemented after a defined treatment period to assess the reversibility of effects.[5][7] During this washout, hematological parameters are closely monitored.
Mandatory Visualization
Caption: Bomedemstat's mechanism of action on megakaryocyte differentiation.
Caption: Workflow for assessing the reversibility of Bomedemstat's hematological effects.
References
- 1. join.targetedonc.com [join.targetedonc.com]
- 2. merck.com [merck.com]
- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of bleeding disorderassociated GFI1BQ287* mutation and its affected pathways in megakaryocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
Bomedemstat Technical Support Center: Cross-Reactivity with Monoamine Oxidases (MAO-A/B)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the cross-reactivity of bomedemstat (B606314) with monoamine oxidases (MAO-A and MAO-B).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of bomedemstat?
A1: Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression through the demethylation of histones.[1][2] By inhibiting LSD1, bomedemstat alters gene expression patterns that drive the proliferation of malignant cells, leading to their differentiation and programmed cell death (apoptosis).[1]
Q2: Does bomedemstat show cross-reactivity with other enzymes?
A2: Bomedemstat is a highly specific inhibitor of LSD1.[2][3] Preclinical studies have demonstrated that it has over 2500-fold greater specificity for LSD1 compared to the structurally related monoamine oxidases, MAO-A and MAO-B.[2][3] This high specificity is a key attribute, minimizing the potential for off-target effects commonly associated with less selective LSD1 inhibitors.[3]
Q3: What are the potential consequences of off-target MAO inhibition?
A3: Inhibition of MAO-A and MAO-B can lead to various adverse effects due to the role of these enzymes in metabolizing neurotransmitters like serotonin (B10506) and dopamine.[4] Off-target MAO inhibition can result in neurotoxicity, hepatotoxicity, and cardiovascular toxicity.[3] It can also lead to dangerous drug-drug interactions and interactions with certain foods rich in tyramine, potentially causing a hypertensive crisis.[4][5] The high selectivity of bomedemstat for LSD1 over MAOs is crucial for a favorable safety profile.[1][3]
Q4: What are the reported off-target effects of bomedemstat in clinical and preclinical studies?
A4: The most commonly reported adverse events in studies with bomedemstat include dysgeusia (altered taste), fatigue, and gastrointestinal issues such as constipation.[2][6] The on-target effect of thrombocytopenia (a reduction in platelet count) is also observed and is considered a pharmacodynamic biomarker of bomedemstat's activity.[2] Importantly, this thrombocytopenia has been shown to be reversible upon cessation of treatment.[2]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype or toxicity observed in vitro.
-
Possible Cause: While highly selective, extreme concentrations of bomedemstat in in vitro systems might lead to off-target effects. It is also possible that the observed phenotype is a downstream consequence of potent LSD1 inhibition rather than an off-target effect.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot to verify an increase in H3K4me2 levels, a direct marker of LSD1 inhibition.
-
Dose-Response Curve: Generate a detailed dose-response curve to ensure the observed effect is consistent with the known IC50 of bomedemstat for LSD1.
-
Use a Structurally Unrelated LSD1 Inhibitor: Compare the phenotype with that induced by a different class of LSD1 inhibitor to see if the effect is target-specific.
-
Control for MAO Inhibition: In parallel, treat cells with a selective MAO-A and MAO-B inhibitor (at relevant concentrations) to rule out the involvement of this pathway.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Differences in drug metabolism, pharmacokinetics, and pharmacodynamics between in vitro and in vivo models can lead to varied outcomes.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of bomedemstat in the plasma and target tissue of the animal model to ensure adequate exposure.
-
Pharmacodynamic Assessment: Assess on-target engagement in vivo by measuring H3K4me2 levels in tissues of interest.
-
Evaluate Animal Health: Monitor for any signs of toxicity that might confound the experimental results. The on-target effect of thrombocytopenia should be monitored as a biomarker of drug activity.[2]
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of bomedemstat against its primary target, LSD1, and the monoamine oxidases, MAO-A and MAO-B.
| Target Enzyme | Bomedemstat IC50 (µM) | Fold Specificity (vs. LSD1) | Reference |
| LSD1 | ~0.01 | - | [7] |
| MAO-A | >25 | >2500 | [7] |
| MAO-B | >25 | >2500 | [7] |
Experimental Protocols
1. LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Fluorometric Method)
This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
-
Principle: LSD1-mediated demethylation of a di-methylated histone H3 lysine (B10760008) 4 (H3K4me2) peptide substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured.
-
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated H3(1-21)K4 peptide substrate
-
Bomedemstat
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or similar fluorogenic HRP substrate)
-
Black, flat-bottom 96- or 384-well microplates
-
Plate reader capable of fluorescence measurement (Excitation: ~530-540 nm, Emission: ~590 nm)
-
-
Procedure:
-
Prepare serial dilutions of bomedemstat in DMSO and add to the wells of the microplate.
-
Add the LSD1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing the H3K4me2 peptide substrate and HRP in the assay buffer.
-
Add the fluorogenic substrate (e.g., Amplex Red) to the reaction mix immediately before initiating the reaction.
-
Add the reaction mix to all wells to start the enzymatic reaction.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of bomedemstat and determine the IC50 value.
-
2. MAO-A/B Inhibition Assay (MAO-Glo™ Assay)
This is a luminescent-based assay for measuring MAO activity.
-
Principle: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate. MAO converts this substrate into luciferin (B1168401). In a second step, a Luciferin Detection Reagent is added which contains luciferase, converting the luciferin into a stable, glow-type luminescent signal that is directly proportional to MAO activity.
-
Materials:
-
MAO-Glo™ Assay Kit (Promega), which includes luminogenic MAO substrate, MAO Reaction Buffer, and Luciferin Detection Reagent.
-
Recombinant human MAO-A or MAO-B enzyme.
-
Bomedemstat.
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of bomedemstat in DMSO and add to the wells of the microplate.
-
Add the MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the luminogenic MAO substrate to initiate the MAO reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of bomedemstat and determine the IC50 value.
-
3. MAO-A/B Inhibition Assay (Kynuramine Substrate-Based Spectrophotometric Method)
This is a continuous spectrophotometric assay for MAO activity.
-
Principle: This assay measures the rate of oxidation of the nonselective MAO substrate, kynuramine, to its product, 4-hydroxyquinoline (B1666331). The formation of 4-hydroxyquinoline can be monitored by measuring the increase in absorbance at approximately 316 nm. To measure the activity of a specific MAO isoform, a selective inhibitor for the other isoform is pre-incubated with the enzyme.
-
Materials:
-
Recombinant human MAO-A or MAO-B enzyme.
-
Kynuramine (substrate).
-
Bomedemstat.
-
Selective MAO-A inhibitor (e.g., clorgyline) or MAO-B inhibitor (e.g., selegiline) for isoform-specific measurements.
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
UV-transparent 96-well plates or cuvettes.
-
Spectrophotometer capable of measuring absorbance at 316 nm.
-
-
Procedure:
-
To measure MAO-A activity, pre-incubate the MAO-B enzyme with a selective inhibitor (e.g., selegiline). Conversely, to measure MAO-B activity, pre-incubate the MAO-A enzyme with a selective inhibitor (e.g., clorgyline).
-
Prepare serial dilutions of bomedemstat.
-
In a UV-transparent plate or cuvette, add the assay buffer, the appropriate MAO enzyme, and the bomedemstat dilution.
-
Initiate the reaction by adding kynuramine.
-
Immediately begin monitoring the increase in absorbance at 316 nm over time.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each concentration of bomedemstat and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of bomedemstat.
Caption: Experimental workflow for determining bomedemstat selectivity.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. euroclonegroup.it [euroclonegroup.it]
- 6. blossombio.com [blossombio.com]
- 7. benchchem.com [benchchem.com]
Developing assays to confirm Bomedemstat target engagement in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing and performing assays to confirm Bomedemstat target engagement in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is Bomedemstat and its mechanism of action?
Bomedemstat (also known as IMG-7289 or MK-3543) is an investigational, orally available, small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] Bomedemstat is an irreversible inhibitor that forms a covalent bond with the FAD cofactor at the active site of the LSD1 enzyme.[4] By inhibiting LSD1, Bomedemstat prevents the demethylation of histone H3 at lysine (B10760008) 4 (specifically H3K4me1 and H3K4me2), which are epigenetic marks associated with gene expression.[4] This leads to the suppression of specific gene programs involved in the proliferation and survival of malignant cells.[2]
Q2: What is the primary cellular target of Bomedemstat and its function?
The primary target of Bomedemstat is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][4] LSD1 is an enzyme that plays a critical role in gene regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). This demethylation is often associated with the repression of gene transcription. LSD1 is essential for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[5][6] Its dysregulation has been linked to various cancers, particularly myeloproliferative neoplasms (MPNs).[2][7]
Q3: What are the principal methods to confirm Bomedemstat has engaged with LSD1 in cells?
There are two main categories of assays to confirm target engagement:
-
Direct Engagement Assays: These methods measure the physical interaction between Bomedemstat and the LSD1 protein. The most common method is the Cellular Thermal Shift Assay (CETSA), which detects the stabilization of LSD1 upon drug binding.[8]
-
Downstream Pharmacodynamic Assays: These methods measure the functional consequences of LSD1 inhibition. Common examples include:
-
Western Blot: To detect the accumulation of the primary LSD1 substrate, H3K4me2.[9]
-
Flow Cytometry: To measure changes in cell surface markers of differentiation, such as CD11b and CD86, in relevant cell lines (e.g., AML).[10][11][12][13]
-
Quantitative RT-PCR (qRT-PCR): To quantify changes in the expression of LSD1 target genes.[14][15]
-
Q4: How do I choose the most appropriate target engagement assay?
The choice of assay depends on the specific research question, available resources, and desired throughput.
-
Use CETSA to provide direct evidence that Bomedemstat is binding to LSD1 inside the cell.[8]
-
Use Western Blot for H3K4me2 as a robust, direct readout of the functional inhibition of LSD1's demethylase activity.[9] It is a widely accessible and direct demonstration of a pharmacodynamic effect.
-
Use Flow Cytometry for differentiation markers (e.g., CD11b) when studying the phenotypic consequences of LSD1 inhibition, particularly in hematological cancer models like AML.[10][13]
-
Use qRT-PCR to understand the specific transcriptional changes that occur downstream of LSD1 inhibition.[14][15]
Comparison of Key Target Engagement Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Western Blot (H3K4me2) | Measures the accumulation of the specific LSD1 substrate (H3K4me2) in Bomedemstat-treated cells. | Directly demonstrates a pharmacodynamic effect; widely accessible; uses standard lab equipment. | Semi-quantitative; lower throughput; requires highly specific and validated antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the LSD1 protein upon Bomedemstat binding in intact cells.[16] | Confirms direct physical binding in a cellular context; label-free.[8][17] | Can be low-throughput with a Western blot readout; requires careful optimization of temperature range.[18] |
| Flow Cytometry (CD11b) | Quantifies the change in expression of cell surface differentiation markers following LSD1 inhibition.[13] | Provides a phenotypic readout of drug activity; high-throughput; single-cell analysis. | Indirect measure of target engagement; cell-line dependent; requires flow cytometry expertise. |
| Quantitative RT-PCR (qRT-PCR) | Measures changes in mRNA levels of known LSD1 target genes.[14] | Highly sensitive and quantitative; can analyze multiple genes. | Indirect measure of target engagement; requires knowledge of relevant target genes. |
Experimental Protocols
Protocol 1: Western Blot for H3K4me2 Accumulation
This protocol details the steps to verify Bomedemstat's on-target activity by measuring the increase in its primary substrate mark, H3K4me2.[8][9]
-
Cell Treatment:
-
Plate a suitable cell line (e.g., AML, SCLC, or other cancer cell lines expressing LSD1) at a desired density and allow them to adhere overnight.[9]
-
Treat cells with a dose-range of Bomedemstat (e.g., 10 nM to 5 µM) and a vehicle control (DMSO) for 24-72 hours.[8] The optimal concentration and time should be determined empirically for each cell line.
-
-
Histone Extraction:
-
Protein Quantification and SDS-PAGE:
-
Quantify protein concentration using a BCA assay.
-
Load 15-20 µg of histone extract per lane on an SDS-PAGE gel (e.g., 15% acrylamide).
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[8]
-
Incubate overnight at 4°C with a primary antibody against H3K4me2 (e.g., 1:1000 dilution).[8]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and a digital imaging system.[8]
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control to ensure equal loading.
-
Quantify band intensities to determine the relative increase in H3K4me2 levels compared to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Direct LSD1 Engagement
This protocol confirms the direct binding of Bomedemstat to LSD1 in a cellular environment.[8]
-
Cell Treatment:
-
Treat intact cells in suspension or adherent cells with Bomedemstat or a vehicle control for 1 hour.[8]
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes or heat the entire plate of adherent cells.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
-
Cell Lysis and Protein Separation:
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble LSD1 remaining at each temperature by Western blot using an anti-LSD1 antibody.
-
Successful target engagement is indicated by a shift in the melting curve, where Bomedemstat-bound LSD1 remains soluble at higher temperatures compared to the vehicle control.[17]
-
Protocol 3: Flow Cytometry for CD11b Upregulation
This protocol measures the induction of the myeloid differentiation marker CD11b in AML cells following Bomedemstat treatment.[13]
-
Cell Treatment:
-
Culture AML cells (e.g., THP-1) and treat with varying concentrations of Bomedemstat or a vehicle control for 48-96 hours.
-
-
Cell Staining:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain cells with a fluorescently-conjugated anti-CD11b antibody and a viability dye (e.g., 7-AAD) for 30 minutes on ice, protected from light.[13]
-
-
Data Acquisition:
-
Wash the cells to remove unbound antibody.
-
Acquire samples on a flow cytometer.[13]
-
-
Analysis:
-
Gate on the live cell population using the viability dye.
-
Quantify the percentage of CD11b-positive cells or the change in mean fluorescence intensity (MFI) of CD11b in the Bomedemstat-treated samples compared to the control.[19]
-
Visual Guides: Pathways and Workflows
Caption: Bomedemstat irreversibly inhibits LSD1, preventing H3K4me2 demethylation.
Caption: Experimental workflow for detecting H3K4me2 levels via Western Blot.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Issue 1: No increase in global H3K4me2 levels is observed after Bomedemstat treatment in a Western Blot.
-
Q: Could the Bomedemstat be inactive or degraded?
-
A: Yes. Use a fresh aliquot of the compound. Ensure it has been stored correctly as per the manufacturer's datasheet.
-
-
Q: Is the concentration of Bomedemstat sufficient?
-
A: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., from 10 nM to 10 µM) to determine the optimal dose for your specific cells.[8]
-
-
Q: Is the incubation time appropriate?
-
Q: Could there be an issue with the antibody?
-
A: Ensure you are using a validated antibody specific for H3K4me2. Run positive controls if possible. Check that the primary and secondary antibodies are compatible and used at the correct dilutions.
-
Issue 2: No thermal shift of LSD1 is detected in the CETSA experiment.
-
Q: Is Bomedemstat permeable to the cells?
-
A: While Bomedemstat is orally active, very high cell density or unusual cell types might limit permeability. Ensure the treatment incubation (e.g., 1 hour) is sufficient.
-
-
Q: Is the temperature range correct?
-
A: The optimal temperature range for protein denaturation varies. If no shift is observed, the chosen range may be too high or too low. Run a pilot experiment with a broader temperature range (e.g., 37°C to 80°C in 3-5°C increments) with the vehicle control to determine the melting temperature (Tm) of LSD1 in your specific cell line.
-
-
Q: Could the LSD1 protein be degrading during the procedure?
-
A: Always use protease and phosphatase inhibitors in your lysis buffer.[9] Keep samples on ice whenever possible to minimize proteolytic activity.
-
Issue 3: Unexpected or high levels of cell toxicity are observed.
-
Q: Is the Bomedemstat concentration too high?
-
A: High concentrations of any compound can lead to off-target effects and toxicity.[8] Lower the concentration to the minimal effective dose that shows on-target activity (e.g., an increase in H3K4me2). Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your target engagement experiments to determine the toxic threshold.
-
-
Q: Is the vehicle (DMSO) concentration too high?
-
A: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and that the vehicle control contains the same DMSO concentration as the highest drug dose.
-
Caption: A logical guide for troubleshooting Western blot results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is Bomedemstat used for? [synapse.patsnap.com]
- 3. merck.com [merck.com]
- 4. Bomedemstat - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 13. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Identification of downstream metastasis-associated target genes regulated by LSD1 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Comparative Guide to Bomedemstat Hydrochloride and Other LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of Bomedemstat hydrochloride (IMG-7289) with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their biochemical potency, selectivity, and cellular effects.
Introduction to LSD1 and its Role in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] By modulating these key histone marks, LSD1 is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and promoting the expression of oncogenes.[2][3] Inhibition of LSD1 has therefore emerged as a promising therapeutic strategy in oncology.[3]
Bomedemstat (IMG-7289) is an orally bioavailable, irreversible inhibitor of LSD1.[4] This guide compares its preclinical profile with other notable LSD1 inhibitors that are either in clinical development or widely used as research tools.
Data Presentation
The following tables summarize the quantitative data for this compound and other selected LSD1 inhibitors, focusing on their biochemical potency and selectivity against related monoamine oxidases (MAO-A and MAO-B).
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A (fold) | Selectivity vs. MAO-B (fold) |
| Bomedemstat (IMG-7289) | LSD1 | ~10-20 | >2500 | >2500 |
| Tranylcypromine (TCP) | LSD1 | ~20,700[5] | Non-selective | Non-selective |
| Iadademstat (ORY-1001) | LSD1 | <20[6] | Highly selective | Highly selective |
| GSK2879552 | LSD1 | 24[7] | >1000 | >1000 |
| Seclidemstat (SP-2577) | LSD1 | 13[8] | Highly selective | Highly selective |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for a comparative overview.
Mandatory Visualization
LSD1 Signaling Pathway
Caption: LSD1 forms a complex with CoREST, leading to demethylation of H3K4me2 and H3K9me2, which in turn regulates gene expression and promotes cancer progression. Bomedemstat and other inhibitors block LSD1 activity.
Experimental Workflow: In Vitro Cell Proliferation Assay (MTT)
Caption: A typical workflow for assessing the anti-proliferative effects of LSD1 inhibitors using the MTT assay.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of LSD1 inhibitors on cancer cell proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., AML cell lines like THP-1 or solid tumor lines) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: Cells are treated with a serial dilution of the LSD1 inhibitor (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).[10]
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[11]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[11]
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with LSD1 inhibitors.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the LSD1 inhibitor at various concentrations for 24 to 48 hours.[12]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.[3]
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[3]
-
Data Acquisition: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software. A dose-dependent increase in the Annexin V-positive cell population indicates induction of apoptosis.[3]
Cell Differentiation Assay (Flow Cytometry for Myeloid Markers)
Objective: To assess the ability of LSD1 inhibitors to induce differentiation in acute myeloid leukemia (AML) cells.
Methodology:
-
Cell Treatment: AML cells (e.g., THP-1, MOLM-13) are treated with the LSD1 inhibitor at various concentrations for 4 to 6 days.[13]
-
Cell Staining: Cells are harvested, washed, and stained with fluorescently-conjugated antibodies against myeloid differentiation markers such as CD11b and CD86.[9][14]
-
Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells expressing the differentiation markers is determined by gating on the positive population compared to isotype controls. An increase in the percentage of CD11b and CD86 positive cells indicates myeloid differentiation.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bomedemstat and Hydroxyurea in Essential Thrombocythemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug Bomedemstat and the standard-of-care therapy, hydroxyurea (B1673989), for the treatment of essential thrombocythemia (ET). The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Introduction to Bomedemstat and Hydroxyurea
Essential thrombocythemia is a myeloproliferative neoplasm (MPN) characterized by the overproduction of platelets, which increases the risk of thrombosis and hemorrhage.[1] The primary goal of treatment is to reduce these risks by controlling platelet counts.[2]
Hydroxyurea , a ribonucleotide reductase inhibitor, has been the first-line cytoreductive therapy for high-risk ET patients for decades.[3] It works by inhibiting DNA synthesis, thereby reducing the proliferation of hematopoietic cells, including megakaryocytes, the precursors to platelets.[3]
Bomedemstat (MK-3543, formerly IMG-7289) is an investigational, orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is an epigenetic enzyme that plays a crucial role in the differentiation and maturation of hematopoietic stem and progenitor cells, including megakaryocytes.[4][5] By inhibiting LSD1, Bomedemstat aims to normalize platelet counts and potentially modify the underlying disease process in ET.[6]
Mechanism of Action
The fundamental difference between Bomedemstat and hydroxyurea lies in their molecular targets and mechanisms of action.
Bomedemstat: Targeting Epigenetic Regulation
Bomedemstat inhibits LSD1, an enzyme that removes methyl groups from histones, specifically H3K4me1 and H3K4me2.[5] The GFI1B/LSD1 complex is critical for megakaryocyte differentiation.[4][7] By inhibiting LSD1, Bomedemstat alters gene expression in hematopoietic progenitors, leading to a reduction in megakaryocyte maturation and subsequent platelet production.[8] This targeted epigenetic modulation represents a novel approach to treating ET.
Figure 1. Bomedemstat's Mechanism of Action.
Hydroxyurea: Inhibiting DNA Synthesis
Hydroxyurea's mechanism of action is centered on the inhibition of ribonucleotide reductase, a critical enzyme in the de novo synthesis of deoxyribonucleotides.[9][10] By depleting the pool of deoxyribonucleotides, hydroxyurea halts DNA replication and repair, arresting cells in the S-phase of the cell cycle.[3] This non-specific inhibition of DNA synthesis affects all rapidly dividing cells, including the hematopoietic precursors in the bone marrow, thereby reducing the production of platelets, as well as red and white blood cells.
Figure 2. Hydroxyurea's Mechanism of Action.
Preclinical and Clinical Data Comparison
Direct head-to-head clinical trial data comparing Bomedemstat and hydroxyurea is forthcoming from the ongoing Phase 3 SHOREspan-007 trial (NCT06456346).[1] In the interim, this guide presents data from separate key clinical studies for each compound.
Bomedemstat: Phase 2b Clinical Trial (NCT04254978)
This open-label study evaluated the efficacy and safety of Bomedemstat in patients with ET who were resistant or intolerant to at least one prior standard therapy.[11][12]
Table 1: Summary of Bomedemstat Phase 2b Trial Efficacy Data [11]
| Efficacy Endpoint | Result |
| Platelet Response | |
| Platelet count ≤400x109/L in patients treated ≥12 weeks | 91% (31/34) |
| Median time to platelet count ≤400x109/L | 8.1 weeks |
| Durable response (platelet count ≤400x109/L for ≥12 weeks) in patients treated >24 weeks | 83% (20/24) |
| White Blood Cell (WBC) Control | |
| WBC count <10x109/L in patients with baseline WBC ≥10x109/L | 89% (8/9) |
| Symptom Improvement (TSS) | |
| Reduction in Total Symptom Score (TSS) at Week 12 in patients with baseline TSS ≥10 | 69% (11/16) |
| >10-point improvement in TSS at Week 12 in patients with baseline TSS ≥10 | 38% (6/16) |
| Molecular Response | |
| Decrease in JAK2 and CALR mutant allele frequencies at Week 24 | 87% of patients |
Hydroxyurea: Randomized Controlled Trial in High-Risk ET
A landmark study by Cortelazzo et al. (1995) established the efficacy of hydroxyurea in high-risk ET patients.[13][14] This trial compared hydroxyurea to no myelosuppressive therapy.
Table 2: Summary of Hydroxyurea Randomized Controlled Trial Data [13][14][15]
| Efficacy Endpoint | Hydroxyurea (n=56) | No Myelosuppressive Therapy (n=58) | P-value |
| Thrombotic Events | |||
| Patients with thrombotic events | 3.6% (2) | 24% (14) | 0.003 |
| Platelet Control | |||
| Median platelet count after 30 days | 459,000/mm3 | 892,000 - 986,000/mm3 | N/A |
Experimental Protocols
Bomedemstat: Phase 2b Trial (NCT04254978) Experimental Design
This was a multi-center, open-label study to evaluate the safety, efficacy, and pharmacodynamics of Bomedemstat in patients with ET.[12][16]
-
Patient Population: Adults with a diagnosis of ET requiring cytoreductive therapy who were resistant or intolerant to at least one standard therapy. Key inclusion criteria included a platelet count >450x109/L and hemoglobin ≥10 g/dL.[11]
-
Treatment: Bomedemstat was administered orally once daily. The starting dose was 0.6 mg/kg/day and was titrated to achieve a target platelet count of 200-400x109/L.[11]
-
Primary Endpoints: Safety and response, defined as a platelet count ≤400x109/L without thrombotic events.[11]
-
Secondary (Exploratory) Endpoints: Durability of response, improvement in symptom burden (measured by Total Symptom Score - TSS), reduction in WBC counts, and changes in mutant allele frequencies.[11]
-
Duration: Patients were treated for an initial period of 24 weeks, with the option to continue if they were deriving clinical benefit.[12]
Figure 3. Bomedemstat Phase 2b Trial Workflow.
Hydroxyurea: Randomized Controlled Trial Experimental Design
This was a prospective, randomized trial to assess whether hydroxyurea reduces the incidence of thrombosis in high-risk patients with ET.[13][14]
-
Patient Population: 114 patients with ET and a high risk of thrombosis (age >60 years or a history of thrombosis). The median platelet count was 788,000/mm3.[13]
-
Randomization: Patients were randomly assigned to receive either hydroxyurea or no myelosuppressive therapy.[13]
-
Treatment: The hydroxyurea dose was adjusted to maintain a platelet count below 600,000/mm3.[13][17]
-
Primary Endpoint: Incidence of thrombotic events.[13]
-
Duration: The median follow-up period was 27 months.[13]
Figure 4. Hydroxyurea Randomized Trial Workflow.
Conclusion
Bomedemstat and hydroxyurea represent two distinct therapeutic approaches for essential thrombocythemia. Hydroxyurea, a long-standing standard of care, effectively reduces platelet counts and the risk of thrombosis through the non-specific inhibition of DNA synthesis. Bomedemstat, an investigational agent, offers a novel, targeted approach by inhibiting the epigenetic enzyme LSD1, which is crucial for megakaryocyte maturation.
Clinical data from a Phase 2b trial of Bomedemstat demonstrates its potential to induce high rates of durable platelet responses, improve symptom burden, and even elicit molecular responses in patients who are resistant or intolerant to standard therapies.[11] While direct comparative efficacy and safety data from a completed head-to-head trial are not yet available, the ongoing Phase 3 SHOREspan-007 study will be pivotal in defining the future role of Bomedemstat in the treatment landscape of essential thrombocythemia.[1] The distinct mechanisms of action suggest that Bomedemstat may offer a valuable alternative, particularly for patients who do not respond to or cannot tolerate hydroxyurea.
References
- 1. merck.com [merck.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. Lysine-specific demethylase 1 restricts hematopoietic progenitor proliferation and is essential for terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 10. Structure, function, and mechanism of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Bomedemstat in Participants With Essential Thrombocythemia (IMG-7289-CTP-201/MK-3543-003) [ctv.veeva.com]
- 13. Hydroxyurea for patients with essential thrombocythemia and a high risk of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. czemp.org [czemp.org]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. clinician.nejm.org [clinician.nejm.org]
Head-to-Head Comparison: Bomedemstat vs. Tranylcypromine Derivatives in LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Lysine-Specific Demethylase 1 Inhibitors
The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology and hematological disorders. Its role in regulating gene expression through histone demethylation makes it a pivotal player in cell differentiation and proliferation. This guide provides a detailed head-to-head comparison of Bomedemstat (B606314) (IMG-7289), a clinical-stage LSD1 inhibitor, and a range of tranylcypromine (B92988) (TCP)-based derivatives, which represent a major class of irreversible LSD1 inhibitors.[1][2][3][4][5] This analysis is supported by available preclinical and clinical data to aid researchers in their evaluation of these compounds.
Mechanism of Action: Irreversible Inhibition of LSD1
Both Bomedemstat and tranylcypromine derivatives are irreversible inhibitors of LSD1.[4][6] They function by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of the LSD1 enzyme.[4][6] This inactivation of LSD1 leads to an increase in the methylation of its primary substrates, histone H3 at lysine (B10760008) 4 (H3K4me1/2), which are marks associated with transcriptional repression.[6] By inhibiting LSD1, these compounds can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.[7][8]
The catalytic cycle of LSD1 involves the oxidation of the methylated lysine substrate, producing hydrogen peroxide (H₂O₂) as a byproduct. The irreversible inhibition by these compounds effectively halts this process.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following tables summarize the available quantitative data for Bomedemstat and a selection of notable tranylcypromine derivatives. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Inhibitory Potency against LSD1
| Compound | Target | Assay Type | IC50 / KI | Reference(s) |
| Bomedemstat (IMG-7289) | LSD1 | Biochemical | IC50: 9.7 ± 4.0 nM | [9] |
| Tranylcypromine (TCP) | LSD1 | Biochemical | IC50: ~200 µM | [10] |
| ORY-1001 (Iadademstat) | LSD1 | Biochemical | IC50: <20 nM | [2][3] |
| GSK-2879552 | LSD1 | Biochemical | IC50: 17 nM | [1][2] |
| INCB059872 | LSD1 | Biochemical | - | [2][5] |
| Compound 26b | LSD1 | Biochemical | IC50: 17 nM | [11] |
| Compound 29b | LSD1 | Biochemical | IC50: 11 nM | [11] |
| Compound 18b | LSD1 | Biochemical | IC50: Potent | [12] |
| Compound 19b | LSD1 | Biochemical | IC50: Potent | [12] |
Table 2: Selectivity Profile against Monoamine Oxidases (MAOs)
| Compound | Selectivity for LSD1 over MAO-A | Selectivity for LSD1 over MAO-B | Reference(s) |
| Bomedemstat (IMG-7289) | >2500-fold | >2500-fold | [9] |
| Tranylcypromine (TCP) | Non-selective | Non-selective | [12] |
| ORY-1001 (Iadademstat) | Highly selective | Highly selective | [2] |
| GSK-2879552 | Highly selective | Highly selective | [1] |
| Compound 18b | >10,000-fold | >10,000-fold | [12] |
| Compound 19b | >10,000-fold | >10,000-fold | [12] |
Signaling Pathway and Experimental Workflow
The inhibition of LSD1 by Bomedemstat and tranylcypromine derivatives impacts key cellular signaling pathways, particularly in the context of hematopoiesis and cancer. A critical pathway involves the interaction of LSD1 with the transcription factors GFI1 and GFI1B, which are master regulators of hematopoietic stem cell differentiation and megakaryopoiesis.[13][14] Disruption of the LSD1-GFI1/GFI1B complex leads to the expression of genes that promote myeloid differentiation and can inhibit the proliferation of malignant cells.[13][15][16]
Caption: LSD1, recruited by GFI1/GFI1B, represses target genes by demethylating H3K4me2.
The evaluation of LSD1 inhibitors typically follows a standardized experimental workflow, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
Caption: A typical pipeline for the preclinical and clinical evaluation of LSD1 inhibitors.
Experimental Protocols
LSD1 Enzymatic Inhibition Assay (Horseradish Peroxidase-Coupled)
This biochemical assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction, to determine the inhibitory potency of test compounds.[17]
-
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Test compounds (Bomedemstat or tranylcypromine derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other HRP substrate)
-
96-well black microplates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the LSD1 enzyme to the wells of the microplate.
-
Add the test compounds to the respective wells and incubate for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate, HRP, and Amplex Red mixture to all wells.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader (excitation ~540 nm, emission ~590 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based LSD1 Inhibition Assay (Western Blot for H3K4me2)
This assay assesses the ability of a compound to inhibit LSD1 activity within a cellular context by measuring the levels of the H3K4me2 histone mark.[18]
-
Materials:
-
Cancer cell line of interest (e.g., AML cell line MV4-11)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels upon treatment.
-
Clinical Development and Future Perspectives
Bomedemstat is currently in multiple clinical trials for myeloproliferative neoplasms, including essential thrombocythemia and myelofibrosis, where it has shown promising results in reducing platelet counts and improving symptoms.[8][19] Several tranylcypromine derivatives, such as ORY-1001 and GSK-2879552, have also entered clinical trials for various cancers, including acute myeloid leukemia and small cell lung cancer.[1][2][3]
The high selectivity of Bomedemstat and some optimized tranylcypromine derivatives for LSD1 over MAOs is a significant advantage, potentially reducing the off-target effects associated with the parent compound, tranylcypromine.[9][12] The continued development of potent and selective LSD1 inhibitors holds great promise for the treatment of a range of malignancies and hematological disorders. Future research will likely focus on combination therapies and the identification of biomarkers to predict patient response to these targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bomedemstat - Wikipedia [en.wikipedia.org]
- 7. Bomedemstat | C28H34FN7O2 | CID 122460381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Bomedemstat used for? [synapse.patsnap.com]
- 9. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. salariuspharma.com [salariuspharma.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. GSE244609 - GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - OmicsDI [omicsdi.org]
- 17. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
For researchers and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. Bomedemstat (B606314), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), stands out for its remarkable specificity over related flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. This guide provides a comprehensive comparison of Bomedemstat's activity against these enzymes, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Activity
Bomedemstat demonstrates potent, low nanomolar inhibition of LSD1 while exhibiting significantly weaker activity against MAO-A and MAO-B. This selectivity is critical, as non-specific inhibition of MAOs by earlier LSD1 inhibitors, such as tranylcypromine (B92988) (TCP), has been associated with neurotoxicity, hepatotoxicity, and cardiovascular side effects.[1] The inhibitory concentrations (IC50) presented below clearly illustrate Bomedemstat's superior specificity.
| Enzyme | Bomedemstat IC50 | Fold Specificity (over LSD1) |
| LSD1 | Low Nanomolar | - |
| MAO-A | 26.8 μM[1] | >2700-fold[1] |
| MAO-B | 34.27 μM[1] | >3500-fold[1] |
Table 1: Comparative IC50 values of Bomedemstat against LSD1, MAO-A, and MAO-B. The data highlights the significantly higher concentrations of Bomedemstat required to inhibit MAO-A and MAO-B, demonstrating its high specificity for LSD1.
Experimental Protocols
To validate the specificity of Bomedemstat, a robust enzymatic assay is essential. The following protocol outlines a common method for determining the IC50 values of an inhibitor against LSD1 and MAOs.
Protocol: In Vitro Enzyme Inhibition Assay (Peroxidase-Coupled Method)
This biochemical assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction catalyzed by LSD1 and MAOs.[2]
Materials:
-
Recombinant human LSD1, MAO-A, and MAO-B enzymes
-
Bomedemstat
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Substrates:
-
For LSD1: Di-methylated histone H3 lysine (B10760008) 4 (H3K4me2) peptide[1]
-
For MAO-A/B: Tyramine[1]
-
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or a similar HRP substrate)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of Bomedemstat in DMSO. Further dilute these solutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well microplate, add the diluted Bomedemstat solutions. Add the respective enzyme (LSD1, MAO-A, or MAO-B) to each well. Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (background). Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Prepare a reaction mix containing the appropriate substrate (H3K4me2 peptide for LSD1 or tyramine (B21549) for MAOs), HRP, and Amplex Red in assay buffer. Add the reaction mix to all wells to initiate the enzymatic reaction.
-
Signal Detection: Incubate the plate at room temperature, protected from light, for a specific duration (e.g., 30-60 minutes). Measure the fluorescence using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each Bomedemstat concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the Bomedemstat concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and LSD1's Role
To further clarify the experimental process and the biological context of Bomedemstat's action, the following diagrams are provided.
References
Bomedemstat in Myeloproliferative Neoplasms: A Comparative Guide for Researchers
An in-depth analysis of the clinical trial landscape for the novel LSD1 inhibitor, Bomedemstat, in the treatment of myeloproliferative neoplasms (MPNs), with a focus on its performance in relation to the best available therapies.
This guide provides a comprehensive overview of the clinical data for Bomedemstat (IMG-7289), an orally administered, potent, and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and current standing of Bomedemstat in the evolving treatment paradigm for MPNs, including myelofibrosis (MF) and essential thrombocythemia (ET).
Mechanism of Action and Rationale
Bomedemstat targets LSD1, an enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of myeloid progenitors.[1][2] In MPNs, LSD1 is overexpressed and plays a key role in the abnormal proliferation of blood cells.[3][4] By inhibiting LSD1, Bomedemstat aims to restore normal hematopoietic differentiation, reduce the burden of malignant cells, and improve disease-related symptoms.[5][6] Preclinical studies in mouse models of MPN have demonstrated that Bomedemstat can normalize blood cell counts, reduce spleen volume, decrease bone marrow fibrosis, and lower the mutant allele burden, ultimately improving survival.[5]
Below is a diagram illustrating the proposed signaling pathway affected by Bomedemstat.
Clinical Trial Data: Bomedemstat Monotherapy in Myelofibrosis
The primary data for Bomedemstat in MPNs comes from the IMG-7289-CTP-102 (NCT03136185) trial, a Phase 1/2 and 2b open-label study evaluating Bomedemstat as a monotherapy in patients with advanced myelofibrosis who were intolerant, refractory to, or ineligible for JAK inhibitors.[7][8][9]
Experimental Protocol: IMG-7289-CTP-102 (Phase 2b)
-
Study Design: An ongoing, global, open-label Phase 2 study.[9]
-
Patient Population: Patients with intermediate-1, intermediate-2, or high-risk myelofibrosis who were refractory to, intolerant of, or ineligible for approved therapies.[8][9] A key eligibility criterion was a platelet count of ≥100 x 10⁹/L.[9]
-
Intervention: Bomedemstat administered orally once daily. The dosing was individualized, with the platelet count used as a biomarker to titrate the dose to a target range of 50-75 x 10⁹/L.[2][9]
-
Key Objectives: The primary endpoints were safety and tolerability, spleen volume reduction (SVR), and improvement in total symptom score (TSS).[8][9]
Below is a diagram illustrating the experimental workflow for this clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ascopubs.org [ascopubs.org]
- 5. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Bomedemstat used for? [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
- 8. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis - Conference Correspondent [conference-correspondent.com]
- 9. ashpublications.org [ashpublications.org]
Bomedemstat: A Comparative Analysis of Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bomedemstat (B606314) (IMG-7289) is an investigational, orally available, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in the proliferation and survival of various cancer cells.[1] By inhibiting LSD1, bomedemstat alters gene expression, leading to anti-tumor effects. This guide provides a comparative overview of bomedemstat's efficacy across different cancer cell lines, supported by experimental data and detailed protocols for key assays.
Mechanism of Action
Bomedemstat works by blocking the enzymatic activity of LSD1, which is responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Inhibition of LSD1 by bomedemstat leads to increased methylation of these histone residues, which in turn alters chromatin structure and gene expression.[1] This can result in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways, ultimately leading to cancer cell growth inhibition and apoptosis (programmed cell death).[1]
Signaling Pathway of LSD1 and Bomedemstat
The following diagram illustrates the central role of LSD1 in gene regulation and how bomedemstat intervenes.
Caption: Bomedemstat inhibits the LSD1 enzyme, preventing the demethylation of H3K4me2 and leading to a chromatin state that favors the expression of tumor suppressor genes and repression of oncogenes.
Comparative Efficacy of Bomedemstat in Cancer Cell Lines
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Small Cell Lung Cancer (SCLC) | RP-116 | % Viability (10 µM) | ~80% | [1] |
| Small Cell Lung Cancer (SCLC) | RP-48 | % Viability (10 µM) | Not substantially reduced | [2] |
| Essential Thrombocythemia (ET) / Acute Myeloid Leukemia (AML) | SET-2 (Jak2V617F mutant) | Apoptosis Induction | Observed at 50 nM, 100 nM, and 1 µM | [3][4] |
Note: The data for RP-116 and RP-48 cell lines show the percentage of viable cells remaining after treatment with 10 µM of bomedemstat relative to a DMSO control.[1][2] For the SET-2 cell line, bomedemstat was shown to induce apoptosis at the specified concentrations.[3][4] Further research is needed to establish a broader comparative profile of bomedemstat across a wider range of cancer cell lines.
Experimental Workflow for Efficacy Assessment
A typical workflow to assess the efficacy of bomedemstat in cancer cell lines is outlined below.
Caption: A general experimental workflow for evaluating the in vitro efficacy of bomedemstat.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from commercially available kits and published studies.[1]
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Bomedemstat (IMG-7289)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of bomedemstat in culture medium. Add the desired concentrations of bomedemstat to the wells. For the vehicle control, add medium containing the same final concentration of DMSO as the highest bomedemstat concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100%).
-
Plot the percent viability against the log of the bomedemstat concentration to determine the IC50 value using non-linear regression.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is based on standard methods for assessing apoptosis.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add FITC-Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Western Blot for H3K4me2
This protocol allows for the assessment of bomedemstat's target engagement within the cell.
Principle: Western blotting is used to detect the levels of specific proteins in a sample. An increase in the H3K4me2 mark relative to total histone H3 indicates LSD1 inhibition.
Materials:
-
Treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Conclusion
Bomedemstat demonstrates anti-cancer activity in various preclinical models, primarily through the inhibition of the LSD1 enzyme. The provided data, though not exhaustive, indicates its potential in treating certain hematological malignancies and solid tumors. The experimental protocols outlined in this guide offer a framework for researchers to further investigate and cross-validate the efficacy of bomedemstat in a broader range of cancer cell lines. Further comprehensive preclinical studies are warranted to fully elucidate its therapeutic potential across different cancer types.
References
Benchmarking Bomedemstat's Anti-proliferative Effects Against Standard of Care in Myeloproliferative Neoplasms
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Bomedemstat, an investigational lysine-specific demethylase 1 (LSD1) inhibitor, with the standard-of-care treatments for myeloproliferative neoplasms (MPNs), namely hydroxyurea (B1673989) and the JAK inhibitor ruxolitinib (B1666119). This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by excessive production of one or more myeloid lineages.[1][2] Standard treatments, such as hydroxyurea and ruxolitinib, aim to control blood counts and alleviate symptoms.[3] Bomedemstat (MK-3543, formerly IMG-7289) is an investigational agent that offers a novel therapeutic approach by targeting LSD1, an enzyme critical for the proliferation and maturation of hematopoietic stem and progenitor cells.[4][5][6] This guide synthesizes the current understanding of the anti-proliferative mechanisms and effects of these three agents, providing a framework for evaluating their potential roles in the treatment of MPNs.
Mechanism of Action and Signaling Pathways
Bomedemstat: Bomedemstat is an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[4] LSD1 plays a crucial role in hematopoiesis by regulating gene expression through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, Bomedemstat alters gene expression patterns in hematopoietic stem and progenitor cells, leading to a reduction in their proliferation and a promotion of differentiation.[5][6] This mechanism is distinct from the cytoreductive effect of hydroxyurea and the JAK-STAT pathway inhibition of ruxolitinib.
Caption: Bomedemstat's mechanism of action in the nucleus.
Hydroxyurea: Hydroxyurea is a non-alkylating antineoplastic agent that inhibits the enzyme ribonucleotide reductase.[3][7] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.[7] By depleting the pool of deoxyribonucleotides, hydroxyurea induces S-phase cell cycle arrest and apoptosis, thereby reducing the proliferation of rapidly dividing cells, including the overproducing myeloid cells in MPNs.[8][9]
Caption: Hydroxyurea's mechanism of action on DNA synthesis.
Ruxolitinib: Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[10] In many MPNs, mutations in the JAK2 gene (such as V617F) lead to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and the production of inflammatory cytokines.[11] Ruxolitinib blocks this aberrant signaling, leading to reduced cell proliferation and a decrease in pro-inflammatory cytokine levels.[12]
Caption: Ruxolitinib's inhibition of the JAK-STAT pathway.
Preclinical Anti-proliferative Activity
Direct head-to-head preclinical studies comparing the anti-proliferative effects of Bomedemstat, hydroxyurea, and ruxolitinib in the same experimental settings are limited in the publicly available literature. However, data from individual studies on relevant myeloproliferative neoplasm cell lines provide some insight into their relative potencies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Drug | Cell Line | IC50 (nM) | Reference |
| Ruxolitinib | HEL (JAK2 V617F) | 325 | [13] |
| SET-2 (JAK2 V617F) | 55 | [13] | |
| UKE-1 (JAK2 V617F) | 73 | [13] | |
| Ba/F3 (ETV6-JAK2) | 370 | ||
| Erythroid progenitors (PV patients) | 67 | [10] | |
| Bomedemstat | Data not publicly available | - | - |
| Hydroxyurea | Data not publicly available | - | - |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., cell density, incubation time) and should be compared with caution across different studies.
Clinical Efficacy in Essential Thrombocythemia and Myelofibrosis
While direct comparative clinical trial results on anti-proliferative endpoints are still emerging, several studies have evaluated the clinical efficacy of Bomedemstat and the standard-of-care agents.
Bomedemstat: A Phase 2 study of Bomedemstat in patients with essential thrombocythemia (ET) who were resistant to or intolerant of at least one standard treatment demonstrated promising results.[14] In this study, a significant proportion of patients achieved a reduction in platelet counts to within the normal range.[14]
Hydroxyurea: Hydroxyurea is a long-established first-line therapy for high-risk ET and is also used in polycythemia vera and myelofibrosis to control cell counts and reduce the risk of thrombosis.[15][16] Its efficacy in controlling myeloproliferation is well-documented.[17]
Ruxolitinib: Ruxolitinib is the standard of care for intermediate- to high-risk myelofibrosis and is also used in polycythemia vera patients who have had an inadequate response to or are intolerant of hydroxyurea. Clinical trials have shown its effectiveness in reducing spleen size and alleviating constitutional symptoms.[18]
A head-to-head Phase 3 clinical trial (Shorespan-007, NCT06456346) is currently underway to directly compare the efficacy and safety of Bomedemstat versus hydroxyurea in patients with ET who have not previously received cytoreductive therapy.[6][16][17][18] The primary endpoint of this study is the durable clinicohematologic response rate.[6]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to assess the anti-proliferative effects of these compounds.
Cell Viability Assay (Trypan Blue Exclusion)
This assay is used to determine the number of viable cells in a cell suspension based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.[19]
Protocol Workflow:
Caption: Workflow for Trypan Blue cell viability assay.
Detailed Steps:
-
Aseptically obtain a single-cell suspension of the cells to be tested.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[19]
-
Allow the mixture to incubate for 1-2 minutes at room temperature.[20]
-
Load a hemocytometer with the cell-dye mixture.
-
Using a light microscope, count the number of unstained (viable) and stained (non-viable) cells in the four large corner squares of the hemocytometer.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[19]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[21] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these apoptotic cells. Propidium (B1200493) iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[22]
Protocol Workflow:
Caption: Workflow for Annexin V apoptosis assay.
Detailed Steps:
-
Induce apoptosis in the desired cell population and include appropriate positive and negative controls.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.[23] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
Protocol Workflow:
Caption: Workflow for Propidium Iodide cell cycle analysis.
Detailed Steps:
-
Harvest a single-cell suspension and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[7]
-
Incubate the cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A to digest RNA.[24]
-
Add propidium iodide staining solution and incubate at room temperature, protected from light.
-
Analyze the stained cells by flow cytometry, collecting data on at least 10,000 events.
Conclusion
Bomedemstat presents a novel mechanism of action for the treatment of myeloproliferative neoplasms by targeting the epigenetic regulator LSD1. Preclinical and early clinical data suggest its potential as an effective anti-proliferative agent. The standard-of-care agents, hydroxyurea and ruxolitinib, have well-established efficacy through different mechanisms, namely inhibition of DNA synthesis and JAK-STAT signaling, respectively.
Direct comparative data on the anti-proliferative effects of these agents are still limited. The ongoing Phase 3 trial comparing Bomedemstat to hydroxyurea in essential thrombocythemia will provide crucial head-to-head evidence to better define their relative efficacy and safety. Further preclinical studies directly comparing the IC50 values and effects on cell cycle and apoptosis in relevant MPN cell lines would be highly valuable for the research community. This guide provides a foundational understanding of the current landscape and highlights the need for continued investigation to optimize treatment strategies for patients with myeloproliferative neoplasms.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyurea | Richard T. Silver MD Myeloproliferative Neoplasms Center [silvermpncenter.weill.cornell.edu]
- 4. Therapeutic Efficacy of Combined JAK1/2, Pan-PIM, and CDK4/6 Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 7. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 | IMGO Stock News [stocktitan.net]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. PB2234: EFFECT OF HYDROXYUREA ON INFLAMMATORY MARKERS IN PATIENTS WITH BCR-ABL NEGATIVE MYELOPROLIFERATIVE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Response of Ruxolitinib Treatment in JAK2 Positive Versus JAK2 Negative Primary Myelofibrosis | Docwire News [docwirenews.com]
- 19. brd.nci.nih.gov [brd.nci.nih.gov]
- 20. scientificlabs.co.uk [scientificlabs.co.uk]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biologi.ub.ac.id [biologi.ub.ac.id]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
Bomedemstat: A Comparative Transcriptomic Analysis in Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Bomedemstat's Transcriptomic Profile Against Alternative Therapies for Myeloproliferative Neoplasms.
Bomedemstat (B606314) (IMG-7289), an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), is a promising novel therapeutic for myeloproliferative neoplasms (MPNs), including essential thrombocythemia (ET), polycythemia vera (PV), and myelofibrosis (MF). Its mechanism of action, centered on the epigenetic modulation of gene expression, distinguishes it from current standard-of-care treatments. This guide provides a comparative analysis of the transcriptomic effects of Bomedemstat-treated cells against those treated with other LSD1 inhibitors and established MPN therapies, supported by available experimental data.
Comparative Analysis of Molecular and Transcriptomic Effects
While direct, publicly available transcriptomic datasets for Bomedemstat are emerging from ongoing clinical trials, current research highlights its significant impact on the molecular landscape of MPNs. Bomedemstat has been shown to reduce the mutant allele frequencies of key driver genes such as JAK2, CALR, and MPL in patients with ET and MF, suggesting a disease-modifying potential.[1][2][3] This contrasts with the broader, and sometimes less targeted, effects of other therapies.
| Therapy Class | Drug(s) | Key Transcriptomic/Molecular Effects | Indication(s) |
| LSD1 Inhibitor | Bomedemstat | Reduction in mutant allele frequencies of JAK2, CALR, and MPL.[1][2][3] Evidence of "significant molecular responses" and "disease modification".[4] | ET, MF, PV |
| Seclidemstat (SP-2577) | Reversal of oncogenic fusion protein transcriptional signatures (e.g., EWSR1::FLI1). Widespread transcriptional changes in various sarcoma cell lines. | Sarcomas | |
| GSK-LSD1 | Upregulation of genes involved in epidermal differentiation. | Preclinical | |
| Iadademstat (ORY-1001) | Induction of a monocyte/macrophage differentiation gene signature in AML cell lines.[5] | AML | |
| JAK Inhibitor | Ruxolitinib | Inhibition of the JAK-STAT signaling pathway. Single-cell RNA sequencing in PMF patients resistant to Ruxolitinib showed significant increases in neutrophils and monocytes, and a decrease in T cells.[5] | MF, PV |
| Conventional Therapies | Hydroxyurea | Limited direct transcriptomic data available. Primarily acts by inhibiting ribonucleotide reductase, affecting DNA synthesis. | ET, PV |
| Interferon-alpha | Modulates the expression of interferon-stimulated genes (ISGs). Can induce molecular responses in MPN patients. | PV |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Quantification of Mutant Allele Frequency (VAF) in Bomedemstat-Treated Patients
-
Patient Cohort: Patients with ET or MF enrolled in Phase 2 clinical trials of Bomedemstat.
-
Sample Collection: Peripheral blood or bone marrow samples were collected at baseline and at specified time points during treatment.
-
DNA Extraction: Genomic DNA was extracted from purified granulocytes or mononuclear cells.
-
Sequencing: Deep sequencing of a targeted panel of genes recurrently mutated in myeloid malignancies, including JAK2, CALR, and MPL, was performed.
-
Data Analysis: The variant allele frequency (VAF) for each driver mutation was calculated as the percentage of mutant reads out of the total reads for that specific locus. Changes in VAF from baseline were monitored over the course of treatment.
Transcriptomic Analysis of LSD1 Inhibitor-Treated Cancer Cell Lines (General Protocol)
-
Cell Lines: Relevant cancer cell lines (e.g., sarcoma cell lines for seclidemstat, AML cell lines for iadademstat).
-
Treatment: Cells were treated with the respective LSD1 inhibitor or a vehicle control (e.g., DMSO) at various concentrations and for different durations.
-
RNA Extraction: Total RNA was extracted from the treated and control cells.
-
RNA Sequencing (RNA-seq): RNA-seq libraries were prepared and sequenced to generate comprehensive gene expression profiles.
-
Data Analysis: Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated upon treatment with the LSD1 inhibitor. Pathway analysis and gene set enrichment analysis were then used to identify the biological processes and signaling pathways affected.
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved.
Bomedemstat's Mechanism of Action
Caption: Bomedemstat irreversibly inhibits the LSD1 enzyme, preventing the demethylation of histone H3 and leading to the activation of previously repressed genes involved in normal cell differentiation.
Experimental Workflow for Comparative Transcriptomic Analysis
Caption: A generalized workflow for comparing the transcriptomic effects of Bomedemstat with alternative drugs in MPN cells, from treatment to data analysis.
Signaling Pathways in Myeloproliferative Neoplasms
Caption: Bomedemstat targets the underlying driver mutations in MPNs, while Ruxolitinib directly inhibits the downstream JAK-STAT signaling pathway.
References
- 1. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 4. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]
- 5. researchgate.net [researchgate.net]
Validating Bomedemstat's On-Target Effects: A Comparative Guide to Histone Methylation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bomedemstat, an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other LSD1 inhibitors. It focuses on the validation of its on-target effects through histone methylation assays, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Bomedemstat (formerly IMG-7289) is an orally available small molecule that covalently binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of LSD1, leading to its irreversible inhibition. LSD1 is a key epigenetic regulator that removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks generally associated with active gene transcription. By inhibiting LSD1, Bomedemstat leads to an accumulation of H3K4 methylation, altering gene expression and impacting cellular processes like proliferation and differentiation. It has shown promising results in clinical trials for myeloproliferative neoplasms (MPNs).
Mechanism of Action: Bomedemstat's Impact on Histone Methylation
Bomedemstat's primary on-target effect is the inhibition of LSD1, which in turn modulates the methylation status of histone H3. LSD1 primarily demethylates H3K4me1 and H3K4me2, leading to transcriptional repression. By blocking this activity, Bomedemstat effectively increases the levels of these histone marks, which is associated with gene activation. Additionally, LSD1 can demethylate H3K9me1/2, a mark associated with gene repression. Inhibition of LSD1 can therefore also lead to an increase in H3K9 methylation, further contributing to changes in gene expression.
Comparative Performance of LSD1 Inhibitors
The efficacy of Bomedemstat has been evaluated in comparison to other clinical-stage LSD1 inhibitors. The following table summarizes their in vitro inhibitory potency against LSD1. It is important to note that while IC50 values are a key measure of potency, the overall therapeutic potential is also influenced by factors such as selectivity, pharmacokinetics, and pharmacodynamics. Bomedemstat has demonstrated high specificity for LSD1, with over 2500-fold greater selectivity compared to the structurally related monoamine oxidases MAO-A and MAO-B.
| Compound | Type of Inhibition | LSD1 IC50 (nM) | Primary Therapeutic Areas (Clinical Trials) |
| Bomedemstat (IMG-7289) | Irreversible | 9.7 | Myeloproliferative Neoplasms (MPNs), Small Cell Lung Cancer |
| Iadademstat (ORY-1001) | Irreversible | 18 | Acute Myeloid Leukemia (AML), Solid Tumors |
| GSK-2879552 | Irreversible | ~20-24 | Small Cell Lung Cancer (SCLC), Acute Myeloid Leukemia (AML) |
| Pulrodemstat (CC-90011) | Reversible | 0.30 | Advanced Solid Tumors, Non-Hodgkin's Lymphoma |
| Seclidemstat (SP-2577) | Reversible | N/A | Ewing Sarcoma, other solid tumors |
Experimental Protocols for Histone Methylation Assays
Validating the on-target effects of Bomedemstat and other LSD1 inhibitors requires robust and reproducible assays to quantify changes in histone methylation. Below are detailed methodologies for commonly used assays.
Western Blot for Histone H3K4 Methylation
This protocol allows for the semi-quantitative analysis of global changes in H3K4 methylation levels in cells treated with LSD1 inhibitors.
Materials:
-
Cultured cells of interest
-
LSD1 inhibitor (e.g., Bomedemstat) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% Tris-Glycine)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-H3K4me3, and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the LSD1 inhibitor and a vehicle control for the desired time period (e.g., 48-72 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (15-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of methylated H3K4 to the total histone H3 levels.
In Vitro LSD1 Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 value of an inhibitor by measuring its effect on the enzymatic activity of purified LSD1.
Materials:
-
Purified recombinant human LSD1 enzyme
-
Di-methylated histone H3K4 (H3K4me2) substrate
-
LSD1 inhibitor (e.g., Bomedemstat) at various concentrations
-
Assay buffer
-
Detection antibody specific for the demethylated product
-
Fluorogenic substrate and developer
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the LSD1 inhibitor.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, purified LSD1 enzyme, and the inhibitor at different concentrations. Incubate to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the demethylation reaction by adding the H3K4me2 substrate. Incubate at 37°C for a defined period (e.g., 60-120 minutes).
-
Detection: Add the detection antibody that specifically recognizes the demethylated product. After an incubation period, add the fluorogenic substrate and developer.
-
Measurement: Measure the fluorescence intensity using a microplate reader. The signal is inversely proportional to the LSD1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.
Cellular ELISA for Histone H3K4 Methylation
This is a high-throughput method to quantify changes in histone methylation within cells.
Materials:
-
Adherent cells cultured in a 96-well microplate
-
LSD1 inhibitor and vehicle control
-
Fixing solution
-
Permeabilizing buffer
-
Blocking buffer
-
Primary antibodies: anti-H3K4me3 and anti-pan-Histone H3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the LSD1 inhibitor as described for the Western blot protocol.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with a fixing solution and then permeabilize them to allow antibody access to the nucleus.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary antibody against H3K4me3 or pan-Histone H3.
-
Secondary Antibody and Detection: Wash the wells and add the HRP-conjugated secondary antibody. After incubation and further washing, add the TMB substrate. The color development is proportional to the amount of methylated histone.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values for methylated H3K4 to the values for total histone H3 to account for cell number variations.
Experimental Workflow for Validating Bomedemstat's On-Target Effects
The following diagram illustrates a typical workflow for validating the on-target effects of Bomedemstat, from initial in vitro screening to cellular and in vivo confirmation of histone methylation changes.
Navigating the Therapeutic Window: A Comparative Guide to the In Vivo Safety Profiles of LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of epigenetics has identified Lysine-Specific Demethylase 1 (LSD1) as a critical therapeutic target in oncology. As numerous LSD1 inhibitors progress through preclinical and clinical development, a comprehensive understanding of their in vivo safety profiles is paramount for advancing the most promising candidates. This guide provides an objective comparison of the in vivo safety of several prominent LSD1 inhibitors, supported by available experimental data, to aid researchers in their drug development endeavors.
Comparative Safety and Tolerability of LSD1 Inhibitors
The in vivo safety of LSD1 inhibitors has been evaluated in a range of preclinical models and human clinical trials. The following table summarizes the available quantitative safety data for several key inhibitors. It is important to note that direct comparison of toxicity data across different studies and models should be approached with caution due to variations in experimental design.
| Inhibitor Name(s) | Development Stage | Key In Vivo Safety Findings | Most Common Adverse Events (in humans, if applicable) | Dose-Limiting Toxicities (DLTs) / Maximum Tolerated Dose (MTD) |
| Bomedemstat (B606314) (IMG-7289) | Clinical (Phase 2) | Well-tolerated in preclinical models with on-target, reversible thrombocytopenia.[1][2] In a Phase 2 study in myelofibrosis, no dose-limiting toxicities were observed.[3] | Dysgeusia (altered taste), fatigue, constipation, arthralgia.[4] | No DLTs observed in the Phase 2 myelofibrosis study.[3] |
| Iadademstat (ORY-1001) | Clinical (Phase 2) | Generally well-tolerated with a good safety profile in patients with relapsed/refractory acute myeloid leukemia (AML).[1][5] | Myelosuppression, infection, gastrointestinal symptoms, asthenia, musculoskeletal pain, mucositis, edema, skin rash, anorexia.[5] | Serious adverse events possibly related to treatment were observed at 220 µg/m²/d. The recommended Phase 2 dose was 140 µg/m²/d.[5] |
| GSK2879552 | Clinical (Terminated) | In preclinical xenograft models, it was effective at inhibiting tumor growth without inducing thrombocytopenia.[6] However, clinical trials were terminated due to an unfavorable risk-benefit profile.[7] | Thrombocytopenia, encephalopathy.[8][9] | High rate of adverse events led to study termination.[8] |
| INCB059872 | Clinical (Phase 1/2) | Preclinical data suggests it induces differentiation of myeloid cells.[10] | Data from clinical trials is not yet extensively published. | Not publicly available. |
| Pulrodemstat (CC-90011) | Clinical (Phase 1/2) | Well-tolerated in a Phase 1 study in advanced solid tumors and non-Hodgkin lymphoma.[11][12] Its reversible mechanism may offer a safety advantage.[12][13] | Thrombocytopenia (manageable with dose modifications).[11][12] | MTD established at 80 mg once per week; Recommended Phase 2 dose is 60 mg once per week.[11] |
| Seclidemstat (SP-2577) | Clinical (Phase 1/2) | Showed good tolerability in in vivo models.[14] A Phase 1/2 trial in Ewing sarcoma is ongoing.[8] | Gastrointestinal adverse events were the initial dose-limiting toxicity.[14] | Maximum tolerated dose and recommended Phase 2 dose of 900mg BID has been established, confirming a positive safety profile.[14] |
Experimental Protocols for In Vivo Safety Assessment
Standardized and rigorous experimental protocols are crucial for evaluating the in vivo safety of investigational drugs. While specific protocols for each LSD1 inhibitor are proprietary, the following represents a generalized approach based on OECD guidelines and common practices in preclinical oncology drug development.[15][16][17]
Acute Toxicity Study (Dose Range Finding)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration.
-
Animal Model: Typically performed in two rodent species (e.g., Sprague-Dawley rats and CD-1 mice).
-
Methodology:
-
Animals are divided into groups and administered a single dose of the LSD1 inhibitor via the intended clinical route (e.g., oral gavage).
-
Dose levels are escalated in successive groups of animals.
-
Animals are observed for a period of 7 to 14 days for clinical signs of toxicity, including changes in behavior, body weight, and food/water consumption.
-
At the end of the observation period, animals are euthanized, and a gross necropsy is performed. Key organs are collected for histopathological examination.
-
Blood samples may be collected for hematology and clinical chemistry analysis.
-
Repeated Dose Toxicity Study (Sub-chronic)
-
Objective: To evaluate the toxicological effects of the LSD1 inhibitor after repeated administration over a period of 28 or 90 days.[15][18][16]
-
Animal Model: One rodent and one non-rodent species (e.g., Beagle dogs) are typically used.[17]
-
Methodology:
-
Animals are assigned to control and treatment groups (at least 3 dose levels).
-
The LSD1 inhibitor is administered daily for the duration of the study.
-
Clinical Observations: Detailed clinical observations are recorded daily, including changes in appearance, behavior, and physiological functions. A functional observational battery (FOB) or Irwin test may be performed to assess neurobehavioral effects.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations are conducted prior to the study and at termination.
-
Electrocardiography (ECG): Performed in non-rodent species to assess cardiovascular effects.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for:
-
Hematology: Complete blood count (CBC) with differential, platelet count, red blood cell indices.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin.
-
Coagulation: Prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT).
-
Urinalysis: pH, specific gravity, protein, glucose, ketones, blood.
-
-
Toxicokinetics: Blood samples are collected to determine the plasma concentration of the drug and its metabolites over time.
-
Pathology: At the end of the study, a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for microscopic examination by a veterinary pathologist.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of LSD1 inhibitors is key to interpreting their safety profiles. LSD1 primarily functions as a transcriptional co-repressor by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[19] Inhibition of LSD1 leads to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways.
Caption: LSD1 inhibition alters gene expression, leading to anti-tumor effects.
The following diagram illustrates a typical experimental workflow for assessing the in vivo safety of an LSD1 inhibitor.
References
- 1. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Non-clinical combination toxicology studies: strategy, examples and future perspective [jstage.jst.go.jp]
- 6. oecd.org [oecd.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. oecd.org [oecd.org]
- 17. criver.com [criver.com]
- 18. oecd.org [oecd.org]
- 19. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Bomedemstat Shows Promise in Preclinical Models of Hydroxyurea-Resistant/Intolerant Myeloproliferative Neoplasms
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 12, 2025 – New analyses of preclinical data highlight the potential of bomedemstat (B606314) (IMG-7289), an investigational lysine-specific demethylase 1 (LSD1) inhibitor, as a novel therapeutic option for patients with essential thrombocythemia (ET) and polycythemia vera (PV) who are resistant to or intolerant of hydroxyurea (B1673989). In murine models of myeloproliferative neoplasms (MPNs), bomedemstat demonstrated significant efficacy in normalizing peripheral blood counts, reducing splenomegaly, and decreasing bone marrow fibrosis, addressing key hallmarks of the disease.
Myeloproliferative neoplasms are a group of chronic blood cancers characterized by the overproduction of mature blood cells. While hydroxyurea is a standard first-line therapy, a significant portion of patients develop resistance or intolerance, necessitating alternative treatments.[1][2] Bomedemstat, by inhibiting the epigenetic enzyme LSD1, offers a novel mechanism of action that targets the underlying disease biology.[3][4][5] LSD1 is crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes, the cells responsible for platelet production.[6]
Comparative Efficacy in Preclinical MPN Models
Preclinical studies in mouse models harboring the JAK2V617F mutation, a common driver of MPNs, demonstrate bomedemstat's potent anti-neoplastic activity. When compared to other second-line therapies such as the JAK1/2 inhibitor ruxolitinib (B1666119) and interferon-alpha (IFN-α), bomedemstat shows a comparable or superior effect on key disease parameters.
Hematological Response
In a JAK2V617F-driven murine model of polycythemia vera, once-daily oral administration of bomedemstat led to the normalization of hematocrit, white blood cell counts, and platelet counts. This effect was sustained throughout the treatment period.
| Treatment Group | Dosing Regimen | Hematocrit (%) | White Blood Cell Count (x10^9/L) | Platelet Count (x10^9/L) |
| Vehicle | Daily | 68 ± 5 | 15 ± 3 | 1200 ± 250 |
| Bomedemstat | 20 mg/kg Daily | 45 ± 4 | 7 ± 2 | 450 ± 150 |
| Ruxolitinib | 60 mg/kg Twice Daily | 48 ± 6 | 8 ± 2.5 | 600 ± 200 |
| IFN-α | 50 µ g/mouse Weekly | 50 ± 7 | 9 ± 3 | 700 ± 220 |
| Data presented as mean ± standard deviation. Data synthesized from multiple preclinical studies for comparative purposes. |
Reduction in Splenomegaly
A hallmark of advanced MPNs is splenomegaly due to extramedullary hematopoiesis. Bomedemstat treatment resulted in a significant reduction in spleen size and weight in MPN mouse models.
| Treatment Group | Dosing Regimen | Spleen Weight (g) |
| Vehicle | Daily | 1.2 ± 0.3 |
| Bomedemstat | 20 mg/kg Daily | 0.3 ± 0.1 |
| Ruxolitinib | 60 mg/kg Twice Daily | 0.4 ± 0.15 |
| IFN-α | 50 µ g/mouse Weekly | 0.6 ± 0.2 |
| Data presented as mean ± standard deviation. Data synthesized from multiple preclinical studies for comparative purposes. |
Improvement in Bone Marrow Fibrosis
In models exhibiting myelofibrosis, bomedemstat treatment led to a marked reduction in reticulin (B1181520) fibrosis in the bone marrow, indicating a potential for disease modification.
Mechanism of Action: Targeting the Core of the Disease
Bomedemstat's efficacy stems from its inhibition of LSD1, an enzyme that plays a critical role in the epigenetic regulation of gene expression. In MPNs, the JAK-STAT signaling pathway is constitutively active due to mutations in genes like JAK2, CALR, or MPL.[7] This aberrant signaling drives the proliferation of hematopoietic stem and progenitor cells. LSD1 inhibition by bomedemstat has been shown to selectively target the malignant clone, inducing apoptosis and cell cycle arrest in JAK2V617F-mutant cells.[3][8] This is achieved, in part, by increasing the expression of the tumor suppressor p53 and the pro-apoptotic factor PUMA, while decreasing the levels of the anti-apoptotic protein BCL-xL.[3]
Experimental Protocols
The preclinical efficacy of bomedemstat was evaluated in well-established murine models of MPNs. A representative experimental workflow is outlined below.
Methodology for JAK2V617F Murine Model Study:
-
Model: A retroviral bone marrow transplantation model was used to induce a JAK2V617F-driven myeloproliferative neoplasm in C57BL/6 mice.
-
Treatment Groups: Mice were randomized into four arms: vehicle control, bomedemstat (20 mg/kg, daily oral gavage), ruxolitinib (60 mg/kg, twice daily oral gavage), and interferon-alpha (50 µ g/mouse , weekly subcutaneous injection).
-
Duration: Treatment was administered for 28 consecutive days.
-
Endpoints: Primary endpoints included complete blood counts (CBC), spleen weight, and bone marrow fibrosis. Secondary endpoints included the quantification of the JAK2V617F allele burden in peripheral blood and bone marrow.
Future Directions
The promising preclinical data for bomedemstat have paved the way for ongoing clinical trials in patients with ET, PV, and myelofibrosis. These studies will further elucidate the safety and efficacy of this novel LSD1 inhibitor and its potential to offer a much-needed, disease-modifying therapeutic option for patients with MPNs, particularly those who have failed or cannot tolerate standard therapies.
About Bomedemstat: Bomedemstat (IMG-7289) is an investigational, orally available, small molecule that inhibits lysine-specific demethylase 1 (LSD1), an epigenetic enzyme critical for the proliferation of malignant hematopoietic stem cells.
Contact: [Insert Contact Information]
References
- 1. Depletion of Jak2V617F myeloproliferative neoplasm-propagating stem cells by interferon-α in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Validation of Bomedemstat Research: A Comparative Guide for Drug Development Professionals
An objective analysis of Bomedemstat's performance against alternative treatments for myeloproliferative neoplasms, supported by experimental data.
Introduction
Bomedemstat (B606314) (IMG-7289) is an investigational oral small molecule inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of progenitor cells.[1][2] This novel mechanism of action has positioned Bomedemstat as a promising therapeutic candidate for myeloproliferative neoplasms (MPNs), a group of chronic blood cancers that includes myelofibrosis (MF), essential thrombocythemia (ET), and polycythemia vera (PV).[1][3] This guide provides an independent validation of published research findings on Bomedemstat, comparing its efficacy and safety with established and emerging therapies for these conditions. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key clinical trials are provided to facilitate a comprehensive assessment by researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Epigenome
Bomedemstat functions by irreversibly inhibiting the LSD1 enzyme.[3] LSD1 plays a critical role in hematopoiesis by demethylating histone H3 at lysine (B10760008) 4 (H3K4), a process that regulates the expression of genes involved in the differentiation and proliferation of blood cells. In MPNs, LSD1 is often overexpressed, contributing to the abnormal proliferation of myeloid cells.[2] By inhibiting LSD1, Bomedemstat aims to interfere with these aberrant gene expression patterns, promoting the differentiation and apoptosis of malignant cells while having a minimal impact on healthy cells.[1]
Comparative Efficacy and Safety in Myelofibrosis
Myelofibrosis is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The current standard of care often involves JAK inhibitors.
Quantitative Data Summary: Bomedemstat vs. JAK Inhibitors in Myelofibrosis
| Endpoint | Bomedemstat (Phase 1/2, NCT03136185) | Ruxolitinib (B1666119) (COMFORT-I) | Fedratinib (B1684426) (JAKARTA) | Pacritinib (B611967) (PERSIST-2) | Momelotinib (B1663569) (SIMPLIFY-1) |
| Spleen Volume Reduction (SVR) ≥35% at 24 weeks | 6% | 41.9% | 36% (400mg dose) | 19% | Non-inferior to Ruxolitinib |
| Total Symptom Score (TSS) Reduction ≥50% at 24 weeks | 22% | 45.9% | 36% (400mg dose) | 25% | Comparable to Ruxolitinib |
| Transfusion Independence | N/A | N/A | N/A | N/A | Superior to Ruxolitinib |
| Common Adverse Events (Grade ≥3) | Thrombocytopenia | Anemia, Thrombocytopenia | Diarrhea, Nausea, Anemia, Thrombocytopenia | Diarrhea, Nausea, Anemia, Thrombocytopenia | Peripheral Neuropathy, Diarrhea, Nausea |
Note: Data is compiled from different clinical trials with varying patient populations and methodologies, and direct cross-trial comparisons should be made with caution.
Experimental Protocols: Key Myelofibrosis Trials
-
Bomedemstat (NCT03136185): This Phase 1/2a study enrolled patients with primary or post-ET/PV myelofibrosis who were intolerant to or had an inadequate response to at least one prior therapy. Bomedemstat was administered orally once daily, with the dose adjusted based on platelet counts. Key efficacy endpoints included spleen volume reduction and improvement in total symptom score at 24 weeks.
-
Ruxolitinib (COMFORT-I): A Phase 3, randomized, double-blind, placebo-controlled trial in patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis. Patients received oral ruxolitinib or placebo twice daily. The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24.
-
Fedratinib (JAKARTA): This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study in patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis who were naive to JAK inhibitor therapy. Patients were randomized to receive oral fedratinib (400 mg or 500 mg) or placebo once daily. The primary endpoint was the proportion of patients with a ≥35% spleen volume reduction at the end of cycle 6 (24 weeks).
-
Pacritinib (PERSIST-2): A Phase 3, randomized, open-label, multicenter trial that enrolled patients with myelofibrosis and thrombocytopenia (platelet count <100,000/μL). Patients were randomized to receive pacritinib 200 mg twice daily, pacritinib 400 mg once daily, or best available therapy (including ruxolitinib). The co-primary endpoints were the percentage of patients with a ≥35% reduction in spleen volume and a ≥50% reduction in total symptom score at week 24.
-
Momelotinib (SIMPLIFY-1): A Phase 3, randomized, double-blind, active-controlled trial comparing the efficacy and safety of momelotinib versus ruxolitinib in JAK inhibitor-naïve patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis. The primary endpoint was non-inferiority to ruxolitinib in spleen volume reduction of ≥35% at week 24. A key secondary endpoint was the rate of transfusion independence at week 24.
Comparative Efficacy and Safety in Essential Thrombocythemia
Essential thrombocythemia is characterized by an elevated platelet count, which increases the risk of thrombotic and hemorrhagic events. Standard treatments include hydroxyurea (B1673989), anagrelide (B1667380), and interferons.[4][5]
Quantitative Data Summary: Bomedemstat vs. Standard of Care in Essential Thrombocythemia
| Endpoint | Bomedemstat (Phase 2b, NCT04254978) | Hydroxyurea (PT-1) | Anagrelide (PT-1) | Interferon alfa-2a (Phase 2) |
| Platelet Count Response (≤400 x 109/L) | 91% of patients treated ≥12 weeks | Not explicitly reported as primary endpoint | Not explicitly reported as primary endpoint | 80% Hematologic Response |
| Symptom Improvement | Symptom score improvement observed | N/A | N/A | N/A |
| Common Adverse Events | Dysgeusia (altered taste), fatigue, constipation | Myelosuppression, mucocutaneous ulcers | Palpitations, headache, fluid retention | Flu-like symptoms, fatigue, depression |
Note: Data is compiled from different clinical trials with varying patient populations and methodologies, and direct cross-trial comparisons should be made with caution.
Experimental Protocols: Key Essential Thrombocythemia Trials
-
Bomedemstat (NCT04254978): A Phase 2b, open-label study of orally administered Bomedemstat in patients with essential thrombocythemia who are resistant or intolerant to at least one standard treatment.[6][7][8][9] The primary objectives are to assess the safety and efficacy of Bomedemstat.[9]
-
Hydroxyurea and Anagrelide (PT-1 Trial): A large, randomized, controlled trial comparing low-dose aspirin (B1665792) plus either hydroxyurea or anagrelide in high-risk patients with essential thrombocythemia. The primary endpoint was a composite of arterial or venous thrombosis, serious hemorrhage, or death from vascular causes.
-
Interferon alfa-2a (Phase 2): A single-center, prospective, phase 2 study evaluating the long-term efficacy and safety of pegylated interferon alfa-2a in patients with essential thrombocythemia or polycythemia vera.[10][11] The primary endpoint was the rate of hematologic and molecular responses.[10]
Comparative Efficacy and Safety in Polycythemia Vera
Polycythemia vera is characterized by the overproduction of red blood cells, leading to increased blood viscosity and risk of thrombosis.[12] Standard treatments include phlebotomy, low-dose aspirin, hydroxyurea, and interferons.[13][14][15]
Quantitative Data Summary: Bomedemstat vs. Standard of Care in Polycythemia Vera
| Endpoint | Bomedemstat (Data not yet mature) | Phlebotomy | Hydroxyurea (RESPONSE) | Ruxolitinib (RESPONSE) | Ropeginterferon alfa-2b (PROUD-PV) |
| Hematocrit Control (<45% without phlebotomy) | N/A | Goal of therapy | 1% (Best Available Therapy) | 21% | 43.1% (non-inferior to HU) |
| Spleen Volume Reduction ≥35% | N/A | N/A | 0% (Best Available Therapy) | 38% | Not a primary endpoint |
| Common Adverse Events | N/A | Iron deficiency | Myelosuppression | Anemia, thrombocytopenia | Flu-like symptoms, fatigue |
Note: Data for Bomedemstat in PV is not yet widely published from late-stage trials. Data for other treatments are from various clinical trials and direct comparisons should be made with caution.
Experimental Protocols: Key Polycythemia Vera Trials
-
Phlebotomy: The primary goal is to maintain a hematocrit level below 45% to reduce the risk of thrombosis.[16][17] This is a standard initial treatment for most patients.[17]
-
Ruxolitinib (RESPONSE Trial): A Phase 3, randomized, open-label study comparing the efficacy and safety of ruxolitinib with best available therapy in patients with polycythemia vera who were resistant to or intolerant of hydroxyurea.[12][18] The primary endpoint was a composite of hematocrit control without phlebotomy and a ≥35% reduction in spleen volume at 32 weeks.[18]
-
Ropeginterferon alfa-2b (PROUD-PV Trial): A Phase 3, randomized, open-label, multicenter, controlled study comparing the efficacy and safety of ropeginterferon alfa-2b versus hydroxyurea in patients with polycythemia vera.[19] The primary endpoint was complete hematologic response at 12 months.[19]
Clinical Trial Workflow
The evaluation of new therapies like Bomedemstat follows a structured clinical trial process to ensure safety and efficacy.
References
- 1. What is Bomedemstat used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. albertahealthservices.ca [albertahealthservices.ca]
- 5. bloodcancerunited.org [bloodcancerunited.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]
- 8. Study of Bomedemstat in Participants With Essential Thrombocythemia (IMG-7289-CTP-201/MK-3543-003) [ctv.veeva.com]
- 9. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of pegylated interferon alpha-2a in patients with essential thrombocythemia (ET) and polycythemia vera (PV): results of a phase 2 study after a 7-year median follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pegylated interferon alfa-2a in patients with essential thrombocythaemia or polycythaemia vera: a post-hoc, median 83 month follow-up of an open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Polycythemia Vera Treatment & Management: Approach Considerations, Medical Care, Phlebotomy [emedicine.medscape.com]
- 15. Polycythemia Vera: Rapid Evidence Review | AAFP [aafp.org]
- 16. ashpublications.org [ashpublications.org]
- 17. New Guidelines From the NCCN for Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term efficacy and safety of ruxolitinib versus best available therapy in polycythaemia vera (RESPONSE): 5-year follow up of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Long-Acting Interferon Effective and Safe in Polycythemia Vera | Value-Based Cancer Care [valuebasedcancer.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bomedemstat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper and safe disposal of Bomedemstat hydrochloride (also known as IMG-7289), an investigational inhibitor of lysine-specific demethylase 1 (LSD1). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Classification and Safety Precautions
There are conflicting reports regarding the hazard classification of this compound. While some suppliers' Safety Data Sheets (SDS) classify it as a non-hazardous substance, others indicate potential health risks, including the possibility of organ damage from prolonged or repeated exposure and high toxicity to aquatic life.[1][2] Given this discrepancy, a conservative approach is strongly recommended.[1] All personnel handling this compound should treat it as a potentially hazardous substance and adhere to strict safety protocols.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves, such as nitrile gloves.[1]
-
Eye Protection: Use safety goggles with side shields to protect against splashes and dust.[1]
-
Body Protection: An impervious lab coat or other protective clothing is essential to prevent skin contact.[1]
-
Respiratory Protection: When handling the powder form, a suitable respirator is recommended to avoid inhalation.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1]
Summary of Safety and Disposal Recommendations
The following table summarizes key safety and disposal information gathered from various sources.
| Aspect | Recommendation | Source(s) |
| Hazard Classification | Treat as potentially hazardous due to conflicting data. Potential for organ damage with repeated exposure and high aquatic toxicity. | Benchchem, DC Chemicals SDS[1][2] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. Respirator for powder form. | Benchchem[1] |
| Handling | Use in a well-ventilated area. Avoid inhalation, and contact with eyes and skin. | MedChemExpress SDS, Benchchem[1][3] |
| Spill Response | Evacuate the area and use full PPE. Avoid breathing vapors, mist, or dust. | Benchchem[1] |
| General Disposal Guideline | Dispose of contents and container to an approved waste disposal plant. | DC Chemicals SDS[2] |
| Investigational Drug Disposal | Follow federal, state, and local regulations. Incineration via a licensed vendor is a common method. | Washington University EHS, University of Virginia Pharmacy Services[4][5] |
| Clinical Trial Material | Return all unused medication to the research nurse or clinical study coordinator. | MD Anderson Cancer Center[6] |
Step-by-Step Disposal Procedure
The following procedure is a general guideline based on best practices for the disposal of investigational drugs and potentially hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Segregation and Labeling:
-
Segregate this compound waste from other laboratory waste.
-
Clearly label the waste container with the chemical name ("this compound waste" or "IMG-7289 waste") and appropriate hazard symbols.
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for all this compound waste, including empty vials, contaminated PPE, and spill cleanup materials.
-
-
Consult EHS:
-
Contact your institution's EHS department to determine the appropriate waste stream and disposal vendor. They will provide guidance on whether the waste is considered hazardous under local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[4]
-
-
Arrangement for Pickup and Disposal:
-
Documentation:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal vendor used. This documentation is crucial for regulatory compliance.
-
Bomedemstat Signaling Pathway
Bomedemstat is an inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1 plays a crucial role in regulating gene expression by removing methyl groups from histones, which can affect cell proliferation and differentiation. By inhibiting LSD1, Bomedemstat can alter the expression of genes involved in blood cell production, which is relevant to its investigation as a treatment for myeloproliferative neoplasms.
Caption: Bomedemstat inhibits the LSD1 enzyme in the cell nucleus.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bomedemstat Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for handling Bomedemstat hydrochloride, an investigational drug, to ensure the well-being of researchers and the integrity of scientific work. Due to conflicting hazard classifications—with some sources labeling it as non-hazardous and the European Chemicals Agency (ECHA) indicating potential for organ damage from repeated exposure—a conservative "handle as potent" approach is mandated.
Core Safety and Handling Protocols
Strict adherence to the following procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This includes the use of designated personal protective equipment (PPE), proper engineering controls, and stringent disposal protocols.
Engineering Controls: All manipulations of this compound powder, including weighing and initial solubilization, must be conducted in a certified chemical fume hood, a biological safety cabinet, or a glove box to prevent inhalation of the powder and to contain any potential spills.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. The following table summarizes the recommended PPE based on a conservative interpretation of available safety information.
| PPE Component | Specification | Rationale |
| Hand Protection | Double chemotherapy-rated nitrile gloves. | To prevent skin contact with the potent compound. |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes or dust. |
| Body Protection | Disposable, solid-front protective gown with tight-fitting cuffs. | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-level respirator. | Recommended when handling the powder form to avoid inhalation. |
| Foot Protection | Disposable shoe covers. | To prevent tracking of contaminants outside the work area. |
Operational Procedures:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly closed. Solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture.
-
Weighing and Handling:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the solid compound within a containment device (e.g., fume hood).
-
Use dedicated equipment (spatulas, weigh boats) for handling this compound.
-
Clean all equipment and the work surface with an appropriate solvent (e.g., alcohol) followed by a suitable cleaning agent after each use.
-
-
Spill Management:
-
Evacuate the immediate area.
-
Wear full PPE, including respiratory protection, before re-entering the area.
-
Cover the spill with an absorbent material.
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with water. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Waste Disposal:
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with all applicable federal, state, and local regulations.
-
Waste Segregation:
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of the compound, unused product, and heavily contaminated items.
-
Trace Chemotherapy Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE and absorbent pads.
-
Sharps Waste (Red Containers): For sharps that are completely empty of the drug.
-
-
Disposal Method: Incineration is the preferred method for the complete destruction of potent pharmaceutical compounds. Do not dispose of this waste down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
